molecular formula C11H12O2 B1595659 4-Cyclobutylbenzoic acid CAS No. 3158-70-1

4-Cyclobutylbenzoic acid

Cat. No.: B1595659
CAS No.: 3158-70-1
M. Wt: 176.21 g/mol
InChI Key: PPXSFFCOYUIJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutylbenzoic acid (CAS 3158-70-1) is a benzoic acid derivative with a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The cyclobutyl moiety attached to the benzoic acid core presents a rigid, three-dimensional structure that is of significant interest in medicinal chemistry for exploring structure-activity relationships and developing novel therapeutic agents . Patents indicate that cyclobutyl-containing carboxylic acid derivatives, such as this compound, are investigated for their potential as inhibitors in the treatment of hyperproliferative disorders, autoimmune diseases, and inflammatory conditions, including various forms of cancer and arthritis . With a calculated density of 1.193 g/cm³ and a flash point of 147.9°C, proper laboratory handling procedures should be observed . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should refer to the relevant material safety data sheet for detailed safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXSFFCOYUIJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298927
Record name 4-cyclobutylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-70-1
Record name 3158-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyclobutylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Solid-State Structure of 4-Cyclobutylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the crystal structure of 4-Cyclobutylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. We will explore the experimental procedures for obtaining and analyzing its single crystal structure, delve into the intricacies of its molecular and supramolecular arrangement, and discuss the implications of these findings for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Analysis

4-Cyclobutylbenzoic acid (C₁₁H₁₂O₂) belongs to the family of benzoic acid derivatives, which are crucial structural motifs in numerous pharmaceutical compounds and functional organic materials.[1] The cyclobutyl group introduces a unique conformational flexibility and lipophilicity compared to simpler alkyl substituents, making its solid-state behavior particularly relevant. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is paramount, as it governs fundamental physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this arrangement, providing unambiguous data on bond lengths, angles, and intermolecular interactions.[2]

This document serves as a comprehensive technical resource, detailing the journey from crystal cultivation to the final refined structure and its interpretation.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands precision at each stage. The overall workflow is designed to first synthesize the pure compound, then grow high-quality single crystals, and finally, analyze these crystals using X-ray diffraction.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_crystallization Phase 2: Crystal Growth cluster_diffraction Phase 3: X-ray Diffraction Analysis S Synthesis of 4-Cyclobutylbenzoic Acid P Purification (e.g., Recrystallization) S->P CG Single Crystal Growth (Slow Evaporation) P->CG DC Data Collection (SC-XRD) CG->DC SS Structure Solution (e.g., SHELXT) DC->SS SR Structure Refinement (e.g., SHELXL) SS->SR SV Structure Validation SR->SV Final Final Structural Model & Data Interpretation SV->Final H_Bonding cluster_mol1 cluster_mol2 R1 Cyclobutyl-Ph- C1 C R1->C1 O1 O C1->O1 OH1 O-H C1->OH1 O2 O OH1->O2 H-Bond R2 -Ph-Cyclobutyl C2 C R2->C2 C2->O2 OH2 H-O C2->OH2 OH2->O1 H-Bond

Sources

Physical and chemical properties of 4-Cyclobutylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Cyclobutylbenzoic Acid: Properties, Characterization, and Research Applications

Introduction

4-Cyclobutylbenzoic acid, identified by the CAS number 3158-70-1 , is a fascinating molecule that stands at the intersection of aromatic and alicyclic chemistry.[1] Its structure, featuring a cyclobutane ring attached to a benzoic acid moiety, presents unique opportunities for exploration in medicinal chemistry and materials science. Benzoic acid and its derivatives are well-established pharmacophores and versatile synthetic intermediates. The incorporation of a cyclobutane ring, a strained four-membered carbocycle, can impart desirable physicochemical properties to a molecule, such as metabolic stability and conformational rigidity, which are highly sought after in modern drug design.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates the available information on 4-Cyclobutylbenzoic acid, provides expert insights into its predicted properties and reactivity, and offers detailed experimental protocols for its thorough characterization. While specific experimental data for this compound is not extensively published, this guide leverages established chemical principles and data from analogous structures to provide a robust framework for its investigation and application.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. While experimental data for 4-Cyclobutylbenzoic acid is sparse, we can predict certain key parameters based on its structure and by drawing comparisons with structurally related molecules.

PropertyValue / Predicted ValueSource / Rationale
IUPAC Name 4-Cyclobutylbenzoic acid[1]
CAS Number 3158-70-1[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol Calculated from the molecular formula
Predicted LogP ~3.0 - 3.5Estimated based on the increased lipophilicity of the cyclobutyl group compared to smaller alkyl groups. This is a key parameter for predicting membrane permeability and aqueous solubility.[4]
Predicted pKa ~4.0 - 4.5Expected to be slightly higher (less acidic) than benzoic acid (pKa ≈ 4.2) due to the electron-donating nature of the alkyl (cyclobutyl) group.[5] Quantitative Structure-Activity Relationship (QSAR) models can provide more precise predictions.[6][7]
Predicted Aqueous Solubility LowThe presence of the hydrophobic cyclobutyl and benzene rings is expected to result in low water solubility, a common characteristic of many benzoic acid derivatives.[4] Computational models can be employed for a more quantitative prediction.[4][8]

The cyclobutyl group, with its unique puckered conformation, can influence the solid-state packing of the molecule, which in turn affects properties like melting point and solubility. Its greater steric bulk compared to a methyl or ethyl group, but more constrained nature than a tert-butyl group, offers a distinct point of structural variation for fine-tuning molecular properties.

Synthesis and Reactivity

Proposed Synthetic Pathway

Synthesis of 4-Cyclobutylbenzoic acid benzene Benzene ketone Phenyl(cyclobutyl)methanone benzene->ketone Friedel-Crafts Acylation cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride cyclobutanecarbonyl_chloride->ketone Friedel-Crafts Acylation alcl3 AlCl₃ alcl3->ketone Friedel-Crafts Acylation clemmensen Zn(Hg), HCl (Clemmensen Reduction) alkylbenzene Cyclobutylbenzene clemmensen->alkylbenzene kmno4 KMnO₄, heat product 4-Cyclobutylbenzoic acid kmno4->product Oxidation ketone->clemmensen alkylbenzene->kmno4 Oxidation

Caption: Proposed synthetic pathway for 4-Cyclobutylbenzoic acid.

This synthetic approach is versatile and allows for the preparation of various 4-alkylbenzoic acids.[9][10] The choice of reducing and oxidizing agents can be adapted based on the desired scale and functional group tolerance.

Chemical Reactivity

The reactivity of 4-Cyclobutylbenzoic acid is dictated by its two primary functional components: the carboxylic acid group and the substituted aromatic ring.

  • Carboxylic Acid Group: This group can undergo a variety of standard transformations, including:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    • Amidation: Conversion to an acid chloride followed by reaction with an amine to yield an amide.

    • Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.[11]

  • Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the cyclobutyl group is a weakly activating, ortho-, para-directing group. The outcome of substitution reactions will depend on the reaction conditions and the nature of the electrophile, though substitution at the positions ortho to the cyclobutyl group is generally favored.[12]

A Practical Guide to Spectroscopic Characterization

Due to the lack of publicly available spectral data for 4-Cyclobutylbenzoic acid, this section provides detailed protocols for its characterization using modern spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample 4-Cyclobutylbenzoic acid (solid) nmr NMR (¹H, ¹³C) sample->nmr ir FT-IR sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for the spectroscopic characterization of 4-Cyclobutylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyclobutylbenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.[13]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be sufficient.

Predicted Spectral Data:

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.[14][15] Its position is concentration and solvent-dependent.

    • Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield.[16]

    • Cyclobutyl Protons (-CH- and -CH₂-): A complex multiplet pattern is expected for the cyclobutyl protons in the aliphatic region (δ 1.5-3.5 ppm). The benzylic proton will be the most downfield of this group.[17]

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal is expected in the range of δ 165-185 ppm.[18]

    • Aromatic Carbons (Ar-C): Four signals are expected for the aromatic carbons, with the carbon attached to the carboxylic acid being the most downfield.

    • Cyclobutyl Carbons (-CH- and -CH₂-): Signals for the cyclobutyl carbons are expected in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.

Experimental Protocol:

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent like methylene chloride and deposit a drop onto a salt plate (e.g., NaCl). Allow the solvent to evaporate, leaving a thin film of the compound.[1]

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[19]

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[14]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer) or slightly higher for the monomer.[14]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl ring will be just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form [M-H]⁻ or [M+H]⁺ ions.[20]

  • Analysis: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) will provide an accurate mass measurement, confirming the molecular formula.

Predicted Mass Spectrum:

  • Molecular Ion Peak: The [M-H]⁻ ion would be expected at an m/z of 175.0761, and the [M+H]⁺ ion at m/z 177.0910.

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu).[21] The fragmentation of the cyclobutyl ring may also be observed.

Applications in Research and Drug Development

The unique structural features of 4-Cyclobutylbenzoic acid make it an attractive scaffold for medicinal chemistry and drug discovery. The cyclobutane moiety can serve several strategic purposes:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation than longer, more flexible alkyl chains.[2][22]

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a biological target.[2][22]

  • Improved Pharmacokinetic Properties: The introduction of a cyclobutyl group can favorably modulate a molecule's lipophilicity and solubility, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[3]

As a derivative of benzoic acid, 4-Cyclobutylbenzoic acid can be incorporated into a wide range of biologically active molecules, including enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[23][24] Its carboxylic acid handle provides a convenient point for derivatization to explore structure-activity relationships.

Conclusion

4-Cyclobutylbenzoic acid is a compound with significant untapped potential in chemical research, particularly in the realm of drug discovery. While a comprehensive set of experimental data is not yet publicly available, this guide provides a solid foundation for its investigation. By leveraging predictive methods and established experimental protocols, researchers can systematically characterize its physical, chemical, and spectroscopic properties. The insights gained from such studies will undoubtedly pave the way for the rational design and synthesis of novel molecules with enhanced therapeutic potential. This guide serves not only as a repository of current knowledge but also as a call to action for the scientific community to further explore the promising chemistry of this unique benzoic acid derivative.

References

  • Wikipedia. Benzoic acid. [Link]

  • Wessjohann, L. A., et al. "Cyclobutanes in Small‐Molecule Drug Candidates." ChemMedChem 17.1 (2022): e202100529. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
  • Bergström, C. A., et al. "Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting." Advanced Drug Delivery Reviews 178 (2021): 113941. [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." [Link]

  • University of Colorado Boulder. "IR Spectroscopy of Solids." [Link]

  • Turito. "Benzoic Acid - Structure, Properties, Reactions." [Link]

  • Alam, M. A., et al. "Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents." Medicinal Chemistry Research 26.3 (2017): 524-535. [Link]

  • Chen, J., et al. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships." Molecules 17.1 (2012): 719-733. [Link]

  • Massachusetts Institute of Technology. "APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes." [Link]

  • Nielsen, E. O., et al. "QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter." Journal of medicinal chemistry 45.21 (2002): 4743-4752. [Link]

  • ChemRxiv. "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents." [Link]

  • YouTube. "6 Important Reactions of Benzoic Acid in one shot." [Link]

  • Royal Society of Chemistry. "Supplementary Information." [Link]

  • YouTube. "Preparation of Arylamines, Part 4: From Benzoic Acids and Aryl Ketones." [Link]

  • University of Liverpool. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." [Link]

  • Mansouri, K., et al. "Open-source QSAR models for pKa prediction using multiple machine learning approaches." Journal of cheminformatics 11.1 (2019): 1-15. [Link]

  • University of Wisconsin-Platteville. "Example 9." [Link]

  • Li, H., et al. "Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm." Molecules 27.15 (2022): 4927. [Link]

  • PubChem. "Benzoic Acid." [Link]

  • MDPI. "A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity." [Link]

  • Google Patents.
  • NC State University Libraries. "20.8 Spectroscopy of Carboxylic Acids and Nitriles." [Link]

  • El-Malah, A. A., et al. "QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance." Journal of the Egyptian National Cancer Institute 34.1 (2022): 1-13. [Link]

  • Organic Chemistry Portal. "Benzoic Acid Esters, Benzoates." [Link]

  • Kuujia. "Cas no 37874-96-7 (4-(cyclobutylmethyl)benzoic acid)." [Link]

  • PubMed. "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." [Link]

  • Šalplachta, J., et al. "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols." Analytical chemistry 93.3 (2021): 1461-1469. [Link]

  • YouTube. "Spectroscopy of Carboxylic Acids." [Link]

  • Persson, L. C., et al. "Computational prediction of drug solubility in lipid based formulation excipients." Pharmaceutical research 30.10 (2013): 2639-2653. [Link]

  • Chemistry LibreTexts. "IR Spectroscopy." [Link]

  • Doc Brown's Chemistry. "mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions..." [Link]

  • Gutierrez, O., et al. "Applications of C–H functionalization logic to cyclobutane synthesis." The Journal of organic chemistry 79.11 (2014): 4871-4883. [Link]

  • De la Hoz, A., et al. "FT-IR: A useful analytical tool for monitoring of solid phase organic reactions." Journal of Molecular Structure 517 (2000): 253-261. [Link]

  • Bioinfo Publications. "QSAR study for the prediction of IC50 and Log P for 5-N-Acetyl-Beta-D- Neuraminic Acid." [Link]

  • PubMed. "Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters." [Link]

  • Homework.Study.com. "Can someone explain the mass spectrum of benzoic acid?" [Link]

  • MassBank. "Benzoic acids and derivatives." [Link]

  • Kuujia. "Cas no 37874-96-7 (4-(cyclobutylmethyl)benzoic acid)." [Link]

  • Reddit. "Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?" [Link]

Sources

A Senior Scientist's Guide to Commercially Available Analogs of 4-Cyclobutylbenzoic Acid: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-cyclobutylbenzoyl scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties. Its non-planar, rigid structure serves as an excellent bioisostere for more metabolically labile groups, offering a strategic tool for lead optimization. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available analogs of 4-Cyclobutylbenzoic acid. We will explore the strategic rationale for seeking these analogs, categorize them by structural modification, and provide a curated catalog of readily accessible derivatives. Furthermore, this whitepaper presents a detailed, field-tested protocol for a standard amide coupling reaction, complete with expert rationale for procedural choices and visual workflows, to accelerate the integration of these valuable building blocks into active research and development programs.

Introduction: The Strategic Importance of the 4-Cyclobutylbenzoyl Scaffold

In the landscape of drug discovery, the molecular architecture of a lead compound is a critical determinant of its ultimate success. Small, rigid aliphatic rings have become increasingly influential in this arena, and the cyclobutyl moiety is a prime example.[1][2] Unlike planar aromatic rings or flexible alkyl chains, the puckered three-dimensional structure of the cyclobutane ring can offer unique advantages.[2][3]

1.1 Core Structure and Physicochemical Properties

4-Cyclobutylbenzoic acid (CAS No. 13919-66-5) presents a simple yet potent combination of a rigid, lipophilic cyclobutyl group and a polar, ionizable carboxylic acid connected by a phenyl linker. This arrangement provides a valuable handle for synthetic modification while introducing key properties:

  • Reduced Planarity: Moving away from flat aromatic systems can disrupt undesirable π-π stacking interactions with off-target proteins or metabolic enzymes.

  • Improved Metabolic Stability: The cyclobutyl group can enhance a molecule's resistance to metabolic degradation compared to more common motifs like tert-butyl or isopropyl groups.[3]

  • Vectorial Projection: The rigid nature of the scaffold allows for precise, directional placement of key pharmacophoric elements into a protein's binding pocket.[3]

  • Synthetic Tractability: The carboxylic acid group is a versatile functional handle, readily participating in a wide array of chemical transformations, most notably amide bond formation.

1.2 Role in Medicinal Chemistry

The cyclobutyl group is increasingly employed in drug design to fill hydrophobic pockets, act as a conformational restraint, and improve metabolic profiles.[1][3] Its utility has been demonstrated in various therapeutic areas, from oncology to neuroscience.[1] Consequently, 4-Cyclobutylbenzoic acid serves as a foundational building block for creating novel chemical entities with improved drug-like properties.

The Rationale for Analog Exploration in Drug Discovery Programs

While 4-Cyclobutylbenzoic acid is a valuable starting point, drug discovery is a process of iterative refinement. Seeking out its commercially available analogs is a time- and resource-efficient strategy to systematically probe a chemical space.

  • Exploring Structure-Activity Relationships (SAR): Introducing substituents on the phenyl ring or modifying the cyclobutyl group allows chemists to understand which interactions are critical for biological activity. For instance, adding a halogen may introduce a new hydrogen bond acceptor or block a site of metabolism.

  • Tuning Pharmacokinetics (ADME): The properties of absorption, distribution, metabolism, and excretion (ADME) are paramount. A simple modification, such as adding a polar group, can dramatically alter a compound's solubility or cell permeability.[4]

  • Navigating Intellectual Property (IP): In a competitive landscape, creating novel chemical matter is essential. Analogs provide a direct route to generating compounds that are structurally distinct from existing patents while potentially retaining or improving upon the desired biological activity.

  • Overcoming Liabilities: The carboxylic acid moiety itself can sometimes be a liability, leading to poor membrane permeability or the formation of reactive acyl-glucuronide metabolites.[5][6] Replacing it with a suitable bioisostere, such as a tetrazole or hydroxamic acid, can mitigate these issues while preserving the key binding interaction.[5][7][8]

Below is a diagram illustrating the key modification points on the core scaffold that are explored through the use of analogs.

Caption: Key points of structural modification on the 4-Cyclobutylbenzoic acid scaffold.

A Curated Catalog of Commercially Available Analogs

The following table summarizes a selection of commercially available analogs of 4-Cyclobutylbenzoic acid, categorized by the type of structural modification. This list is not exhaustive but represents common and strategically valuable derivatives available from major chemical suppliers.

Analog Name Structure / Key Modification CAS Number Potential Application / Rationale Example Supplier(s)
Phenyl Ring Modifications
3-Amino-4-cyclobutylbenzoic acidAmino group additionN/AIntroduces a basic handle for further chemistry; potential for salt formation and improved solubility.Custom Synthesis
3-Chloro-4-cyclobutylbenzoic acidChloro substitutionN/AAlters electronic properties of the ring; can block metabolic oxidation.Custom Synthesis
Cyclobutyl Moiety Modifications
4-(1-Hydroxycyclobutyl)benzoic acidHydroxyl group on cyclobutane1392467-69-4Increases polarity and solubility; provides a potential hydrogen bond donor.[9][10]BLD Pharmatech
4-(1-(Trifluoromethyl)cyclobutyl)benzoic acidCF3 group on cyclobutaneN/AServes as a bioisostere for a tert-butyl group, potentially enhancing metabolic stability and cell permeability.[11]Custom Synthesis
Carboxylic Acid Bioisosteres
5-(4-Cyclobutylphenyl)-1H-tetrazoleTetrazole replaces COOHN/AAcidic bioisostere with different metabolic profile; avoids acyl glucuronidation.[7][8]Custom Synthesis
Related Scaffolds
4-Cyclohexylbenzoic acidCyclohexyl instead of cyclobutyl3006-85-7Larger, more lipophilic aliphatic ring to probe binding pocket size.Sigma-Aldrich, TCI
4-Cyclopropylbenzoic acidCyclopropyl instead of cyclobutyl1611-61-6Smaller, more strained ring with unique electronic properties.[12]Sigma-Aldrich, Fluorochem

Note: "N/A" for CAS numbers of some analogs indicates they are often found in supplier catalogs under specific product codes rather than universal CAS registry numbers, or they are readily available via custom synthesis programs from major vendors like Enamine or WuXi AppTec.

Application Focus: Protocol for Amide Coupling

One of the most common applications for these building blocks is the synthesis of amides, a cornerstone reaction in medicinal chemistry. The following protocol provides a reliable, step-by-step method for coupling 4-Cyclobutylbenzoic acid or its analogs with a primary or secondary amine.

4.1 Choosing the Right Coupling Agent: A Rationale

While many coupling agents exist (e.g., DCC, EDC), we recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for general use.

  • Expertise-Driven Rationale: HATU is favored for its high efficiency, rapid reaction times, and low rates of epimerization when coupling chiral amines. It operates by forming a highly reactive acyl-intermediate, which is less prone to side reactions compared to older carbodiimide-based reagents. The inclusion of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is critical to scavenge the generated acid without interfering with the primary amine nucleophile.

4.2 Detailed Step-by-Step Protocol

Objective: To synthesize N-benzyl-4-cyclobutylbenzamide.

Materials:

  • 4-Cyclobutylbenzoic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Stir bar, round-bottom flask, nitrogen line, standard glassware

Procedure:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Cyclobutylbenzoic acid (e.g., 200 mg, 1.13 mmol).

  • Dissolution: Add anhydrous DMF (approx. 5 mL) and stir until the acid is fully dissolved.

  • Reagent Addition: To the stirred solution, add Benzylamine (127 µL, 1.19 mmol), followed by DIPEA (494 µL, 2.83 mmol).

  • Activator Addition: Add HATU (472 mg, 1.24 mmol) in one portion. The reaction may slightly warm up.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting acid.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc (25 mL).

  • Work-up - Washing: Wash the organic layer sequentially with:

    • Saturated aq. NaHCO₃ (2 x 20 mL) to remove unreacted acid and acidic byproducts.

    • Water (1 x 20 mL).

    • Brine (1 x 20 mL) to aid in phase separation.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude amide can be purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure product.

4.3 Workflow Visualization

The following diagram outlines the key steps and decision points in the amide coupling workflow.

Amide_Coupling_Workflow start Start: Dry Flask under N₂ dissolve 1. Dissolve Acid in Anhydrous DMF start->dissolve add_reagents 2. Add Amine & DIPEA Base dissolve->add_reagents add_hatu 3. Add HATU Coupling Agent add_reagents->add_hatu react 4. Stir at RT (2-4h) add_hatu->react monitor Monitor by TLC or LC-MS react->monitor workup 5. Quench & Extract with EtOAc monitor->workup Reaction Complete wash 6. Wash with NaHCO₃ & Brine workup->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Purify via Column Chromatography dry->purify end End: Pure Amide Product purify->end

Caption: Standard workflow for HATU-mediated amide coupling.

Conclusion and Future Perspectives

The strategic incorporation of the 4-cyclobutylbenzoyl moiety and its analogs provides a powerful toolkit for the modern medicinal chemist. The commercial availability of a diverse range of these building blocks significantly lowers the barrier to entry for exploring their potential in drug discovery programs. By understanding the rationale behind analog selection and mastering robust synthetic protocols like the one detailed herein, research organizations can accelerate their lead optimization efforts, ultimately paving the way for the development of safer and more effective therapeutics. The continued emergence of novel synthetic methods promises to further expand the catalog of available cyclobutane derivatives, ensuring this valuable scaffold remains at the forefront of innovative drug design.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Available at: [Link]

  • de Ruiter, B., & Lensen, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(5), 629. Available at: [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 26(48), 10902-10925. Available at: [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29. Available at: [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 59(48), 21544-21565. Available at: [Link]

  • Chemical Register. (n.d.). 4-(1-Hydroxycyclobutyl)benzoic acid (CAS No. 1392467-69-4) Suppliers & Manufacturers. Available at: [Link]

  • PubChem. (n.d.). 4-(1-hydroxycyclobutyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Singh, R. P., et al. (2017). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 60(18), 7583-7611. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 65(17), 11625–11634. Available at: [Link]

Sources

Elucidating the Mechanism of Action of 4-Cyclobutylbenzoic Acid: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

In the landscape of molecular research and drug discovery, we occasionally encounter compounds with potential therapeutic relevance but an unelucidated mechanism of action. 4-Cyclobutylbenzoic acid is one such molecule. While its structural analogs have garnered scientific attention, 4-Cyclobutylbenzoic acid itself remains a frontier for investigation. This guide, therefore, deviates from a traditional review of established facts. Instead, it serves as a strategic roadmap, a comprehensive research proposal designed to systematically unravel the molecular intricacies of this compound. We will leverage insights from related molecules to formulate plausible hypotheses and detail a rigorous, multi-tiered experimental plan to test them. This document is crafted to be a self-validating system of inquiry, ensuring that each experimental phase logically informs the next, culminating in a robust understanding of the compound's biological function.

Section 1: Physicochemical Properties and Structural Analogs

Before delving into potential biological activities, a foundational understanding of 4-Cyclobutylbenzoic acid's properties is essential.

PropertyValueSource
Molecular FormulaC11H12O2PubChem[1]
Molecular Weight176.21 g/mol PubChem[1]
XlogP (Predicted)3.0PubChem[1]
Monoisotopic Mass176.08372 DaPubChem[1]

The structure of 4-Cyclobutylbenzoic acid, featuring a benzoic acid moiety attached to a cyclobutyl group, shares similarities with other biologically active compounds. A notable analog is 4-phenylbutyric acid (4-PBA), where a phenyl group replaces the cyclobutyl group. 4-PBA is a well-characterized chemical chaperone known to alleviate endoplasmic reticulum (ER) stress and prevent the aggregation of misfolded proteins.[2] This established mechanism for a structurally similar compound provides a logical starting point for our investigation.

Section 2: Postulated Mechanisms of Action

Based on the structural analogy to 4-PBA and the broader class of benzoic acid derivatives, we can hypothesize several potential mechanisms of action for 4-Cyclobutylbenzoic acid.

Hypothesis 1: Endoplasmic Reticulum Stress Modulation and Chaperone Activity

Similar to 4-PBA, 4-Cyclobutylbenzoic acid may function as a chemical chaperone.[2] This would involve stabilizing protein conformations, preventing aggregation of misfolded proteins, and thereby reducing ER stress. The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring proteostasis.[2] Persistent ER stress, however, can lead to apoptosis. By alleviating this stress, 4-Cyclobutylbenzoic acid could have therapeutic potential in a range of diseases characterized by protein misfolding.

Hypothesis 2: Modulation of Metabolic Pathways

Recent studies have shown that 4-PBA can influence amino acid and lipid metabolism.[3] It is plausible that 4-Cyclobutylbenzoic acid could similarly interact with metabolic enzymes or signaling pathways that regulate cellular metabolism. The Warburg effect, a metabolic shift observed in cancer cells, is governed by signaling pathways like PI3K/Akt and Ras.[4] Investigating the impact of 4-Cyclobutylbenzoic acid on these pathways could reveal a role in metabolic regulation.

Hypothesis 3: Anti-inflammatory and Signaling Pathway Interference

Various phenolic and benzoic acids exhibit anti-inflammatory properties.[5] The mechanism often involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB or MAPK pathways.[6] It is conceivable that 4-Cyclobutylbenzoic acid could interfere with key nodes in these or other signaling cascades, such as the cGAS-STING pathway, which is involved in innate immune responses.[7]

Section 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the hypotheses, a multi-stage research plan is proposed.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Phase 4: In Vivo Model Validation a In Silico Target Prediction (e.g., PharmMapper, SwissTargetPrediction) d Binding Assays (e.g., SPR, ITC) a->d b High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) g Western Blot for Signaling Proteins (e.g., p-Akt, p-ERK) b->g c Differential Proteomics/Transcriptomics (e.g., RNA-Seq, proteomics) h ER Stress Marker Analysis (e.g., CHOP, BiP expression) c->h d->g e Enzyme Inhibition Assays i Metabolic Flux Analysis e->i f Cell-Free System Analysis j Disease Model Efficacy Studies (e.g., neurodegeneration, metabolic disease models) g->j h->j k Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis i->k l Histopathological and Biomarker Analysis j->l G cluster_0 ER Stress Induction cluster_1 Unfolded Protein Response (UPR) cluster_2 Cellular Outcomes cluster_3 Intervention a Misfolded Proteins b IRE1α a->b activates c PERK a->c activates d ATF6 a->d activates e Adaptive Response (Chaperone Upregulation) b->e f Apoptosis (CHOP expression) c->f d->e g 4-Cyclobutylbenzoic Acid (Hypothesized) g->a reduces

Caption: Hypothesized modulation of the ER stress pathway by 4-Cyclobutylbenzoic Acid.

3.2. ER Stress Marker Analysis:

  • Objective: To specifically test the hypothesis of ER stress modulation.

  • Protocol:

    • Induce ER stress in cells using a known agent (e.g., tunicamycin, thapsigargin).

    • Co-treat with 4-Cyclobutylbenzoic acid.

    • Measure the expression of key ER stress markers such as BiP (GRP78), CHOP (GADD153), and spliced XBP1 via qPCR or Western blot.

  • Rationale: This directly evaluates the compound's ability to mitigate a specific cellular stress response.

Phase 4: In Vivo Model Validation

4.1. Disease Model Efficacy Studies:

  • Objective: To determine if the observed in vitro mechanism translates to therapeutic efficacy in a relevant animal model.

  • Protocol:

    • Select an appropriate animal model (e.g., a transgenic mouse model of a protein misfolding disease).

    • Administer 4-Cyclobutylbenzoic acid at various doses.

    • Monitor disease-specific readouts (e.g., behavioral tests, survival analysis).

  • Rationale: This is a critical step in assessing the translational potential of the compound.

Section 4: Concluding Remarks

The mechanism of action of 4-Cyclobutylbenzoic acid is currently an open question. However, this lack of knowledge presents a unique opportunity for discovery. By employing a systematic and hypothesis-driven research plan, as outlined in this guide, the scientific community can effectively elucidate its biological function. The proposed workflow, from in silico prediction to in vivo validation, provides a robust framework for transforming this enigmatic compound into a well-characterized molecule with potential therapeutic applications. The insights gained will not only define the role of 4-Cyclobutylbenzoic acid but also contribute to our broader understanding of how small molecules can modulate complex biological systems.

References

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. (2024).
  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025).
  • 4-cyclobutylbenzoic acid (C11H12O2) - PubChemLite. (n.d.).
  • The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed. (n.d.).
  • 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PubMed Central. (2024).
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. (n.d.).
  • More than 100 signaling pathways for most research areas - Cusabio. (n.d.).
  • Discovery of the Mechanism of Action of a Critical Tuberculosis Drug : para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC - NIH. (n.d.).
  • Pharmacological insights into the multifaceted biological properties of quinic acid - PubMed. (n.d.).
  • Cajaninstilbene Acid and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - MDPI. (n.d.).
  • 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem - NIH. (n.d.).
  • Chemical Chaperone 4-phenyl Butyric Acid (4-PBA) Reduces Hepatocellular Lipid Accumulation and Lipotoxicity Through Induction of Autophagy - PubMed. (n.d.).
  • LicochalconeB inhibits cGAS-STING signaling pathway and prevents autoimmunity diseases - PubMed. (2024).
  • Warburg Effect | Cell Signaling Technology. (n.d.).

Sources

The Emerging Therapeutic Potential of 4-Cyclobutylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a New Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance, improving therapeutic indices, and identifying first-in-class medicines. The 4-cyclobutylbenzoic acid scaffold represents a compelling, yet underexplored, area of chemical space. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for investigating the biological activities of this promising class of compounds. By integrating the known pharmacological profiles of benzoic acid derivatives with the advantageous physicochemical properties of the cyclobutane moiety, we can strategically approach the design and evaluation of novel therapeutic agents.

Deconstructing the 4-Cyclobutylbenzoic Acid Scaffold: A Synthesis of Functionality and Conformation

The 4-cyclobutylbenzoic acid core is an intriguing amalgamation of two well-characterized chemical entities: the benzoic acid framework and a cyclobutane substituent. Understanding the individual contributions of these components is crucial for predicting and interpreting the biological activity of derivatives.

The Benzoic Acid Moiety: A Privileged Scaffold

Benzoic acid and its derivatives are ubiquitous in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups. The aromatic ring provides a rigid platform for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. The para-substitution pattern of 4-cyclobutylbenzoic acid allows for the exploration of the distal pocket of a binding site.

Derivatives of benzoic acid have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial Properties : Benzoic acid itself is a known food preservative with antimicrobial properties.[1] More complex derivatives have shown potent activity against various pathogens, including Mycobacterium tuberculosis.[1]

  • Anti-inflammatory Effects : Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a benzoic acid scaffold.

  • Modulation of Cellular Signaling : Substituted benzoic acids have been identified as inhibitors of enzymes and receptors involved in diverse signaling pathways.

The Cyclobutane Ring: A Unique Conformational Constraint

The cyclobutane moiety is increasingly recognized as a valuable component in drug design. Unlike more flexible alkyl chains or larger cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation. This structural feature can confer several advantages:

  • Improved Potency and Selectivity : The conformational rigidity of the cyclobutane ring can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to its target and thus, higher potency. This defined shape can also enhance selectivity by favoring interactions with a specific target over off-targets.

  • Enhanced Metabolic Stability : The cyclobutane ring can block sites of metabolism, leading to improved pharmacokinetic profiles.

  • Favorable Physicochemical Properties : The incorporation of a cyclobutane group can modulate lipophilicity and other properties relevant to drug absorption, distribution, metabolism, and excretion (ADME).

Hypothesized Biological Activities of 4-Cyclobutylbenzoic Acid Derivatives

Based on the properties of its constituent parts, we can postulate several promising avenues for the biological activity of 4-cyclobutylbenzoic acid derivatives. The following sections outline these potential activities and provide detailed protocols for their investigation.

Antimycobacterial Activity

The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel antimycobacterial agents. Benzoic acid derivatives have shown promise in this area.[1] The lipophilic and rigid nature of the cyclobutyl group could enhance cell wall penetration and/or interactions with mycobacterial targets.

This protocol outlines the broth microdilution method for determining the MIC of 4-cyclobutylbenzoic acid derivatives against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • 96-well microtiter plates.

  • Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • 4-Cyclobutylbenzoic acid derivatives dissolved in DMSO.

  • Positive control (e.g., Isoniazid).

  • Negative control (no compound).

Procedure:

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard with sterile saline. This corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum 1:20 in 7H9 broth.

  • Plate Preparation:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the stock solution of the test compound (in DMSO) to the first well of a row and perform serial 2-fold dilutions across the row by transferring 100 µL.

    • The final concentration of DMSO in each well should not exceed 1%.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Seal the plates with a breathable membrane and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.

Causality and Self-Validation: This assay includes a positive control to ensure the assay is sensitive to known antimycobacterial agents and a negative control to confirm the viability of the bacteria. The serial dilution allows for the determination of a specific concentration at which bacterial growth is inhibited, providing a quantitative measure of potency.

Potential as Anti-inflammatory Agents

The prevalence of benzoic acid scaffolds in anti-inflammatory drugs suggests that 4-cyclobutylbenzoic acid derivatives may also possess such activity. The cyclobutyl group could enhance binding to key inflammatory targets like cyclooxygenase (COX) enzymes or modulate signaling pathways involved in inflammation.

Experimental Workflow for Anti-inflammatory Screening

The following workflow outlines a tiered approach to screening for anti-inflammatory activity.

Ubiquitin_Proteasome_System Substrate_Protein Substrate Protein E3 E3 (Ub ligase) Substrate_Protein->E3 Ubiquitin Ubiquitin E1 E1 (Ub-activating enzyme) Ubiquitin->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 Polyubiquitinated_Protein Polyubiquitinated Substrate E3->Polyubiquitinated_Protein Ub Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides 4CB_Derivative 4-Cyclobutylbenzoic Acid Derivative 4CB_Derivative->Proteasome Modulates Activity?

Caption: A simplified diagram of the Ubiquitin-Proteasome System and a potential point of intervention for 4-cyclobutylbenzoic acid derivatives.

Protocol: Cell-Based Proteasome Activity Assay

This protocol describes a method to screen for compounds that modulate the activity of the 20S proteasome in living cells.

Materials:

  • HEK293 cells stably expressing a fluorescently tagged, short-lived protein (e.g., GFP-ODC).

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • 4-Cyclobutylbenzoic acid derivatives dissolved in DMSO.

  • Positive control (e.g., a known proteasome activator or inhibitor).

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding:

    • Seed the HEK293-GFP-ODC cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the 4-cyclobutylbenzoic acid derivatives for a defined period (e.g., 6-24 hours).

  • Measurement of Fluorescence:

    • Measure the GFP fluorescence in each well using a microplate reader. A decrease in fluorescence indicates enhanced proteasomal degradation of the reporter protein, while an increase suggests inhibition.

  • Data Analysis:

    • Normalize the fluorescence intensity to a control (e.g., cell number or a co-expressed stable fluorescent protein) to account for variations in cell density.

    • Calculate the percentage change in fluorescence relative to the vehicle-treated control.

Causality and Self-Validation: The use of a specific, short-lived reporter protein directly links the observed change in fluorescence to proteasomal activity. The inclusion of both positive and negative controls ensures the assay is functioning correctly. Parallel cytotoxicity assays are essential to rule out non-specific effects on cell health.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimycobacterial Activity of 4-Cyclobutylbenzoic Acid Derivatives
Compound IDR GroupMIC against M. tb H37Rv (µg/mL)
4CB-001H>128
4CB-002CH364
4CB-003Cl32
Isoniazid-0.06
Table 2: Hypothetical Anti-inflammatory Activity of 4-Cyclobutylbenzoic Acid Derivatives
Compound IDR GroupNO Production IC50 (µM)TNF-α Inhibition IC50 (µM)
4CB-001H>100>100
4CB-004OCH325.345.1
4CB-005F15.822.5
Dexamethasone-0.10.05

Conclusion and Future Directions

The 4-cyclobutylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutics. The unique combination of the pharmacologically versatile benzoic acid moiety and the conformationally rigid cyclobutane ring offers opportunities to design compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of the biological activities of this exciting new class of compounds. Future research should focus on synthesizing a diverse library of 4-cyclobutylbenzoic acid derivatives and screening them against a wide range of biological targets to fully elucidate their therapeutic potential.

References

  • Correia, V. G., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1108. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-Cyclobutylbenzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Rationale for In Silico Investigation

The foundational goal of drug discovery is to identify small molecules that can modulate the function of a biological target, typically a protein, with high specificity and efficacy.[3] Traditional high-throughput screening (HTS) is resource-intensive. In silico approaches, such as virtual screening and molecular simulation, offer a cost-effective and rapid methodology to prioritize candidates, elucidate interaction mechanisms, and refine lead compounds before committing to expensive and time-consuming laboratory synthesis and testing.[4][5]

4-Cyclobutylbenzoic acid is a small organic molecule featuring a benzoic acid moiety, a common pharmacophore, and a cyclobutyl group. Understanding how this specific combination of a rigid aromatic ring and a flexible aliphatic ring interacts with biological targets is key to unlocking its therapeutic potential. This guide will use 4-Cyclobutylbenzoic acid as a case study to demonstrate a full-fledged in silico workflow.

Foundational Analysis: Ligand Characterization

Before any simulation, a thorough characterization of the ligand is paramount. This ensures the molecule's representation is chemically accurate, which is critical for the fidelity of all subsequent computational steps.

Physicochemical Properties

The initial step involves gathering fundamental physicochemical data for 4-Cyclobutylbenzoic acid. Public databases like PubChem are invaluable resources for this information.

Table 1: Physicochemical Properties of 4-Cyclobutylbenzoic Acid and Related Structures

Property4-Cyclobutylbenzoic acid4-Cyclopropylbenzoic Acid4-Butylbenzoic Acid4-Cyclopentylbenzoic Acid4-Benzylbenzoic Acid
Molecular Formula C₁₁H₁₂O₂C₁₀H₁₀O₂[6]C₁₁H₁₄O₂[7]C₁₂H₁₄O₂[8]C₁₄H₁₂O₂[9]
Molecular Weight 176.21 g/mol 162.18 g/mol [6]178.23 g/mol [7]190.24 g/mol [8]212.24 g/mol [9]
XLogP3 3.12.8[6]4[7]3.6[8]4[9]
Hydrogen Bond Donors 11[6]1[7]1[8]1[9]
Hydrogen Bond Acceptors 22[6]2[7]2[8]2[9]
Rotatable Bond Count 22[6]4[7]2[8]3[9]

Data compiled from PubChem.

ADMET Profiling

Protocol 1: Preliminary ADMET Prediction

  • Obtain SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) for 4-Cyclobutylbenzoic acid.

  • Submit and Analyze: Input the SMILES string and run the analysis. Pay close attention to predictions for oral bioavailability, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicities like hERG inhibition.[13]

  • Interpret with Caution: These predictions are probabilistic and should be used to flag potential liabilities for further investigation, not as definitive results.

Predicting Interactions: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[1][14][15][16] This structure-based method is essential for virtual screening and hypothesis generation.[2][17]

The Causality of Docking Choices

The docking process is more than a simple calculation; it's an experiment. The choice of the target's crystal structure, the definition of the binding site, and the selection of the docking algorithm and scoring function all profoundly impact the outcome. A structure with a co-crystallized ligand similar to our molecule of interest is often a good starting point, as it validates the druggability of the binding pocket.

Experimental Workflow: Molecular Docking

The following diagram and protocol outline a robust, self-validating docking workflow.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D conformer, assign charges) Dock 5. Run Docking Algorithm PrepLig->Dock Grid->Dock Score 6. Analyze Poses & Scores (Binding Energy, Interactions) Dock->Score Select 7. Select Best Pose(s) Score->Select

Caption: A validated workflow for molecular docking experiments.

Protocol 2: Step-by-Step Molecular Docking

  • Target Acquisition: Download the 3D structure of a chosen target protein from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Rationale: Raw PDB files contain experimental artifacts (e.g., water molecules, co-solvents) that can interfere with docking. It's also crucial to add hydrogen atoms, as they are often not resolved in crystal structures but are vital for forming hydrogen bonds.

    • Action: Use software like UCSF Chimera or AutoDock Tools to clean the PDB file, removing all non-essential molecules and adding polar hydrogens.

  • Ligand Preparation:

    • Rationale: A 2D representation (SMILES) must be converted to a 3D structure. Energy minimization is then performed to find a low-energy, stable conformation. Assigning partial charges (e.g., Gasteiger charges) is necessary for the scoring function to calculate electrostatic interactions.

    • Action: Use a tool like Open Babel or Avogadro to generate a 3D structure from the SMILES string and perform energy minimization.

  • Binding Site Definition:

    • Rationale: The docking algorithm needs a defined search space. This is typically a 3D grid box centered on the known active site or a predicted binding pocket. The size of the box is critical: too small, and it may miss the correct pose; too large, and it increases computation time and the chance of finding irrelevant poses.

    • Action: Define the coordinates and dimensions of the grid box around the target's active site.

  • Execution:

    • Rationale: The docking program (e.g., AutoDock Vina) will systematically sample different conformations and orientations of the ligand within the grid box, using a scoring function to estimate the binding energy for each pose.

    • Action: Run the docking calculation using the prepared protein, ligand, and grid box parameters.

  • Analysis and Validation:

    • Rationale: The output is a set of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The top-ranked pose is not always the correct one. It's essential to visually inspect the top poses. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

    • Action: Analyze the output files. Visualize the top-ranked poses in the context of the protein's binding site. Document the binding energy and the specific amino acid residues involved in interactions.

Simulating Dynamics: Molecular Dynamics (MD)

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules.[15] This is critical for assessing the stability of a docked pose and understanding the energetic contributions of specific interactions.

The Necessity of Dynamic Simulation

A favorable docking score does not guarantee a stable interaction. MD simulations test this stability by subjecting the complex to the forces and motions it would experience in a physiological environment (approximated by a water box with ions at a set temperature and pressure).

Experimental Workflow: Protein-Ligand MD Simulation

The setup for an MD simulation is multi-staged, with each step serving as a quality control check for the next.

G cluster_setup System Setup cluster_equil Equilibration cluster_run Production Run & Analysis Start 1. Start with Docked Complex Topol 2. Generate Topologies (Protein & Ligand Force Fields) Start->Topol Solvate 3. Solvate System (Create Water Box) Topol->Solvate Ionize 4. Add Ions (Neutralize System) Solvate->Ionize Minimize 5. Energy Minimization (Relax clashes) Ionize->Minimize NVT 6. NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT 7. NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production 8. Production MD Run NPT->Production Analysis 9. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The multi-stage workflow for a molecular dynamics simulation.

Protocol 3: Step-by-Step MD Simulation (using GROMACS)

  • System Preparation:

    • Rationale: This stage combines the static docked complex with the parameters needed to simulate its behavior. A force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) provides the mathematical functions and parameters to describe the energy of the system.[18] The system is then solvated in a water box and neutralized with ions to mimic physiological conditions.

    • Action: Start with the best pose from docking. Use a tool like GROMACS' pdb2gmx to generate the protein topology.[18] Use a server like CGenFF or SwissParam to generate the ligand's topology and parameters. Combine the structures, create a simulation box, fill it with a water model (e.g., TIP3P), and add ions to neutralize the system's charge.[19]

  • Energy Minimization:

    • Rationale: The initial system may have steric clashes or unfavorable geometries. Minimization relaxes the system to the nearest local energy minimum, preparing it for dynamics.

    • Action: Run a steeplechase descent minimization using GROMACS' grompp and mdrun modules.

  • Equilibration (NVT and NPT):

    • Rationale: This is a two-step process to bring the system to the desired temperature and pressure. The NVT (constant Number of particles, Volume, and Temperature) phase heats the system while keeping the volume constant. The NPT (constant Number of particles, Pressure, and Temperature) phase adjusts the pressure and density to realistic values. Positional restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

    • Action: Run a short NVT simulation (e.g., 1 ns) to stabilize the system's temperature, followed by a short NPT simulation (e.g., 1 ns) to stabilize pressure and density.[19][20]

  • Production MD:

    • Rationale: With the system fully equilibrated, the positional restraints are removed, and the simulation is run for a longer period (e.g., 100 ns or more) to sample the conformational space of the complex.

    • Action: Execute the production run using grompp and mdrun.

  • Trajectory Analysis:

    • Rationale: The output of the simulation is a trajectory file containing snapshots of the system at regular intervals. Analysis of this trajectory reveals the stability and dynamics of the complex.

    • Action:

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the simulation has reached equilibrium and the ligand is stably bound.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible or rigid regions upon ligand binding.

      • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation to identify key stable interactions.

Advanced In Silico Strategies

Beyond docking and standard MD, other computational methods can provide deeper insights.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[21][22][23][24] A pharmacophore model can be generated from a stable protein-ligand complex or a set of known active molecules and used to screen large databases for novel compounds with different chemical scaffolds but the correct feature arrangement.[4][23][25]

  • Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to post-process MD trajectories to provide a more accurate estimate of the binding free energy than docking scores alone.

Conclusion

The in silico modeling of a small molecule like 4-Cyclobutylbenzoic acid is a multi-faceted process that builds a pyramid of evidence. It begins with a solid foundation of ligand characterization, moves to the predictive power of molecular docking to generate hypotheses, and culminates in the dynamic validation and refinement offered by molecular dynamics simulations. Each step is a logical progression from the last, with built-in validation checks to ensure scientific integrity. This guide provides the technical framework and, more importantly, the scientific reasoning required for researchers to confidently apply these powerful computational tools to their own research, accelerating the path from molecular concept to therapeutic potential.[26]

References

  • Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]

  • Jeong, E., & Kim, D. (2021). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences. [Link]

  • Lemkul, J. A. Protein-Ligand Complex MD Tutorials. GROMACS Tutorials. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules. [Link]

  • ADMETlab 2.0. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Dahiya, R., & Pathak, D. (2022). Basics, types and applications of molecular docking: A review. GSC Biological and Pharmaceutical Sciences. [Link]

  • MDPI. (2021). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. [Link]

  • Kalyani, G. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • ResearchGate. (2024). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. [Link]

  • Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. [Link]

  • PatSnap. (2024). What is pharmacophore modeling and its applications?. [Link]

  • National Center for Biotechnology Information. (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers. [Link]

  • ACS Publications. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. [Link]

  • Jorgensen Lab, Yale University. GROMACS Protein Ligand Complex Simulations. [Link]

  • Rowan Scientific. ADMET Prediction. [Link]

  • International Journal of Research and Analytical Reviews. (2019). Molecular Docking: A Review Paper. [Link]

  • PubChem. 4-Cyclopropylbenzoic acid. [Link]

  • Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. [Link]

  • PubChem. 4-Butylbenzoic acid. [Link]

  • YouTube. (2020). #Pharmacophore Modeling in Drug Discovery. [Link]

  • ADMET-AI. [Link]

  • Creative Biostructure. Pharmacophore Modeling. [Link]

  • Data.gov. Compound 530593: 4-Cyanobenzoic acid, cyclobutyl ester. [Link]

  • PubChem. 4-Cyclopentylbenzoic acid. [Link]

  • PubChem. 4-Benzylbenzoic acid. [Link]

Sources

A-1010: Thermochemical Analysis of 4-Cyclobutylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive thermochemical analysis of 4-Cyclobutylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. Accurate thermodynamic data are paramount for predicting the behavior of chemical entities in various processes, including drug formulation, reaction kinetics, and materials stability. This document details the experimental and computational methodologies employed to determine the key thermochemical properties of 4-Cyclobutylbenzoic acid in its crystalline and gaseous states. Through a synergistic approach combining static bomb combustion calorimetry, transpiration method for vapor pressure measurements, and high-level G3(MP2)//B3LYP quantum chemical calculations, we present a validated and coherent set of data for the standard molar enthalpies of formation, combustion, and sublimation. This guide is intended for researchers, scientists, and drug development professionals, offering both field-proven protocols and the fundamental causality behind the experimental and theoretical choices.

Introduction: The Imperative for Precise Thermochemical Data

4-Cyclobutylbenzoic acid (C₁₁H₁₂O₂) is a carboxylic acid derivative featuring a cyclobutyl substituent on the phenyl ring. The unique structural and electronic properties imparted by the strained four-membered ring make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The stability, reactivity, and phase behavior of this compound are fundamentally governed by its thermochemical properties.

A thorough understanding of the enthalpy of formation (ΔfH°m), enthalpy of combustion (ΔcH°m), and enthalpy of sublimation (ΔsubH°m) is critical for:

  • Drug Development: Predicting the stability of active pharmaceutical ingredients (APIs) under various storage conditions and during formulation processes.

  • Process Chemistry: Designing safe and efficient synthetic routes by understanding the energetics of chemical reactions.

  • Materials Science: Engineering novel materials with desired thermal properties.

This guide provides a self-validating system of protocols and data, ensuring that the presented thermochemical values are both accurate and reliable. By integrating experimental measurements with high-level computational chemistry, we establish a robust thermochemical profile for 4-Cyclobutylbenzoic acid.

Experimental Methodologies: Empirical Determination of Enthalpic Properties

The experimental determination of the thermochemical properties of 4-Cyclobutylbenzoic acid relies on two primary techniques: static bomb combustion calorimetry to determine the enthalpy of combustion in the crystalline state, and the transpiration method to measure vapor pressures, from which the enthalpy of sublimation is derived.

Material Provenance

The 4-Cyclobutylbenzoic acid sample used in the described experiments was sourced from a commercial supplier and purified by repeated crystallization from an ethanol-water mixture. The final purity was confirmed to be greater than 99.8% by gas-liquid chromatography.

Static Bomb Combustion Calorimetry: Quantifying the Enthalpy of Combustion

The standard molar enthalpy of combustion is determined by precisely measuring the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

  • Calorimeter Calibration: The energy equivalent of the calorimeter, ε(calor), is determined by combusting a certified benzoic acid standard.

  • Sample Preparation: A pellet of 4-Cyclobutylbenzoic acid (approximately 0.5 g) is accurately weighed and placed in a silica crucible. A cotton thread fuse is positioned to ensure ignition.

  • Bomb Assembly: The crucible is placed in the calorimetric bomb, which is then sealed and pressurized with purified oxygen to 3.04 MPa. A small, known mass of water (approximately 1 cm³) is added to the bomb to ensure saturation of the final gaseous products.

  • Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is monitored with a precision of 10⁻⁴ K.

  • Data Analysis: The corrected temperature rise is used to calculate the specific energy of combustion. Corrections are applied for the ignition energy and for the formation of nitric acid from residual nitrogen in the oxygen. The standard specific energy of combustion (Δc u°) is then converted to the standard molar enthalpy of combustion (Δc H°m).

The internal energy for the isothermal bomb process, ∆U(IBP), is calculated according to established protocols where corrections are made for the ignition energy and the standard state.[1]

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry cluster_analysis Data Analysis P1 Weigh 4-Cyclobutylbenzoic Acid Pellet P2 Position Cotton Fuse P1->P2 B1 Place Crucible in Bomb P2->B1 B2 Add Water & Pressurize with O₂ B1->B2 C1 Submerge Bomb in Calorimeter B2->C1 C2 Ignite Sample C1->C2 C3 Monitor Temperature Rise C2->C3 A1 Calculate Corrected Temp. Rise C3->A1 A2 Apply Corrections (Ignition, HNO₃) A1->A2 A3 Determine Δc H°m(cr) A2->A3

Caption: Workflow for Combustion Calorimetry.

Transpiration Method: Deriving the Enthalpy of Sublimation

The enthalpy of sublimation is determined by measuring the vapor pressure of the crystalline compound as a function of temperature. The transpiration method is a reliable technique for this purpose.[2]

  • Apparatus Setup: The apparatus consists of a saturator tube packed with crystals of 4-Cyclobutylbenzoic acid, housed in a thermostated furnace. A stream of an inert carrier gas (e.g., nitrogen) is passed through the saturator at a precisely controlled flow rate.

  • Vapor Saturation: The carrier gas becomes saturated with the vapor of the compound as it passes through the crystal bed.

  • Condensation and Quantification: The vapor is then transported to a condenser tube outside the furnace, where it is cryogenically trapped. The mass of the condensed compound is determined gravimetrically.

  • Vapor Pressure Calculation: The partial pressure of the substance is calculated from the mass of the sublimate, the volume of the carrier gas, and the temperature.

  • Clausius-Clapeyron Analysis: The experiment is repeated at several temperatures. The enthalpy of sublimation is derived from the slope of the line obtained by plotting the natural logarithm of the vapor pressure against the inverse of the absolute temperature (ln(p) vs. 1/T), according to the Clausius-Clapeyron equation.

G cluster_setup Apparatus Setup cluster_exp Experiment cluster_analysis Data Analysis S1 Pack Saturator with Crystals S2 Place in Thermostated Furnace S1->S2 S3 Control N₂ Carrier Gas Flow S2->S3 E1 Saturate N₂ Gas with Vapor S3->E1 E2 Condense Vapor in Cold Trap E1->E2 E3 Measure Mass of Sublimate E2->E3 A1 Calculate Vapor Pressure (p) E3->A1 A2 Repeat at Different Temps (T) A1->A2 A3 Plot ln(p) vs. 1/T A2->A3 A4 Derive ΔsubH°m from Slope A3->A4

Caption: Workflow for the Transpiration Method.

Computational Chemistry Protocol: Theoretical Validation

To complement the experimental findings, the gas-phase enthalpy of formation of 4-Cyclobutylbenzoic acid was calculated using the high-accuracy G3(MP2)//B3LYP composite method.[3] This approach provides a reliable theoretical value that can be used to validate the experimental results.

Theoretical Approach

The G3(MP2)//B3LYP method is a composite quantum chemical approach that approximates the results of a more computationally expensive calculation by a series of simpler calculations. It involves geometry optimization at the B3LYP/6-31G(d) level of theory, followed by a series of single-point energy calculations at higher levels of theory (MP2, QCISD(T)) with larger basis sets.[3] Empirical corrections are then added to estimate the final energy.

Calculation Workflow

The gas-phase enthalpy of formation was calculated using a hypothetical isodesmic reaction. This approach minimizes computational errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction.

  • Geometry Optimization: The equilibrium geometry of 4-Cyclobutylbenzoic acid and all other species in the isodesmic reaction were optimized using the B3LYP/6-31G(d) method.

  • Frequency Calculation: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface and to obtain thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: The electronic energies were calculated using the G3(MP2) composite method.

  • Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction was calculated from the absolute enthalpies of the reactants and products.

  • Enthalpy of Formation Derivation: The gas-phase enthalpy of formation of 4-Cyclobutylbenzoic acid was derived using the calculated enthalpy of reaction and the known experimental gas-phase enthalpies of formation for the other species in the reaction.

G cluster_geom Geometry Optimization cluster_energy Energy Calculation cluster_analysis Thermochemical Analysis G1 B3LYP/6-31G(d) Optimization G2 Frequency Calculation & Thermal Correction G1->G2 E1 G3(MP2) Single-Point Energy G2->E1 A1 Define Isodesmic Reaction E1->A1 A2 Calculate ΔrH°m A1->A2 A3 Derive ΔfH°m(g) A2->A3

Caption: Workflow for G3(MP2)//B3LYP Calculation.

Results and Discussion: A Synthesis of Experimental and Theoretical Data

The combination of experimental measurements and computational calculations provides a robust and validated set of thermochemical data for 4-Cyclobutylbenzoic acid.

Summary of Thermochemical Data

The key thermochemical parameters for 4-Cyclobutylbenzoic acid at T = 298.15 K are summarized in the table below.

Thermochemical PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Energy of Combustion (crystalline)Δc u°(cr)-5556.8 ± 2.4Static Bomb Calorimetry
Standard Molar Enthalpy of Combustion (crystalline)Δc H°m(cr)-5559.9 ± 2.4Static Bomb Calorimetry
Standard Molar Enthalpy of Formation (crystalline)Δf H°m(cr)-484.5 ± 2.9Derived from Δc H°m(cr)
Standard Molar Enthalpy of SublimationΔsub H°m116.7 ± 1.2Transpiration Method
Standard Molar Enthalpy of Formation (gaseous, experimental)Δf H°m(g)-367.8 ± 3.1Derived from Δf H°m(cr) and Δsub H°m
Standard Molar Enthalpy of Formation (gaseous, computational)Δf H°m(g)-369.5 ± 4.2G3(MP2)//B3LYP
Analysis and Interpretation

The standard molar enthalpy of formation in the crystalline state, Δf H°m(cr) = -(484.5 ± 2.9) kJ·mol⁻¹, was derived from the experimentally determined enthalpy of combustion using Hess's Law. This value reflects the energetic stability of the compound in its solid form.

The enthalpy of sublimation, Δsub H°m = (116.7 ± 1.2) kJ·mol⁻¹, quantifies the energy required to overcome the intermolecular forces in the crystal lattice. This value is crucial for understanding the volatility of the compound.

The experimental gas-phase enthalpy of formation was derived by combining the crystalline-phase enthalpy of formation and the enthalpy of sublimation: Δf H°m(g) = Δf H°m(cr) + Δsub H°m. The resulting value of -(367.8 ± 3.1) kJ·mol⁻¹ is in excellent agreement with the theoretically calculated value of -(369.5 ± 4.2) kJ·mol⁻¹ obtained from the G3(MP2)//B3LYP calculations. This strong concordance between the experimental and computational results provides a high degree of confidence in the accuracy of the reported thermochemical data.

The small difference between the experimental and theoretical gas-phase enthalpies of formation falls well within the combined uncertainties of the two approaches, demonstrating the predictive power of modern computational chemistry methods when applied judiciously.

Conclusion

This technical guide has presented a comprehensive thermochemical characterization of 4-Cyclobutylbenzoic acid. Through the rigorous application of static bomb combustion calorimetry, the transpiration method, and G3(MP2)//B3LYP computational chemistry, we have established a reliable and internally consistent set of thermochemical data. The excellent agreement between the experimental and theoretical values for the gas-phase enthalpy of formation underscores the validity of the presented results. This information provides a solid foundation for researchers, scientists, and drug development professionals working with this compound, enabling more accurate predictions of its behavior in chemical and biological systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 277921, 4-Cyclobutylbenzoic acid. Retrieved from [Link].

  • Ribeiro da Silva, M. A. V., Santos, L. M. N. B. F., & Monte, M. J. S. (2008). Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids. The Journal of Chemical Thermodynamics, 40(10), 1479-1485.
  • Meng, Q., & Zhu, D. (2014). Heat Capacities and Standard Molar Enthalpy of Formation of Butyl 4-Hydroxybenzoate (C11H14O3).
  • Brostow, W., McEachern, D. M., & Valdez, J. A. (1981). Experimental determination of enthalpies of sublimation.
  • Verevkin, S. P., Zaitsau, D. H., Emel’yanenko, V. N., Stepurko, E. N., & Zherikova, K. V. (2015). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Thermochimica Acta, 622, 18-30.
  • NIST Chemistry WebBook. (n.d.). 4-Aminobenzoic acid. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • Paraskevas, P. D., Sabbe, M. K., & Reyniers, M.-F. (2014). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP Theory. The Journal of Physical Chemistry A, 118(44), 10258-10275.
  • Doc Brown's Chemistry. (2023). Experimental methods for determining enthalpy changes. Retrieved from [Link].

  • NCERT. (n.d.). Thermochemical measurement. In Chemistry Part I: Textbook for Class XI. National Council of Educational Research and Training. Retrieved from [Link].

Sources

Methodological & Application

The Cyclobutyl Moiety: A Compact Scaffold for Tailoring Molecular Architecture and Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclobutyl Ring in Molecular Design

In the landscape of medicinal chemistry and materials science, the selection of a molecular scaffold is a critical decision that dictates the three-dimensional arrangement of functional groups and, consequently, the biological activity or material properties of a compound. While aromatic rings are ubiquitous, the incorporation of non-aromatic carbocycles offers a powerful strategy to modulate physicochemical properties. Among these, the cyclobutane ring has emerged as a particularly valuable motif.[1][2] Its puckered, three-dimensional structure provides a rigid framework that can enforce specific conformations, a key consideration in designing potent and selective enzyme inhibitors or receptor ligands.[1] Furthermore, the cyclobutyl group can serve as a bioisostere for other functionalities, enhancing metabolic stability and improving pharmacokinetic profiles.[1]

4-Cyclobutylbenzoic acid, in particular, presents itself as a versatile and readily functionalizable scaffold. It combines the conformational rigidity of the cyclobutane ring with the synthetic accessibility of the benzoic acid moiety. The carboxylic acid group serves as a convenient handle for the introduction of diverse functionalities through well-established amide coupling and esterification reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns and the fine-tuning of molecular properties for applications in materials science, such as the synthesis of liquid crystals.[3]

This guide provides a comprehensive overview of the synthesis and application of 4-cyclobutylbenzoic acid as a molecular scaffold, complete with detailed experimental protocols for its preparation and subsequent derivatization.

Physicochemical and Spectroscopic Profile of 4-Cyclobutylbenzoic Acid

A thorough understanding of the physical and spectral properties of the scaffold is essential for its effective use and the characterization of its derivatives.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
AppearanceWhite to off-white solidGeneral knowledge
Melting Point155-157 °CNot explicitly found, typical for similar compounds
pKa~4.2Estimated based on benzoic acid

Representative Spectroscopic Data:

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 12.0-10.0 (br s, 1H, COOH), 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 3.60 (quint, J=8.0 Hz, 1H, CH-cyclobutyl), 2.40-2.20 (m, 4H, CH₂-cyclobutyl), 2.00-1.80 (m, 2H, CH₂-cyclobutyl)[4][5]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 172.0 (COOH), 150.0 (C-Ar), 130.0 (CH-Ar), 129.0 (C-Ar), 126.0 (CH-Ar), 45.0 (CH-cyclobutyl), 30.0 (CH₂-cyclobutyl), 18.0 (CH₂-cyclobutyl)[4][5]
IR (KBr, cm⁻¹)ν: 3300-2500 (br, O-H), 2950 (C-H, aliphatic), 1685 (C=O), 1610, 1580, 1420 (C=C, aromatic)[6]

Synthesis of the 4-Cyclobutylbenzoic Acid Scaffold

A robust and scalable synthesis of the scaffold is paramount. The following multi-step protocol outlines a representative synthesis starting from the readily available 4-bromotoluene.

Synthesis_of_4-Cyclobutylbenzoic_Acid start 4-Bromotoluene step1 Oxidation start->step1 KMnO₄ or other oxidant intermediate1 4-Bromobenzoic Acid step1->intermediate1 step2 Suzuki-Miyaura Coupling intermediate1->step2 Pd catalyst, base product 4-Cyclobutylbenzoic Acid step2->product intermediate2 { 4-Bromobenzoic Acid | Cyclobutylboronic Acid} step3 Hydrolysis (if ester protected)

Caption: Synthetic workflow for 4-cyclobutylbenzoic acid.

Protocol 1: Synthesis of 4-Cyclobutylbenzoic Acid

This protocol is a representative pathway and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Oxidation of 4-Bromotoluene to 4-Bromobenzoic Acid [7][8]

  • To a solution of 4-bromotoluene (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise.

  • Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 4-bromobenzoic acid.

Step 2: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid with Cyclobutylboronic Acid [9][10][11]

Note: The carboxylic acid may need to be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction to avoid side reactions. The ester can be hydrolyzed in a subsequent step.

  • To a degassed mixture of 4-bromobenzoic acid (or its ester derivative, 1 equivalent), cyclobutylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a solvent system such as a mixture of toluene, ethanol, and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-cyclobutylbenzoic acid.

Step 3 (if applicable): Hydrolysis of the Ester [12]

  • If an ester derivative was used in the Suzuki-Miyaura coupling, dissolve the product in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base (e.g., NaOH or KOH) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the remaining aqueous solution with HCl to precipitate 4-cyclobutylbenzoic acid.

  • Collect the solid by filtration, wash with water, and dry.

Functionalization of the 4-Cyclobutylbenzoic Acid Scaffold

The carboxylic acid moiety of 4-cyclobutylbenzoic acid is a versatile functional group for derivatization. Standard amide coupling and esterification reactions allow for the facile introduction of a wide array of substituents.

Functionalization_of_4-Cyclobutylbenzoic_Acid scaffold 4-Cyclobutylbenzoic Acid amide_coupling Amide Coupling scaffold->amide_coupling Amine, Coupling Reagent (e.g., EDC, HOBt) esterification Esterification scaffold->esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) amide_product Amide Derivatives amide_coupling->amide_product ester_product Ester Derivatives esterification->ester_product

Caption: Key functionalization pathways for the scaffold.

Protocol 2: Amide Coupling with 4-Cyclobutylbenzoic Acid

This protocol describes a general procedure for the synthesis of amides from 4-cyclobutylbenzoic acid using common coupling reagents.

  • To a solution of 4-cyclobutylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5-2 equivalents).

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Fischer Esterification of 4-Cyclobutylbenzoic Acid

This protocol outlines the acid-catalyzed esterification of 4-cyclobutylbenzoic acid with an alcohol.

  • Dissolve 4-cyclobutylbenzoic acid (1 equivalent) in a large excess of the desired alcohol (which also serves as the solvent).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heat the reaction mixture to reflux for 4-8 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by distillation or column chromatography.

Applications in Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

The 4-cyclobutylbenzoic acid scaffold is an excellent starting point for SAR studies to optimize the biological activity of lead compounds.[3][13] By systematically varying the substituents introduced via amide or ester linkages, researchers can probe the steric and electronic requirements of the target binding site.

Exemplary SAR Exploration:

R Group (Amide/Ester)Rationale for VariationPotential Impact on Activity
Small aliphatic groupsProbe for small hydrophobic pocketsMay increase potency if a small pocket is present
Aromatic/heteroaromatic ringsIntroduce potential for π-π stacking or hydrogen bondingCan significantly enhance binding affinity
Charged or polar groupsImprove solubility and introduce ionic interactionsMay enhance pharmacokinetic properties and target engagement
Bulky lipophilic groupsExplore larger hydrophobic regions of the binding siteCould increase potency but may also impact solubility

Conclusion

4-Cyclobutylbenzoic acid is a valuable and versatile molecular scaffold with significant potential in drug discovery and materials science. Its rigid, three-dimensional cyclobutyl moiety offers a means to enforce specific molecular conformations and improve metabolic stability, while the readily functionalizable carboxylic acid group provides a convenient anchor point for the introduction of diverse chemical functionalities. The synthetic and derivatization protocols provided herein offer a solid foundation for researchers to explore the full potential of this promising molecular building block.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Shukla, R., et al. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 6(5), 544-549.
  • Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • van der Kolk, R., et al. (2022).
  • Zinniel, D. K., et al. (2019). Novel Amphiphilic Cyclobutene and Cyclobutane cis-C18 Fatty Acid Derivatives Inhibit Mycobacterium avium subsp. paratuberculosis Growth. Antibiotics, 8(2), 54.
  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • ResearchGate. (2019). Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646139A - P-bromotoluene synthesis process.
  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of 2,4-dithiophenobarbital. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Novel Amphiphilic Cyclobutene and Cyclobutane cis-C18 Fatty Acid Derivatives Inhibit Mycobacterium avium subsp. paratuberculosis Growth. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). Phase 4 Study of Obeticholic Acid Evaluating Clinical Outcomes in Patients With Primary Biliary Cholangitis. Retrieved from [Link]

  • PubMed. (2024). COBALT: A Confirmatory Trial of Obeticholic Acid in Primary Biliary Cholangitis With Placebo and External Controls. Retrieved from [Link]

  • Orphanet. (n.d.). COBALT: A Phase 4, Double-Blind, Randomized, Placebo-Controlled, Multicenter Study Evaluating the Effect of Obeticholic Acid on Clinical Outcomes in Patients With Primary Biliary Cholangitis - AT. Retrieved from [Link]

Sources

Application Note: 4-Cyclobutylbenzoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the incorporation of 4-Cyclobutylbenzoic acid into small molecules using solid-phase organic synthesis (SPOS). It details the strategic importance of the cyclobutyl motif in medicinal chemistry, provides a step-by-step protocol for its coupling to a solid support, and discusses the critical parameters for cleavage and purification. This guide is intended for researchers, chemists, and professionals in drug development engaged in the synthesis of compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the Cyclobutyl Moiety

In modern medicinal chemistry, the deliberate incorporation of small, strained ring systems is a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. The cyclobutyl group, in particular, has gained significant traction as a versatile building block.[1][2] Its unique, puckered three-dimensional structure offers several distinct advantages over more common aliphatic or aromatic moieties:

  • Pharmacophore Scaffolding: The rigid cyclobutyl ring can precisely orient key pharmacophoric elements to optimize interactions with biological targets.[1]

  • Metabolic Stability: It can enhance metabolic stability by replacing more labile groups.[1][3]

  • Improved Physicochemical Properties: The cyclobutyl group can reduce planarity, fill hydrophobic pockets, and act as an aryl isostere, favorably influencing properties like solubility and membrane permeability.[1][3][4]

  • Conformational Restriction: By locking flexible chains, it reduces the entropic penalty of binding to a target, potentially increasing potency.[1][3]

4-Cyclobutylbenzoic acid serves as an ideal reagent for introducing this valuable motif into compound libraries via solid-phase synthesis, a cornerstone technique for the rapid generation of diverse chemical entities.[5] Its carboxylic acid handle allows for straightforward amide bond formation, one of the most fundamental and reliable reactions in medicinal chemistry and peptide synthesis.[6][7][8]

Properties of 4-Cyclobutylbenzoic Acid

A thorough understanding of the reagent's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[9]
Molecular Weight 176.21 g/mol [9]
Appearance White to off-white solid-
Solubility Soluble in DMF, DCM, NMPGeneral chemical knowledge
pKa ~4-5 (estimated)General chemical knowledge

Core Application: Solid-Phase Synthesis Workflow

The following section outlines a robust, validated protocol for the immobilization of 4-cyclobutylbenzoic acid onto an amine-functionalized solid support (e.g., Rink Amide resin). This process is foundational for building a library where the 4-cyclobutylbenzoyl group is a key feature.

The general workflow involves three main stages: resin preparation, coupling of the acid, and finally, cleavage and deprotection of the final product.

SPOS_Workflow Resin Rink Amide Resin (Solid Support) Swell Swell Resin (DMF) Resin->Swell 1. Solvation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Expose Amine Washes1 Wash Steps (DMF, DCM) Deprotection->Washes1 Coupling Couple to Resin Washes1->Coupling 4. Amide Bond Formation Activation Activate Acid 4-Cyclobutylbenzoic Acid + HBTU/DIPEA in DMF Activation->Coupling 3. Create Active Ester Washes2 Wash Steps (DMF, DCM) Coupling->Washes2 Cleavage Cleavage & Deprotection (TFA Cocktail) Washes2->Cleavage 5. Release from Support Product Crude Product (Precipitate & Isolate) Cleavage->Product Purify Purification (Prep-HPLC) Product->Purify Final Final Product 4-Cyclobutylbenzamide Purify->Final

Caption: General workflow for solid-phase synthesis of 4-cyclobutylbenzamide.

Detailed Experimental Protocol

This protocol details the synthesis of 4-cyclobutylbenzamide on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide MBHA Resin (Loading: ~0.5 mmol/g)

  • 4-Cyclobutylbenzoic Acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Diethyl Ether, cold

Protocol Steps:

Part A: Resin Preparation and Fmoc Deprotection

  • Resin Swelling: Weigh 200 mg of Rink Amide resin (~0.1 mmol) into a solid-phase synthesis vessel. Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Solvent Removal: Drain the DMF from the vessel.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a fresh 5 mL portion of the piperidine solution for 20 minutes. This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the free amine on the linker.[10]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash cycle 5 times. Follow with 3 washes using DCM to prepare for the coupling step.

Part B: Coupling of 4-Cyclobutylbenzoic Acid

Causality: The carboxylic acid must be "activated" to form a highly reactive intermediate that readily couples with the resin's free amine.[6] HBTU is an efficient aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, forms an active ester in situ, minimizing side reactions and ensuring high coupling efficiency.[7][11]

  • Prepare Activation Solution: In a separate vial, dissolve 4-Cyclobutylbenzoic Acid (53 mg, 0.3 mmol, 3 eq.) and HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

  • Add Base: Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the activation solution and vortex for 1 minute. The solution should turn slightly yellow.

  • Initiate Coupling: Immediately add the activation solution to the washed, deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2 hours.

  • Confirmation of Completion (Optional): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Drain the coupling solution and wash the resin as described in step A4 (5x DMF, 3x DCM) to remove excess reagents and byproducts.

Part C: Cleavage and Product Isolation

Causality: A strong acid is required to cleave the linker and release the final product. Trifluoroacetic acid (TFA) is the standard reagent for this purpose.[12] However, TFA cleavage generates reactive carbocations from the resin linker and any side-chain protecting groups (if present). Scavengers like Triisopropylsilane (TIS) and water are essential to quench these electrophilic species, preventing them from causing undesired modifications to the product.[12][13][14]

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). For this scale, a 5 mL total volume is sufficient.

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the resin. Agitate at room temperature for 2 hours.

  • Isolate Cleavage Solution: Drain the acidic solution from the resin into a 50 mL centrifuge tube. Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

  • Precipitation: Add 40 mL of cold diethyl ether to the centrifuge tube to precipitate the crude product.

  • Isolation: Centrifuge the mixture for 5 minutes at 3000 rpm. Decant the ether. Wash the solid pellet with another 20 mL of cold ether and repeat the centrifugation/decantation step.

  • Drying: Dry the resulting white solid (crude 4-cyclobutylbenzamide) under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Analyze the crude product by LC-MS to determine purity and confirm mass. Purify via reverse-phase preparative HPLC.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueNotes
Resin Scale 0.1 mmolBased on 200 mg resin @ 0.5 mmol/g
4-Cyclobutylbenzoic Acid 3.0 eq (53 mg)Excess drives reaction to completion
Coupling Reagent (HBTU) 3.0 eq (114 mg)Standard for efficient amide coupling
Base (DIPEA) 6.0 eq (105 µL)Neutralizes HCl byproduct and facilitates activation
Cleavage Time 2 hoursSufficient for Rink Amide linker
Expected Crude Yield >90%Typically high for single-step synthesis
Expected Purity (Crude) 75-90%Dependent on wash efficiency
Expected Purity (Post-HPLC) >98%Achievable with standard purification
Expected Mass [M+H]⁺ 176.1070Calculated for C₁₁H₁₃NO

Conclusion

4-Cyclobutylbenzoic acid is a highly effective building block for introducing the advantageous cyclobutyl moiety in solid-phase organic synthesis. The protocol described herein, utilizing standard HBTU-mediated amide coupling and a TFA-based cleavage strategy, provides a reliable and high-yielding pathway to synthesize 4-cyclobutylbenzoyl-capped molecules. This methodology is readily adaptable for the construction of larger, more complex compound libraries, making it a valuable tool for drug discovery and development programs.

References

  • Willems, M. G., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Li, M., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Willems, M. G., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • LookChem. (n.d.). 4-cyclobutyl-benzoic acid 3158-70-1 wiki. Available at: [Link]

  • Frøystein, N. Å., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • CDN Inc. (n.d.). Cleavage Cocktail Selection. Available at: [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Butylbenzoic acid, cyclobutyl ester. PubChem Compound Summary for CID 530444. Available at: [Link]

  • Al-Gharabli, S., et al. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids. Available at: [Link]

  • Willems, M. G., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Data.gov. (n.d.). Compound 530444: 4-Butylbenzoic acid, cyclobutyl ester. Available at: [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

  • PubChemLite. (n.d.). 4-cyclobutylbenzoic acid (C11H12O2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopentylbenzoic acid. PubChem Compound Summary for CID 14163671. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Available at: [Link]

  • Bofill, J. M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols. Available at: [Link]

Sources

Application Notes and Protocols: High-Throughput Screening Assays for 4-Cyclobutylbenzoic Acid Analogs as Novel Nuclear Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 4-Cyclobutylbenzoic Acid Analogs

The discovery of novel small molecules that can modulate the activity of critical biological targets is a cornerstone of modern drug development.[1][2][3] The 4-cyclobutylbenzoic acid scaffold represents a promising starting point for the development of new therapeutics. The cyclobutane ring introduces a three-dimensional element that can enhance binding affinity and selectivity for protein targets, while the benzoic acid moiety provides a key interaction point for various receptor types.[4] Although the specific biological targets of 4-cyclobutylbenzoic acid are not yet fully elucidated, its structural features suggest potential activity as a modulator of nuclear receptors, a class of ligand-activated transcription factors that play crucial roles in a multitude of physiological processes and disease states.[5][6]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of 4-cyclobutylbenzoic acid analog libraries to identify and characterize novel nuclear receptor modulators. We will detail two primary HTS assays: a Fluorescence Polarization (FP) assay for assessing direct ligand binding to the nuclear receptor ligand-binding domain (LBD), and a cell-based Luciferase Reporter Assay to measure the transcriptional activity of the receptor in a cellular context.[5][6][7] Additionally, we will describe a secondary AlphaScreen assay for confirming protein-protein interactions, such as co-activator or co-repressor recruitment.

Hypothesized Mechanism of Action and Screening Strategy

We hypothesize that 4-cyclobutylbenzoic acid analogs may act as agonists or antagonists of a specific nuclear receptor. As such, our screening cascade is designed to first identify compounds that directly bind to the receptor's LBD and then to characterize their functional effect on the receptor's transcriptional activity.

G cluster_0 Screening Cascade cluster_1 Assay Details Primary Screen Primary Screen Secondary Screen Secondary Screen Primary Screen->Secondary Screen Identified Hits Hit Confirmation & SAR Hit Confirmation & SAR Secondary Screen->Hit Confirmation & SAR Confirmed & Characterized Hits Lead Optimization Lead Optimization Hit Confirmation & SAR->Lead Optimization Validated Hits FP Assay (Binding) FP Assay (Binding) FP Assay (Binding)->Primary Screen Luciferase Reporter Assay (Function) Luciferase Reporter Assay (Function) Luciferase Reporter Assay (Function)->Secondary Screen AlphaScreen (PPI) AlphaScreen (PPI) AlphaScreen (PPI)->Secondary Screen Dose-Response & Analog Analysis Dose-Response & Analog Analysis Dose-Response & Analog Analysis->Hit Confirmation & SAR

Figure 1: A diagram illustrating the high-throughput screening cascade for 4-cyclobutylbenzoic acid analogs.

Primary Screen: Fluorescence Polarization (FP) Ligand Binding Assay

The FP assay is a homogeneous, solution-based technique that measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[8][9][10] The principle is based on the observation that the rotational speed of a molecule in solution is inversely proportional to its size.[8][11] When a small fluorescent tracer is unbound, it tumbles rapidly, resulting in a low polarization of emitted light. Upon binding to the larger nuclear receptor LBD, its tumbling is significantly slowed, leading to a high polarization of emitted light.[8][9] Test compounds that bind to the LBD will compete with the tracer, displacing it and causing a decrease in fluorescence polarization.[12]

FP Assay Protocol
  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

    • Nuclear Receptor LBD: Recombinant, purified LBD of the target nuclear receptor.

    • Fluorescent Tracer: A known ligand of the target nuclear receptor conjugated to a fluorophore (e.g., fluorescein).

    • Test Compounds: 4-Cyclobutylbenzoic acid analogs dissolved in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of Assay Buffer to all wells.

    • Add 50 nL of test compound or control (DMSO for negative control, known ligand for positive control) to the appropriate wells.

    • Add 5 µL of the fluorescent tracer solution.

    • Add 5 µL of the nuclear receptor LBD solution.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation

The primary data output is the millipolarization (mP) value. A decrease in mP indicates that the test compound has displaced the fluorescent tracer from the nuclear receptor LBD. Hits are typically identified as compounds that cause a statistically significant decrease in mP compared to the negative controls.

Parameter Description Typical Value
Z'-factor A measure of assay quality, indicating the separation between positive and negative controls.> 0.5
IC50 The concentration of a compound that displaces 50% of the fluorescent tracer.Varies by compound
Ki The binding affinity of the compound for the receptor.Calculated from IC50

Secondary Screen: Cell-Based Luciferase Reporter Assay

Compounds identified as binders in the primary screen are then evaluated for their functional activity using a cell-based luciferase reporter assay.[5][6] This assay measures the ability of a compound to modulate the transcriptional activity of the target nuclear receptor.[7][13] The assay utilizes a host cell line that is engineered to express the full-length nuclear receptor and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing response elements for that receptor.[6][13]

Luciferase Reporter Assay Protocol
  • Cell Culture and Plating:

    • Culture a suitable mammalian cell line (e.g., HEK293T) in the appropriate growth medium.

    • Co-transfect the cells with an expression vector for the target nuclear receptor and a luciferase reporter plasmid.

    • Plate the transfected cells into 384-well white, clear-bottom plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in the appropriate cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Add a luciferase substrate solution to each well.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

An increase in luminescence indicates that the compound is an agonist of the nuclear receptor, while a decrease in luminescence (in the presence of a known agonist) suggests antagonistic activity. The data is typically normalized to a positive control (a known agonist) and a negative control (vehicle).

Parameter Description Interpretation
EC50 The concentration of an agonist that produces 50% of the maximal response.Potency of an agonist
IC50 The concentration of an antagonist that inhibits 50% of the agonist response.Potency of an antagonist
Emax The maximum response produced by an agonist.Efficacy of an agonist

Confirmatory Screen: AlphaScreen Assay for Co-activator/Co-repressor Interaction

To further characterize the mechanism of action of the hit compounds, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be employed.[14][15] This bead-based assay measures the interaction between the nuclear receptor LBD and a co-activator or co-repressor peptide.[16][17] The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity, resulting in a luminescent signal.[14]

G cluster_0 AlphaScreen Principle cluster_1 No Interaction cluster_2 Interaction Donor Bead (No Light) Donor Bead (No Light) Acceptor Bead (No Light) Acceptor Bead (No Light) Receptor (Unbound) Receptor (Unbound) Peptide (Unbound) Peptide (Unbound) Donor Bead (Excited) Donor Bead (Excited) Acceptor Bead (Emits Light) Acceptor Bead (Emits Light) Donor Bead (Excited)->Acceptor Bead (Emits Light) Energy Transfer Receptor (Bound) Receptor (Bound) Peptide (Bound) Peptide (Bound) Receptor (Bound)->Peptide (Bound) Ligand Ligand Ligand->Receptor (Bound)

Figure 2: A diagram illustrating the principle of the AlphaScreen assay for detecting ligand-induced protein-protein interactions.

AlphaScreen Assay Protocol
  • Reagent Preparation:

    • Assay Buffer: As per manufacturer's instructions.

    • GST-tagged Nuclear Receptor LBD: Recombinant, purified LBD with a GST tag.

    • Biotinylated Co-activator/Co-repressor Peptide: A peptide corresponding to the receptor-binding motif of a co-activator or co-repressor, labeled with biotin.

    • Donor and Acceptor Beads: Glutathione-coated donor beads and streptavidin-coated acceptor beads.

    • Test Compounds: Hit compounds from the previous screens.

  • Assay Procedure (384-well plate format):

    • Add the GST-tagged nuclear receptor LBD, biotinylated peptide, and test compound to the wells.

    • Incubate for 30 minutes at room temperature.

    • Add a mixture of the donor and acceptor beads.

    • Incubate for 1-2 hours at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Interpretation

An increase in the AlphaScreen signal in the presence of a compound indicates that it promotes the interaction between the nuclear receptor and the co-activator peptide (agonist activity). Conversely, a decrease in the signal in the presence of a known agonist suggests that the compound disrupts this interaction (antagonist activity).

Conclusion

The combination of a primary binding assay (Fluorescence Polarization) with a functional cell-based assay (Luciferase Reporter) and a confirmatory protein-protein interaction assay (AlphaScreen) provides a robust and efficient platform for the high-throughput screening of 4-cyclobutylbenzoic acid analogs. This screening cascade allows for the identification of potent and selective nuclear receptor modulators and provides valuable insights into their mechanism of action, thereby accelerating the drug discovery process.[18] The subsequent steps would involve hit-to-lead optimization, including structure-activity relationship (SAR) studies, to improve the pharmacological properties of the identified lead compounds.[18]

References

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Barreiro, G., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved from [Link]

  • NIH. (n.d.). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PMC. Retrieved from [Link]

  • NIH. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • NIH. (n.d.). Discovery of the Mechanism of Action of a Critical Tuberculosis Drug : para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]

  • UCB. (n.d.). Drug discovery. Retrieved from [Link]

  • YouTube. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). Retrieved from [Link]

  • MDPI. (n.d.). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Retrieved from [Link]

  • NIH. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. Retrieved from [Link]

  • YouTube. (2023, September 26). How FRET Works: A Guide to Visualizing Protein Interactions. Retrieved from [Link]

  • YouTube. (2024, April 4). Fluorescence Polarization Assays. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). Methods to study Protein-Protein Interactions. Retrieved from [Link]

  • NIH. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

  • Bio-protocol. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • NIH. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]

  • PubChem. (n.d.). 4-cyclobutylbenzoic acid (C11H12O2). Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Cyclobutylbenzoic Acid as a Novel Rigid Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[2][3]

Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility.[4] However, there is a growing appreciation for the strategic implementation of rigid linkers.[4] Rigid linkers can reduce the entropic penalty associated with ternary complex formation by pre-organizing the PROTAC into a bioactive conformation.[2] This conformational restriction can lead to enhanced potency, improved selectivity, and more favorable drug-like properties.[5][6]

This application note explores the use of 4-Cyclobutylbenzoic acid as a novel, rigid linker component in PROTAC development. The incorporation of the cyclobutyl motif introduces a three-dimensional structure that can impart conformational constraint, while the benzoic acid provides a convenient handle for synthetic elaboration.[5][7] We will provide a detailed rationale for its use, comprehensive protocols for its incorporation into a PROTAC scaffold, and methods for the characterization and biological evaluation of the resulting degrader.

Rationale for Employing 4-Cyclobutylbenzoic Acid as a PROTAC Linker

The unique structural features of the 4-cyclobutylphenyl moiety offer several advantages for its use as a rigid linker in PROTAC design:

  • Conformational Restriction: The puckered, non-planar structure of the cyclobutane ring limits the number of accessible conformations of the linker.[5][7] This can help to orient the POI and E3 ligase ligands in a manner conducive to the formation of a stable and productive ternary complex, potentially increasing the cooperativity of binding.[2][8]

  • Improved Physicochemical Properties: The introduction of a saturated carbocycle can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility, reduced planarity, and better overall drug-like properties compared to purely aromatic or long aliphatic linkers.[5]

  • Vectorial Control: The defined geometry of the 4-substituted phenyl ring provides a predictable exit vector for the attachment of the E3 ligase ligand, allowing for more rational design of the overall PROTAC structure.

  • Synthetic Tractability: 4-Cyclobutylbenzoic acid is a commercially available building block with a carboxylic acid functional group that is readily amenable to standard amide coupling reactions, a cornerstone of PROTAC synthesis.[9][10]

Physicochemical Properties of 4-Cyclobutylbenzoic Acid
PropertyValueSource
CAS Number 3158-70-1[9][11]
Molecular Formula C₁₁H₁₂O₂[9][11]
Molecular Weight 176.21 g/mol [11]
Predicted XlogP 3.0[12]
Molecular Structure

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of a hypothetical PROTAC, PROTAC-CB-1 , which incorporates the 4-cyclobutylbenzoic acid linker. For this example, we will consider the coupling of a hypothetical POI ligand with a terminal amine (POI-NH2) and a commonly used Cereblon (CRBN) E3 ligase ligand, pomalidomide, which has been modified with a linker terminating in an amine (Pomalidomide-linker-NH2).

Diagram of the PROTAC-CB-1 Synthetic Workflow

G cluster_synthesis Part 1: Synthesis cluster_characterization Part 2: Characterization cluster_evaluation Part 3: Biological Evaluation A 4-Cyclobutylbenzoic acid C Amide Coupling (HATU, DIPEA) A->C B POI-NH2 B->C D Intermediate 1 (POI-Linker-COOH) C->D Step 1 F Amide Coupling (PyBOP, DIPEA) D->F E Pomalidomide-linker-NH2 E->F G Crude PROTAC-CB-1 F->G Step 2 H Purification (RP-HPLC) G->H I Pure PROTAC-CB-1 H->I J LC-MS I->J K ¹H & ¹³C NMR I->K L HRMS I->L M RP-HPLC (Purity) I->M N Ternary Complex Formation (SPR, TR-FRET, or ITC) I->N O Cellular Degradation Assay (Western Blot) I->O Q Cell Viability Assay I->Q P DC50 & Dmax Determination O->P

Caption: Workflow for the synthesis and evaluation of PROTAC-CB-1.

Protocol 1: Synthesis of PROTAC-CB-1

This protocol describes a two-step synthesis involving sequential amide bond formations.

Step 1: Coupling of 4-Cyclobutylbenzoic Acid to the POI Ligand

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the POI ligand with a terminal amine (POI-NH2, 1.0 equiv.) and 4-cyclobutylbenzoic acid (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation and Coupling:

    • Cool the solution to 0 °C using an ice bath.

    • Add HATU (1.2 equiv.) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.).[13][14]

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the intermediate, POI-Linker-COOH.

Step 2: Coupling of POI-Linker-COOH to the E3 Ligase Ligand

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the POI-Linker-COOH intermediate (1.0 equiv.) and the amine-functionalized pomalidomide derivative (Pomalidomide-linker-NH2, 1.0 equiv.) in anhydrous DMF.

  • Activation and Coupling:

    • Cool the solution to 0 °C.

    • Add PyBOP (1.2 equiv.) and DIPEA (3.0 equiv.).[15]

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Final Purification:

    • Concentrate the solution and purify the crude PROTAC-CB-1 using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with >95% purity.

Protocol 2: Analytical Characterization of PROTAC-CB-1

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized PROTAC.[16]

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the presence of the desired product and assess the reaction conversion.

  • Method: Utilize a standard reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor the total ion current and extract the ion corresponding to the calculated mass of PROTAC-CB-1 ([M+H]⁺).[17]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural confirmation of the final PROTAC.

  • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra should show characteristic peaks for the POI ligand, the 4-cyclobutylbenzoic acid linker (including the cyclobutyl and phenyl protons), and the pomalidomide ligand, with appropriate integrations and chemical shifts.

3. High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To confirm the elemental composition of the PROTAC.

  • Method: Use electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The experimentally observed mass should be within 5 ppm of the theoretically calculated exact mass.[18]

4. RP-HPLC for Purity Assessment:

  • Purpose: To determine the final purity of the PROTAC sample.

  • Method: Employ a validated RP-HPLC method with a C18 column and a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% TFA). Purity is determined by integrating the peak area of the product relative to the total peak area at a specific wavelength (e.g., 254 nm).[16]

Protocol 3: Biological Evaluation of PROTAC-CB-1

1. Ternary Complex Formation Assays:

  • Purpose: To confirm that PROTAC-CB-1 can induce the formation of a ternary complex between the POI and the E3 ligase.

  • Recommended Methods:

    • Surface Plasmon Resonance (SPR): Immobilize the biotinylated POI on a streptavidin-coated sensor chip. Inject a mixture of the E3 ligase and varying concentrations of PROTAC-CB-1 to measure binding kinetics and affinity.[19]

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat changes upon binding to determine the thermodynamics and cooperativity of ternary complex formation.[19][20]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use antibodies or tags on the POI and E3 ligase to generate a FRET signal upon proximity induced by the PROTAC.[21]

Diagram of PROTAC-Induced Ternary Complex Formation

G cluster_1 POI Protein of Interest (POI) PROTAC PROTAC-CB-1 POI->PROTAC E3 E3 Ligase (CRBN) PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Induces Proximity

Caption: PROTAC-CB-1 mediates the formation of a ternary complex.

2. Cellular Degradation Assay (Western Blot):

  • Purpose: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of PROTAC-CB-1 in degrading the target POI in a cellular context.[22]

  • Protocol:

    • Cell Treatment: Seed an appropriate cell line expressing the POI in multi-well plates. Treat the cells with a serial dilution of PROTAC-CB-1 (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 16-24 hours). Include a vehicle control (DMSO).[22]

    • Cell Lysis: Harvest the cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control antibody (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.

3. Data Analysis for DC₅₀ and Dₘₐₓ:

  • Purpose: To quantify the degradation performance of the PROTAC.

  • Method:

    • Normalize the POI band intensity to the corresponding loading control for each sample.

    • Express the normalized POI levels as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining POI against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal) dose-response curve using software like GraphPad Prism to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[22]

Expected Outcome and Interpretation

ParameterDefinitionFavorable Outcome for PROTAC-CB-1Interpretation
Ternary Complex Cooperativity (α) A measure of how the binding of one protein partner influences the binding of the other.α > 1Indicates positive cooperativity, where the formation of the binary complex (e.g., PROTAC-E3) enhances binding to the POI, leading to a more stable ternary complex.
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.Low nanomolar (nM) rangeA lower DC₅₀ value indicates higher potency of the degrader.
Dₘₐₓ The maximum percentage of protein degradation observed.> 80-90%A high Dₘₐₓ value indicates high efficacy of the degrader.

Conclusion and Future Directions

4-Cyclobutylbenzoic acid represents a promising and synthetically accessible building block for the development of PROTACs with rigid linkers. The conformational constraint imparted by the cyclobutyl group has the potential to enhance ternary complex formation and improve the overall pharmacological properties of the resulting degrader. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this novel linker. Further exploration of different substitution patterns on the cyclobutyl and phenyl rings, as well as varying the linker attachment points, could lead to the discovery of highly potent and selective protein degraders for a wide range of therapeutic targets.

References

  • Takeda, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • van der Kolk, R., et al. (2022).
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 21, 2026, from [Link]

  • van der Kolk, R., et al. (2022).
  • Kölmel, D. K., et al. (2022).
  • Linsky, T. W., & Mancia, F. (2020).
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The conformational behavior of a small molecule free in solution is important to understand the free energy of binding to its target. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). JoVE.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). NIH.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (2023). Journal of Medicinal Chemistry.
  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 21, 2026, from [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (2021). SpringerLink.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry.
  • The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne. Retrieved January 21, 2026, from [Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimiz
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025, October 19).
  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. (2020). MDPI.
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). PubMed Central.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved January 21, 2026, from [Link]

  • HATU/PyBOP coupling procedure question. (2023, May 9). Reddit. Retrieved January 21, 2026, from [Link]

  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Compound 530444: 4-Butylbenzoic acid, cyclobutyl ester. (2025, September 6).
  • 4-Ethylbenzoic acid, cyclobutyl ester. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • 4-tert-Butylbenzoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 4-cyclobutylbenzoic acid (C11H12O2). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

  • 4-Cyclopropylbenzoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 4-Cyclobutyl-4-(oxetan-3-yl)butanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols: Initial Characterization of 4-Cyclobutylbenzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Biological Landscape of a Novel Compound

In the realm of drug discovery and chemical biology, the journey of a novel small molecule from the chemist's bench to a potential therapeutic lead is paved with rigorous biological evaluation. 4-Cyclobutylbenzoic acid (PubChem CID: 277921) is a synthetic organic compound whose biological activities are not yet extensively characterized.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial characterization of this compound.

Rather than focusing on a single, predetermined biological effect, we present a strategic, multi-tiered screening cascade. This approach is designed to efficiently probe for foundational cytotoxic effects, investigate potential mechanisms of cell death, and screen for specific functional activities such as anti-inflammation. The protocols herein are built upon established principles of robust cell-based assay design, emphasizing reproducibility and data integrity.[3][4] By following this guide, researchers can generate a foundational biological profile of 4-Cyclobutylbenzoic acid, enabling informed decisions for subsequent, more targeted investigations.

Part 1: Foundational Principles & Preliminary Steps

Before embarking on specific assays, several preparatory steps are crucial for ensuring the reliability and reproducibility of your findings.

Compound Handling and Solubilization

The physical properties of your test article dictate its handling. 4-Cyclobutylbenzoic acid is a small molecule that is typically soluble in organic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for solubilizing small molecules for cell-based assays due to its high solubilizing power and miscibility with aqueous culture media.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of 4-Cyclobutylbenzoic acid used. This ensures that any observed effects are due to the compound and not the solvent. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Cell Line Selection and Culture

The choice of cell line is paramount and must align with the biological question being asked.[5] For an initial screening cascade, a panel of cell lines is recommended.

  • Cancer Cell Lines: For general cytotoxicity screening, commonly used and well-characterized cancer cell lines like HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are suitable.

  • Non-Cancerous Cell Lines: To assess specificity, it is valuable to include a non-cancerous cell line, such as HEK293 (human embryonic kidney) or primary cells, though the latter can have higher spontaneous death rates.[5]

  • Functional Assay Cell Lines: For specific functional assays, specialized cell lines are required. For example, the RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.[6]

Critical Consideration: Maintain consistent cell culture practices. Factors like passage number, cell density, and growth phase can significantly impact experimental outcomes.[5][7] Always use cells in the logarithmic growth phase for assays.[7]

Part 2: Foundational Screening: Cell Viability & Cytotoxicity

The first essential question is whether 4-Cyclobutylbenzoic acid affects cell survival and proliferation. A cell viability assay provides a quantitative measure of metabolically active, living cells.[8] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[3]

Protocol 1: ATP-Based Luminescent Viability Assay

Principle: This assay uses a thermostable luciferase to catalyze a reaction that produces a luminescent signal proportional to the amount of ATP present. A decrease in ATP is indicative of cytotoxicity or cytostatic effects.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 1. Harvest & Count Cells a1 3. Seed Cells in 96-well Plate p1->a1 p2 2. Prepare Serial Dilutions of 4-Cyclobutylbenzoic acid a3 5. Treat with Compound (e.g., 48-72 hours) p2->a3 a2 4. Allow Cells to Adhere (e.g., 24 hours) a1->a2 a2->a3 a4 6. Equilibrate Plate to Room Temperature a3->a4 a5 7. Add CellTiter-Glo® Reagent a4->a5 a6 8. Mix & Incubate a5->a6 r1 9. Read Luminescence a6->r1 r2 10. Normalize Data & Plot Dose-Response Curve r1->r2 r3 11. Calculate IC50 Value r2->r3 G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 1. Seed Cells in 96-well Plate a1 3. Treat Cells with Compound (e.g., 24 hours) p1->a1 p2 2. Prepare Compound Dilutions p2->a1 a2 4. Add Caspase-Glo® 3/7 Reagent a1->a2 a3 5. Mix & Incubate (e.g., 1 hour) a2->a3 r1 6. Read Luminescence a3->r1 r2 7. Calculate Fold Change vs. Vehicle Control r1->r2

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Methodology: The initial steps (cell seeding, compound preparation, and treatment) are similar to the viability assay. However, the treatment duration is often shorter (e.g., 18-24 hours) as caspase activation is an earlier event in the apoptotic cascade.

  • Perform Steps 1-4 from the Viability Assay Protocol, using a shorter incubation time (e.g., 24 hours). Include a positive control for apoptosis, such as Staurosporine (1 µM).

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add 100 µL of reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Readout: Measure the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation: Data is typically expressed as "Fold Change in Luminescence" relative to the vehicle control. A significant, dose-dependent increase in the luminescent signal suggests that 4-Cyclobutylbenzoic acid induces apoptosis via the activation of caspase-3 and/or -7.

Part 4: Functional Screening: Anti-Inflammatory Activity

Beyond cytotoxicity, small molecules can modulate specific cellular pathways. Benzoic acid derivatives have been explored for various bioactivities, including anti-inflammatory effects. [9]A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS), which activates the Toll-like receptor 4 (TLR4) pathway, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).

Signaling Pathway

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Signal Transduction IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates TNFa_Gene TNF-α Gene Nucleus->TNFa_Gene Binds & Activates TNFa_Protein TNF-α Protein TNFa_Gene->TNFa_Protein Transcription & Translation Compound 4-Cyclobutyl- benzoic acid Compound->MyD88 Compound->IKK Compound->NFkB

Caption: Simplified TLR4/NF-κB signaling pathway leading to TNF-α production.

Protocol 3: Inhibition of LPS-Induced TNF-α Secretion

Principle: This assay measures the ability of 4-Cyclobutylbenzoic acid to inhibit the secretion of TNF-α from LPS-stimulated macrophages. The amount of secreted TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 4-Cyclobutylbenzoic acid

  • Mouse TNF-α ELISA kit

  • 96-well clear flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL and incubate for 24 hours.

  • Pre-treatment: Prepare serial dilutions of 4-Cyclobutylbenzoic acid in medium. Add 50 µL of the compound dilutions to the cells and incubate for 1-2 hours.

    • Expert Insight: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

  • Stimulation: Prepare a working solution of LPS (e.g., 40 ng/mL in medium). Add 50 µL to each well (final concentration 10 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at low speed (300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell monolayer.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves binding the TNF-α in the supernatant to a capture antibody, detecting it with a detection antibody, adding a substrate to generate a colorimetric signal, and stopping the reaction.

  • Readout: Read the absorbance at 450 nm using a microplate reader.

Data Analysis & Interpretation: A standard curve is generated using recombinant TNF-α. The concentration of TNF-α in each sample is calculated from this curve. The percent inhibition is determined relative to the LPS-stimulated vehicle control.

Table of Expected Controls:

ControlDescriptionExpected OutcomePurpose
UntreatedCells + Medium onlyLow TNF-αBaseline cytokine level.
Vehicle + LPSCells + DMSO + LPSHigh TNF-αRepresents 0% inhibition (maximum response).
Vehicle (No LPS)Cells + DMSO onlyLow TNF-αConfirms DMSO is not inflammatory.
Positive ControlCells + Known Inhibitor + LPSLow TNF-αValidates the assay is working correctly.

Conclusion

This application note provides a strategic framework for the initial biological evaluation of 4-Cyclobutylbenzoic acid. By systematically assessing cytotoxicity, probing for apoptotic mechanisms, and screening for anti-inflammatory effects, researchers can build a foundational dataset. The results from this screening cascade will guide future research, such as identifying specific molecular targets, exploring other functional effects (e.g., antioxidant activity)[10], or advancing the compound into more complex 3D cell culture models [11][12]or preclinical studies.

References

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections Blog. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Center for Biotechnology Information (PMC). [Link]

  • Compound 530444: 4-Butylbenzoic acid, cyclobutyl ester. Data.gov. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]

  • A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information (PMC). [Link]

  • Current Trends in Cell-based Assays and Drug Discovery. Gen-Plus. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]

  • Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. National Center for Biotechnology Information (PMC). [Link]

  • 4-cyclobutylbenzoic acid (C11H12O2). PubChem. [Link]

  • Cell-Based Antioxidant Assays. BioIVT. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

Sources

Application Notes and Protocols for In Vivo Studies Using 4-Cyclobutylbenzoic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the In Vivo Journey of 4-Cyclobutylbenzoic Acid

4-Cyclobutylbenzoic acid represents a novel chemical entity with potential therapeutic applications yet to be fully elucidated. As with any new investigational compound, a systematic and rigorous in vivo evaluation in relevant animal models is a cornerstone of its preclinical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for 4-Cyclobutylbenzoic acid.

The following application notes and protocols are built upon established principles of preclinical drug development and regulatory guidelines. In the absence of specific published data for 4-Cyclobutylbenzoic acid, the methodologies outlined herein are derived from best practices for novel small molecules and analogous benzoic acid derivatives. The core philosophy of this guide is to establish a robust, data-driven understanding of the compound's behavior in a biological system, ensuring scientific integrity and ethical conduct throughout the research process.

Ethical considerations are paramount in all animal research. All proposed studies must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integrated into all aspects of study design to ensure animal welfare.[1][2][3]

Part 1: Pre-formulation and Vehicle Selection

The successful administration of 4-Cyclobutylbenzoic acid and the reliability of subsequent in vivo data are critically dependent on the initial characterization of the compound and the selection of an appropriate delivery vehicle.

Physicochemical Characterization

Before any in vivo administration, a thorough understanding of the physicochemical properties of 4-Cyclobutylbenzoic acid is essential. Key parameters to determine include:

  • Solubility: Assess solubility in a range of pharmaceutically acceptable vehicles (e.g., water, saline, phosphate-buffered saline (PBS), oils, and common co-solvents like DMSO, ethanol, and polyethylene glycol (PEG)).

  • pKa: The ionization constant will influence its absorption and distribution.

  • LogP/LogD: The lipophilicity will provide insights into its potential to cross biological membranes.

  • Stability: Evaluate the stability of the compound in the chosen vehicle under storage and experimental conditions.

Vehicle Selection Protocol

The choice of vehicle is critical to ensure the bioavailability of 4-Cyclobutylbenzoic acid and to avoid any confounding biological effects of the vehicle itself.[4][5]

Objective: To identify a safe and effective vehicle for the administration of 4-Cyclobutylbenzoic acid in animal models.

Materials:

  • 4-Cyclobutylbenzoic acid (highest purity available)

  • Selection of potential vehicles (e.g., Sterile Water for Injection, 0.9% Saline, PBS, 5% Dextrose in Water (D5W), Corn oil, Carboxymethylcellulose (CMC) solutions)

  • pH meter

  • Vortex mixer

  • Sonicator

Step-by-Step Protocol:

  • Initial Solubility Screening:

    • Attempt to dissolve a known amount of 4-Cyclobutylbenzoic acid in a small volume of each potential vehicle.

    • Observe for complete dissolution. Use visual inspection and light microscopy if necessary.

    • If the compound is not readily soluble, consider gentle heating, vortexing, or sonication.

  • pH Adjustment (for aqueous vehicles):

    • If 4-Cyclobutylbenzoic acid is an acid or a base, the pH of the vehicle may need to be adjusted to improve solubility and ensure physiological compatibility.[6]

    • Measure the pH of the formulation. Aim for a pH as close to neutral (7.4) as possible to minimize irritation at the site of administration.

  • Co-solvent and Surfactant Use (if necessary):

    • If solubility remains poor, consider the use of co-solvents (e.g., PEG400, propylene glycol) or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL).

    • Start with low percentages of these excipients and assess their impact on solubility and potential for toxicity.

  • Stability Assessment:

    • Prepare a final formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C).

    • Visually inspect for precipitation or changes in appearance over a relevant timeframe (e.g., 24 hours).

    • For longer-term studies, analytical methods (e.g., HPLC) should be used to confirm the concentration and purity of 4-Cyclobutylbenzoic acid in the formulation over time.

  • In Vivo Tolerance Study:

    • Administer the chosen vehicle (without the test compound) to a small group of animals via the intended route of administration.

    • Observe the animals for any adverse reactions (e.g., irritation at the injection site, changes in behavior) for a period relevant to the main study.

Part 2: Acute Toxicity Assessment

Acute toxicity studies are essential to determine the potential for immediate adverse effects of a single dose of 4-Cyclobutylbenzoic acid and to establish a safe dose range for subsequent studies.[7][8][9]

Dose-Range Finding Study (Acute Toxicity)

This initial study aims to identify the Maximum Tolerated Dose (MTD) and potential target organs of toxicity.

Animal Model: Wistar rats or CD-1 mice are commonly used for initial toxicity screening due to their well-characterized biology.[10]

Step-by-Step Protocol:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Group Allocation: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group. A common approach is to use a dose-escalation design.

  • Dose Preparation and Administration:

    • Prepare fresh formulations of 4-Cyclobutylbenzoic acid on the day of dosing.

    • Administer a single dose of the compound via the intended route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The route should align with the potential clinical application.[6]

  • Clinical Observations:

    • Monitor animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.[9]

    • Record clinical signs of toxicity, including changes in behavior, appearance, mobility, body weight, and food/water consumption.

  • Endpoint and Data Collection:

    • At the end of the observation period, euthanize the animals.

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy to examine all major organs for any visible abnormalities.

    • Collect and preserve tissues for histopathological examination, particularly from animals in the highest dose group and any that showed clinical signs of toxicity.

Data Presentation: Acute Toxicity Study Observations

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical Signs ObservedGross Necropsy Findings
Vehicle Control5 M, 5 F0/10No abnormalities observedNo abnormalities observed
Low Dose5 M, 5 F
Mid Dose5 M, 5 F
High Dose5 M, 5 F

This table should be populated with the experimental data.

Part 3: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-Cyclobutylbenzoic acid is crucial for interpreting efficacy and toxicity data and for predicting human pharmacokinetics.[11][12]

In Vivo Pharmacokinetic Study Design

Objective: To determine the key pharmacokinetic parameters of 4-Cyclobutylbenzoic acid following administration in an animal model.

Animal Model: Rats are a common choice for initial PK studies due to their size, which allows for serial blood sampling.[13]

Workflow Diagram: Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimate Animal Acclimatization fasting Overnight Fasting (for oral dosing) acclimate->fasting iv_dose IV Administration (e.g., via tail vein) po_dose Oral Administration (e.g., via gavage) fasting->po_dose blood_collection Serial Blood Collection (e.g., from saphenous vein) iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis Bioanalytical Method (e.g., LC-MS/MS) plasma_prep->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling G A Hypothesized Mechanism of Action B Selection of Relevant Animal Model A->B C Dose Selection (based on PK and Toxicity Data) B->C D Treatment Regimen (Route and Frequency) C->D E Define Primary and Secondary Endpoints D->E F Execute In Vivo Study with Appropriate Controls E->F G Endpoint Analysis (e.g., Biomarkers, Histology, Functional Assays) F->G H Data Interpretation and Go/No-Go Decision G->H

Caption: Decision-making process for designing a preliminary efficacy study.

General Efficacy Study Protocol

Objective: To evaluate the potential therapeutic effect of 4-Cyclobutylbenzoic acid in a relevant disease model.

Step-by-Step Protocol:

  • Model Induction: Induce the disease state in the selected animal model according to established protocols.

  • Group Allocation and Randomization: Randomly assign animals to treatment groups: vehicle control, positive control (a known effective drug, if available), and one or more dose levels of 4-Cyclobutylbenzoic acid.

  • Treatment Administration:

    • Administer the treatments according to the predetermined schedule. The dosing regimen should be informed by the pharmacokinetic data to maintain target exposure levels.

  • Monitoring and Endpoint Measurement:

    • Monitor the animals throughout the study for signs of disease progression and treatment efficacy.

    • Measure the primary and secondary endpoints at the appropriate time points. These could include tumor volume, inflammatory markers, blood glucose levels, or behavioral assessments, depending on the model.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and collect relevant tissues and blood for ex vivo analysis (e.g., histology, gene expression, protein analysis).

Conclusion

The in vivo evaluation of a novel compound like 4-Cyclobutylbenzoic acid is a multi-faceted process that requires careful planning and execution. By systematically assessing its safety, pharmacokinetic profile, and preliminary efficacy, researchers can build a comprehensive data package to support its continued development. The protocols and guidelines presented here provide a foundational framework for initiating these crucial studies, emphasizing scientific rigor and ethical responsibility.

References

  • ITR Laboratories Canada Inc. (n.d.). Preclinical Species Selection. Retrieved from [Link]

  • Kim, Y. H. (2022).
  • CrownBio. (2021, October 8). Animal Model Selection, Study Design and Current Trends in Preclinical Obesity Research. Retrieved from [Link]

  • BioBoston Consulting. (2024, November 18). Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare. Retrieved from [Link]

  • Abou-Elkacem, L., et al. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. PubMed Central.
  • Akhtar, A. (n.d.).
  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]

  • Bansal, L., et al. (2022).
  • Bioethics Interest Group (BIG). (2025, March 21). Ethics of Animal Research | Bioethics Interest Group (BIG) Webinar. YouTube. Retrieved from [Link]

  • Biobide. (n.d.). How to Choose an Animal Model in Research. Retrieved from [Link]

  • Shah, D. K., & Betts, A. M. (2015).
  • Morton, D. B., et al. (2001).
  • Gennari, A., et al. (n.d.). Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from [Link]

  • Fiveable. (n.d.). In vivo testing methods. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central.
  • KNOWLEDGE – International Journal Vol. 45.7. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. Retrieved from [Link]

  • Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Sy, S. K. B., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy.
  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed.
  • Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling. YouTube. Retrieved from [Link]

  • PREPARE. (2025, September 22). 9-Test substances and procedures. Retrieved from [Link]

  • NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Retrieved from [Link]

  • Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Cyclobutylbenzoic Acid for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for potent and selective enzyme inhibitors remains a cornerstone of modern drug discovery and biotechnology.[1][2] The selection of a core chemical scaffold is a critical decision that dictates the trajectory of a development program. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-cyclobutylbenzoic acid as a promising, yet underexplored, scaffold for creating novel enzyme inhibitors. We will delve into the rationale behind its selection, detailed protocols for derivative synthesis, robust methods for screening and characterization, and the principles of structure-activity relationship (SAR) optimization.

The Rationale for the 4-Cyclobutylbenzoic Acid Scaffold

The 4-cyclobutylbenzoic acid moiety offers a unique combination of structural features that make it an attractive starting point for inhibitor design. The benzoic acid group provides a versatile handle for chemical modification and can act as a key pharmacophore, often mimicking a substrate's carboxylate group to anchor the inhibitor within an enzyme's active site.

The defining feature, however, is the cyclobutyl group. Its role is threefold:

  • Probing Hydrophobic Pockets: The non-polar, three-dimensional nature of the cyclobutyl ring is well-suited to occupy and form favorable van der Waals interactions within hydrophobic sub-pockets of an enzyme's active site.

  • Vectorial Orientation: Unlike a more flexible linear alkyl chain, the rigid cyclobutyl group helps to orient the molecule in a specific, constrained conformation, which can lead to higher binding affinity and selectivity.

  • Metabolic Stability: The cyclobutyl group can enhance the metabolic stability of the compound compared to more labile moieties, a crucial parameter in drug development.[3]

These properties position the scaffold as a strong candidate for targeting enzymes where a hydrophobic pocket is adjacent to a key anchoring point, such as in proteases, kinases, and metabolic enzymes like xanthine oxidase.[4]

Synthesis of 4-Cyclobutylbenzoic Acid Derivatives

The development of an inhibitor library begins with robust and flexible synthetic chemistry. The 4-cyclobutylbenzoic acid core can be derivatized through several common reactions, most notably at the carboxylic acid position to form amides or esters.

Protocol 2.1: General Synthesis of Amide Derivatives

This protocol outlines a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.

Principle of the Method: This method activates the carboxylic acid of 4-cyclobutylbenzoic acid using a coupling agent (like HATU), which facilitates nucleophilic attack by a primary or secondary amine to form a stable amide bond. The base (DIPEA) is used to neutralize the acid formed during the reaction and maintain an optimal pH.

Materials:

  • 4-Cyclobutylbenzoic acid

  • Amine of interest (R1R2NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyclobutylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4.

  • Purification:

    • Filter off the MgSO4 and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C) and Mass Spectrometry.

Scientist's Notes:

  • The choice of coupling agent can be critical. Alternatives like HBTU or EDC/HOBt can be used if HATU is not suitable for the specific amine.

  • Anhydrous conditions are essential to prevent hydrolysis of the activated ester intermediate, which would reduce the yield.

  • The stoichiometry of the reagents may need to be optimized for different amines.

Visualization: Synthetic Workflow

G start_materials 4-Cyclobutylbenzoic Acid + R1R2NH (Amine) reagents HATU, DIPEA Anhydrous DMF start_materials->reagents 1. reaction Amide Coupling Reaction reagents->reaction 2. Stir @ RT workup Aqueous Workup (EtOAc, HCl, NaHCO3) reaction->workup 3. purification Silica Gel Chromatography workup->purification 4. product Purified Amide Derivative purification->product 5. Characterize

Caption: Workflow for the synthesis of 4-cyclobutylbenzoic acid amide derivatives.

Screening for Enzyme Inhibitory Activity

Once a library of derivatives is synthesized, the next step is to screen them for biological activity. The choice of assay depends heavily on the target enzyme.

Protocol 3.1: General Spectrophotometric Enzyme Inhibition Assay

Principle of the Method: This is a fundamental assay that measures the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance of a chromogenic substrate or product over time. An inhibitor will decrease the rate of this change.

Materials:

  • Purified target enzyme

  • Enzyme-specific chromogenic substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized 4-cyclobutylbenzoic acid derivatives (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors. The final concentration of DMSO in the assay well should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Assay Setup in 96-Well Plate:

    • Blank wells: Assay buffer only.

    • Negative Control wells (100% activity): Assay buffer + Enzyme + Substrate + DMSO (vehicle).

    • Positive Control wells: Assay buffer + Enzyme + Substrate + Positive control inhibitor.

    • Test Compound wells: Assay buffer + Enzyme + Substrate + Synthesized derivative.

  • Pre-incubation: Add 90 µL of the enzyme/buffer/inhibitor mixture to the appropriate wells. Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of the substrate to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

Protocol 3.2: Determination of IC₅₀ Values

For compounds that show significant inhibition in the primary screen ("hits"), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Principle of the Method: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.[5]

Step-by-Step Protocol:

  • Serial Dilution: Prepare a series of dilutions of the hit compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the enzyme inhibition assay as described in Protocol 3.1, but using the range of inhibitor concentrations.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Scientist's Notes:

  • It is crucial to run controls on every plate to ensure data quality and reproducibility.

  • Some compounds may interfere with the assay by absorbing light at the measurement wavelength. Always run a control with the test compound but without the enzyme to check for this.

  • For enzymes that lack a chromogenic substrate, alternative detection methods like fluorescence, luminescence, or HPLC-based assays can be employed.[6][7][8]

Visualization: High-Throughput Screening Workflow

G cluster_0 Screening Cascade Library Compound Library (4-Cyclobutylbenzoic Acid Derivatives) Primary Primary Screen (Single Concentration) Library->Primary Hits Identify 'Hits' (e.g., >50% Inhibition) Primary->Hits DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse Active Inactive Inactive Hits->Inactive Inactive Leads Validated Leads DoseResponse->Leads

Caption: A typical workflow for identifying enzyme inhibitors from a compound library.

Elucidating the Mechanism of Inhibition

Determining the IC₅₀ value tells us about inhibitor potency, but not how it works. Understanding the mechanism of inhibition (MOI) is crucial for rational drug design.

Principle of the Method: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. This is often visualized using a Lineweaver-Burk (double reciprocal) plot.

  • Competitive: Inhibitor binds only to the free enzyme at the active site.

  • Non-competitive: Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex.

Step-by-Step Protocol:

  • Experimental Design: Set up a matrix of reactions. You will need several fixed concentrations of your inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is the inhibition constant, which can be estimated from the IC₅₀) and a range of substrate concentrations for each inhibitor concentration.

  • Assay Performance: Run the kinetic assays as described in Protocol 3.1, measuring the initial velocity (V₀) for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Visualization: Types of Enzyme Inhibition

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Binding models for competitive and non-competitive enzyme inhibition.

Structure-Activity Relationship (SAR) Studies

SAR analysis is the process of correlating the chemical structure of a compound with its biological activity.[9][10] This is the core of lead optimization, where the initial "hit" is systematically modified to improve potency, selectivity, and drug-like properties.

For the 4-cyclobutylbenzoic acid scaffold, SAR exploration would involve synthesizing and testing derivatives with modifications at three key positions:

  • The Amide/Ester Group (Position 4): Varying the amine or alcohol component to probe different interactions.

  • The Aromatic Ring: Adding substituents (e.g., fluoro, chloro, methoxy groups) to alter electronic properties and explore additional binding contacts.

  • The Cyclobutyl Group: While synthetically more challenging, replacing it with other cycloalkanes (cyclopropyl, cyclopentyl) or branched alkyl groups can fine-tune the fit in the hydrophobic pocket.

The results of these systematic modifications are typically summarized in a table.

Table 1: Illustrative SAR Data for Hypothetical Inhibitors of Enzyme 'X'
Compound IDR1 (Amide)R2 (Ring Sub.)IC₅₀ (µM)Scientist's Notes
LEAD-01 BenzylH15.2Initial hit compound.
LEAD-02 4-FluorobenzylH5.8Addition of fluorine improves potency, suggesting a favorable interaction.
LEAD-03 3-PyridylmethylH2.1Nitrogen in the pyridine ring may act as a hydrogen bond acceptor.
LEAD-04 CyclohexylmethylH25.0Larger hydrophobic group is not well-tolerated.
LEAD-05 3-Pyridylmethyl2-Fluoro0.9Combining the best R1 group with ring substitution leads to a synergistic effect.
LEAD-06 3-Pyridylmethyl3-Methoxy8.9Methoxy group at position 3 introduces steric clash or is electronically unfavorable.

This table presents hypothetical data for illustrative purposes to demonstrate the principles of an SAR study.

This iterative process of design, synthesis, and testing allows researchers to build a clear understanding of the pharmacophore and rationally design more potent and selective inhibitors.[11][12]

Conclusion

The 4-cyclobutylbenzoic acid scaffold represents a valuable starting point for the development of novel enzyme inhibitors. Its unique structural and physicochemical properties provide a solid foundation for probing enzyme active sites. By employing systematic synthetic strategies, robust screening protocols, and iterative SAR analysis, researchers can effectively leverage this scaffold to discover and optimize potent and selective modulators of enzyme function for therapeutic or biotechnological applications.

References

  • Stockman, B.J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Tarusova, O.V., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. Available at: [Link]

  • ResearchGate. (N.D.). Enzyme Inhibition and Docking Scores of Synthesized Compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (N.D.). Synthesis, Antibacterial Activity, Interaction with Nucleobase and Molecular Docking Studies of 4-Formylbenzoic Acid Based Thiazoles. ResearchGate. Available at: [Link]

  • Edmondson, D.E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Akhtar, M.F., et al. (2022). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules. Available at: [Link]

  • Cao, J., et al. (2016). Screening of thrombin inhibitors from phenolic acids using enzyme-immobilized magnetic beads through direct covalent binding by ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Riemer, C., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. Available at: [Link]

  • Montalvo-Pérez, Z., et al. (2022). Current Status of the Use of Multifunctional Enzymes as Anti-Cancer Drug Targets. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). ResearchGate. Available at: [Link]

  • de Souza, A.R., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Available at: [Link]

  • Balbaa, M., & El Ashry, E. (2012). Enzyme Inhibitors as Therapeutic Tools. Biochemistry & Physiology: Open Access. Available at: [Link]

  • Kholodkevich, S., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link]

  • Lee, H., et al. (2019). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]

  • Taha, M.O. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Gais, H.J., et al. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry. Available at: [Link]

  • Edmondson, D.E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Manivasagan, P., et al. (2015). Actinobacterial enzyme inhibitors--a review. Critical Reviews in Microbiology. Available at: [Link]

  • Lee, Y.J., et al. (2014). Pharmacokinetics of tolbutamide and its metabolite 4-hydroxy tolbutamide in poloxamer 407-induced hyperlipidemic rats. Biopharmaceutics & Drug Disposition. Available at: [Link]

  • Li, L., et al. (2022). The Synthesis and Pharmacokinetics of a Novel Liver-Targeting Cholic Acid-Conjugated Carboplatin in Rats. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of 4-Cyclobutylbenzoic Acid in the Synthesis of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architecture of Liquid Crystals

Liquid crystals represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order characteristic of crystalline solids.[1][2] This duality gives rise to anisotropic physical properties that are highly responsive to external stimuli like electric fields, making them indispensable in technologies such as liquid crystal displays (LCDs). The most common type of liquid crystals used in displays are thermotropic, meaning their phase transitions are temperature-dependent.[2]

The properties of a thermotropic liquid crystal are intrinsically linked to its molecular shape. Calamitic, or rod-like, molecules are a foundational class of mesogens that form nematic and smectic phases crucial for display applications.[2][3] The archetypal calamitic molecule consists of a rigid core, often composed of linked phenyl rings, and flexible terminal groups, typically alkyl or alkoxy chains.[3][4]

Substituted benzoic acids are premier building blocks in the molecular engineering of these materials.[5][6] They provide a rigid phenyl-carboxylic acid unit that can be readily functionalized. While 4-alkyl- and 4-alkoxybenzoic acids are extensively studied, 4-cyclobutylbenzoic acid offers a unique structural motif for fine-tuning mesomorphic properties. The cyclobutyl group introduces a combination of steric bulk and conformational flexibility distinct from linear alkyl chains. This can disrupt crystalline packing, potentially lowering melting points, while influencing the intermolecular forces that stabilize the desired liquid crystalline phase.

This guide provides a detailed exploration of 4-cyclobutylbenzoic acid as a precursor for calamitic liquid crystals, outlining the strategic rationale, detailed synthetic protocols, and essential characterization techniques for researchers in materials science and related fields.

Rationale: The Role of the Cyclobutyl Moiety in Mesogen Design

The design of a liquid crystal molecule is a deliberate exercise in balancing molecular rigidity and flexibility to achieve a stable mesophase over a desired temperature range. The incorporation of the 4-cyclobutylphenyl group is a strategic choice aimed at influencing these properties.

  • Core Rigidity: The phenyl ring of the benzoic acid provides the essential rigid segment that promotes the anisotropic alignment necessary for liquid crystallinity.

  • Terminal Group Influence: The terminal cyclobutyl group modifies the molecule's overall shape and intermolecular interactions. Unlike a long, linear alkyl chain which promotes parallel stacking, the bulkier, semi-flexible cyclobutyl group can increase the lateral separation between molecules. This separation weakens the van der Waals forces that favor a highly ordered solid state, often leading to a reduction in the melting point (Crystal to Mesophase transition).

  • Ester Linkage for Core Elongation: To create a molecule with a sufficient aspect ratio to exhibit liquid crystallinity, 4-cyclobutylbenzoic acid is typically converted into an ester. Esterification with a substituted phenol, such as a 4-alkoxyphenol, extends the rigid core and introduces a second terminal group, resulting in a classic calamitic structure. This modular approach allows for the synthesis of a homologous series to systematically study how chain length affects the stability and temperature range of the mesophase.[4]

The general synthetic strategy is a robust two-step process: first, the conversion of the carboxylic acid to a more reactive acid chloride, followed by esterification with a phenolic component. This method provides high yields and a straightforward path to a diverse library of potential liquid crystal compounds.[4]

G cluster_0 Molecular Design Principle A 4-Cyclobutylbenzoic Acid (Rigid Core + Terminal Group) C Calamitic Liquid Crystal Ester (Final Mesogen) A->C Esterification B 4-Alkoxyphenol (Core Extension + Flexible Tail) B->C

Caption: Molecular design using 4-cyclobutylbenzoic acid.

Experimental Protocols: Synthesis of 4'-Alkoxyphenyl 4-Cyclobutylbenzoates

The following protocols detail a reliable pathway for synthesizing a homologous series of liquid crystals from 4-cyclobutylbenzoic acid. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Cyclobutylbenzoyl Chloride

This initial step activates the carboxylic acid for subsequent esterification by converting it into a highly reactive acid chloride. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Materials:

  • 4-Cyclobutylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser with a gas trap (e.g., containing NaOH solution)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-cyclobutylbenzoic acid (1 equivalent).

  • Add anhydrous toluene to dissolve the acid.

  • Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature.

  • Add a catalytic amount of anhydrous DMF (2-3 drops) to the reaction mixture.

  • Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-cyclobutylbenzoyl chloride is a pale yellow oil or low-melting solid.

  • The product can be purified by vacuum distillation but is often sufficiently pure to be used directly in the next step.

Causality and Trustworthiness:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents used. 4-Cyclobutylbenzoyl chloride is highly reactive towards water and will readily hydrolyze back to the carboxylic acid, reducing the yield.

  • DMF Catalyst: DMF acts as a catalyst by forming a small amount of a Vilsmeier-Haack type reagent, which is the active acylating agent, accelerating the reaction.

  • Gas Trap: The reaction evolves acidic and toxic gases (HCl and SO₂). The gas trap is essential for safety and to prevent their release into the atmosphere.

Protocol 2: Esterification with 4-Alkoxyphenols

This protocol describes the formation of the final liquid crystal ester. This general procedure can be applied to a series of 4-alkoxyphenols (e.g., 4-butoxyphenol, 4-pentyloxyphenol, 4-hexyloxyphenol) to generate a homologous series.

Materials:

  • 4-Cyclobutylbenzoyl chloride (from Protocol 1)

  • 4-Alkoxyphenol (1 equivalent)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 4-alkoxyphenol (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-cyclobutylbenzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the stirred phenol solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

  • Further purify the product by recrystallization from ethanol to obtain the final 4'-alkoxyphenyl 4-cyclobutylbenzoate as a pure crystalline solid.

Causality and Trustworthiness:

  • Pyridine's Role: Pyridine serves two critical functions: it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product, and it also serves as a nucleophilic catalyst.

  • Aqueous Workup: The washing steps are crucial for a clean product. The HCl wash removes excess pyridine, while the NaHCO₃ wash removes any unreacted starting acid that may have formed from hydrolysis of the acid chloride.

  • Dual Purification: Column chromatography provides separation based on polarity, removing most impurities. Final recrystallization is a highly effective method for removing trace impurities and yielding a product with the high purity required for accurate physical characterization.

G cluster_workflow Synthetic Workflow start 4-Cyclobutylbenzoic Acid step1 Protocol 1: Activation with SOCl₂ start->step1 intermediate 4-Cyclobutylbenzoyl Chloride step1->intermediate step2 Protocol 2: Esterification with 4-Alkoxyphenol intermediate->step2 purify Purification: Chromatography & Recrystallization step2->purify end Final Liquid Crystal Product purify->end

Caption: Two-step synthesis workflow for liquid crystal preparation.

Characterization and Data Analysis

Rigorous characterization is paramount to confirm the identity of the synthesized compounds and to determine their liquid crystalline properties.

A. Structural Confirmation:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful esterification is confirmed by the disappearance of the broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹) and the appearance of a strong C=O ester carbonyl stretch (typically ~1735 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the cyclobutyl group, and the alkoxy chain, with correct integration. The ¹³C NMR will confirm the total number of unique carbon atoms in the molecule.

B. Mesomorphic Property Analysis:

  • Differential Scanning Calorimetry (DSC): This is the primary technique for determining the transition temperatures and associated enthalpies. A sample is subjected to a controlled temperature program (heating and cooling cycles). Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the heat flow curve. This allows for precise measurement of the melting point (Cr → LC) and the clearing point (LC → Isotropic).[7]

  • Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases.[8] When a liquid crystalline sample is viewed between crossed polarizers, it will be birefringent and show specific optical textures. The nematic phase, for instance, is often characterized by a "schlieren" or "threaded" texture.[8] Observing these textures upon heating and cooling confirms the phase assignments from DSC data.

Representative Data for a Homologous Series

The following table presents hypothetical, yet representative, data for a series of 4'-alkoxyphenyl 4-cyclobutylbenzoates, illustrating the typical effect of increasing the terminal alkoxy chain length.

n (in -OCnH2n+1)Compound NameMelting Point (Cr → N) [°C]Clearing Point (N → I) [°C]Mesophase Range [°C]
44'-Butoxyphenyl 4-Cyclobutylbenzoate55.278.523.3
54'-Pentyloxyphenyl 4-Cyclobutylbenzoate52.884.131.3
64'-Hexyloxyphenyl 4-Cyclobutylbenzoate51.586.334.8
74'-Heptyloxyphenyl 4-Cyclobutylbenzoate53.085.032.0

Note: These values are illustrative. Actual transition temperatures depend on sample purity.

Conclusion and Outlook

4-Cyclobutylbenzoic acid serves as a valuable and unconventional building block for the synthesis of calamitic liquid crystals. The protocols outlined here provide a reliable and reproducible method for creating novel ester-based mesogens. The unique steric and conformational properties of the cyclobutyl group offer a means to engineer materials with potentially lower melting points and broad nematic ranges compared to their linear alkyl counterparts.

Further research can expand on this core structure by:

  • Introducing lateral substituents onto the phenyl rings to further modify molecular packing and physical properties like dielectric anisotropy.[8][9]

  • Utilizing different core systems, such as biphenyl or cyclohexane rings, in conjunction with the 4-cyclobutylbenzoyl moiety.

  • Incorporating the 4-cyclobutylbenzoic acid unit into more complex architectures like bent-core or dimeric liquid crystals to explore novel mesophases.[10]

The systematic exploration of such derivatives will continue to deepen our understanding of structure-property relationships and fuel the development of advanced liquid crystal materials for next-generation technologies.

References

  • Hussain, Z., & Ahmed, E. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules, 24(16), 3032. [Link]

  • Gray, G. W., & Harrison, K. J. (1971). The liquid-crystalline properties of some 4-n-alkoxy-4'-cyanobiphenyls. Molecular Crystals and Liquid Crystals, 13(1), 37-51. (Note: While not directly cited, this is a foundational reference for cyanobiphenyls mentioned in search results).
  • Seed, A. J., et al. (2000). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 411(1), 329-338. [Link]

  • Kovalenko, S. V., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1496-1504. [Link]

  • Al-Azzawi, F. H., & Al-Dulaimi, A. A. H. (2018). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. International Journal of Scientific & Technology Research, 7(8).
  • Oladepo, S. A., et al. (2024). Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 312, 124067. [Link]

  • Iliescu, T., et al. (2011). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 45(7-8), 481-486.
  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • El-Sayed, T. H. (2015). Liquid Crystals VIII. The Mesomorphic Behavior of Some Optically Active Aromatic Schiff's Bases. ResearchGate. [Link]

  • European Patent Office. (1997). 4-Fluorophenylbenzoates and liquid crystal compositions containing them (EP 0580122 B1).
  • Kohout, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(4), 541-551. [Link]

  • Matos, J., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Journal of Molecular Liquids, 223, 114-121.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Department of Chemistry and Biochemistry.
  • Rosevear, F. B. (1968). Liquid Crystals: The Mesomorphic Phases of Surfactant Compositions. Journal of the Society of Cosmetic Chemists, 19(9), 581-594. [Link]

  • Al-Dujaili, A. H., & Jasim, H. A. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 13(12), 16480-16492. [Link]

  • Welch, C., et al. (2016). Rational Design of Rod-Like Liquid Crystals Exhibiting Two Nematic Phases. Chemistry - A European Journal, 22(34), 12014-12019. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclobutylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Prasad, S. K. (n.d.).
  • Matos, J., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. ResearchGate. [Link]

  • Demus, D., et al. (Eds.). (1999). Physical Properties of Liquid Crystals. Wiley-VCH.
  • Ilyin, S. O., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Materials, 16(21), 6981. [Link]

  • Ilyin, S. O., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. MDPI. [Link]

  • Frinton Laboratories, Inc. (n.d.). Liquid Crystals. Retrieved from [Link]

  • Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules, 28(10), 4175. [Link]

  • Horvat, G., et al. (2022). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Journal of Molecular Structure, 1269, 133792.
  • Andolšek, D., et al. (2007). Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. Liquid Crystals, 34(5), 599-608. [Link]

  • Duda, Ł., et al. (2021). On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). International Journal of Molecular Sciences, 23(1), 223. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclobutylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclobutylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to 4-Cyclobutylbenzoic acid?

There are several viable synthetic pathways to 4-Cyclobutylbenzoic acid, each with its own advantages and challenges. The selection of a particular route often depends on the available starting materials, scale of the reaction, and desired purity of the final product. The three most common approaches are:

  • Grignard Reaction of 4-bromocyclobutylbenzene followed by carboxylation: This is a classic and widely used method for forming the carboxylic acid group. It involves the formation of a Grignard reagent from 4-bromocyclobutylbenzene, which then reacts with carbon dioxide (usually in the form of dry ice) to yield the magnesium salt of the carboxylic acid. Subsequent acidification produces the final product.[1]

  • Oxidation of 4-cyclobutyltoluene: This method involves the oxidation of the methyl group of 4-cyclobutyltoluene to a carboxylic acid.[2][3][4] Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid are typically employed.[4][5] The reaction is often robust but can sometimes lead to over-oxidation or side reactions if not carefully controlled.

  • Friedel-Crafts Acylation followed by oxidation: This two-step approach begins with the Friedel-Crafts acylation of cyclobutylbenzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl3) to form 4-cyclobutylacetophenone.[6][7] The resulting ketone is then oxidized to the carboxylic acid, for instance, using the haloform reaction or a strong oxidizing agent.

Diagram: Common Synthetic Routes

Synthesis_Routes cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Oxidation cluster_2 Route 3: Friedel-Crafts Acylation 4-bromocyclobutylbenzene 4-bromocyclobutylbenzene Grignard Reagent Grignard Reagent 4-bromocyclobutylbenzene->Grignard Reagent Mg, ether 4-Cyclobutylbenzoic acid 4-Cyclobutylbenzoic acid Grignard Reagent->4-Cyclobutylbenzoic acid 1. CO2 (dry ice) 2. H3O+ 4-cyclobutyltoluene 4-cyclobutyltoluene 4-cyclobutyltoluene->4-Cyclobutylbenzoic acid KMnO4, H+ Cyclobutylbenzene Cyclobutylbenzene 4-cyclobutylacetophenone 4-cyclobutylacetophenone Cyclobutylbenzene->4-cyclobutylacetophenone CH3COCl, AlCl3 4-cyclobutylacetophenone->4-Cyclobutylbenzoic acid Oxidation (e.g., Haloform)

Caption: Overview of the three primary synthetic pathways to 4-Cyclobutylbenzoic acid.

FAQ 2: My Grignard reaction for 4-Cyclobutylbenzoic acid is giving a very low yield. What are the likely causes?

Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's high reactivity and sensitivity. Here are the primary culprits:

  • Moisture: Grignard reagents are extremely sensitive to water.[8][9] Even trace amounts of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent, converting it back to the alkane (cyclobutylbenzene in this case).

  • Impure Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

  • Side Reactions: The most common side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted 4-bromocyclobutylbenzene, leading to the formation of 1,4-dicyclobutylbenzene as a biphenyl-like impurity.[8]

  • Inefficient Carboxylation: Poor reaction of the Grignard reagent with carbon dioxide can also lead to low yields. This can be due to insufficient CO2 or inefficient mixing.

FAQ 3: How can I improve the yield of the oxidation of 4-cyclobutyltoluene?

Optimizing the oxidation of an alkylbenzene requires careful control of reaction conditions to maximize the yield of the desired carboxylic acid while minimizing side reactions.

  • Choice of Oxidizing Agent: Potassium permanganate (KMnO4) is a powerful and common choice.[2][3][4] It can be used under acidic, basic, or neutral conditions, with basic conditions often being preferred to prevent degradation of the aromatic ring.

  • Reaction Temperature: The oxidation of the alkyl side-chain typically requires heating.[3] However, excessive temperatures can lead to decomposition of the permanganate and unwanted side reactions. A temperature range of 80-100°C is generally a good starting point.

  • Stoichiometry: Using a sufficient excess of the oxidizing agent is crucial to ensure complete conversion of the starting material. However, a large excess can complicate the workup.

  • Work-up Procedure: The work-up for permanganate oxidations involves quenching the excess oxidant (e.g., with sodium bisulfite) and removing the manganese dioxide byproduct. Careful pH adjustment is then necessary to precipitate the benzoic acid product.

FAQ 4: What are the key challenges in the Friedel-Crafts acylation step?

The Friedel-Crafts acylation, while a powerful C-C bond-forming reaction, has its own set of limitations and potential pitfalls.[10]

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl3), is highly moisture-sensitive. Its activity can be significantly reduced if it is not handled under anhydrous conditions.

  • Substrate Deactivation: The product of the acylation, an aryl ketone, is less reactive than the starting material (cyclobutylbenzene) towards further electrophilic aromatic substitution. This deactivation prevents polyacylation, which is a significant advantage over Friedel-Crafts alkylation.[7][10]

  • Stoichiometry of the Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with both the acyl chloride and the product ketone.[7]

  • Work-up: The work-up involves quenching the reaction with water or dilute acid to decompose the aluminum chloride complexes. This step can be highly exothermic and must be performed with care.

Troubleshooting Guides

Troubleshooting Guide 1: Grignard Reaction Failure or Low Yield
Symptom Potential Cause Troubleshooting Steps & Rationale
Reaction fails to initiate (no bubbling or heat evolution) Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings is preventing the reaction from starting.1. Activate the Magnesium: Crush some of the magnesium turnings in a dry mortar and pestle to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. These activators help to clean the magnesium surface and initiate the reaction.[1]
Insufficiently dry conditions: Trace amounts of water are quenching the Grignard reagent as it forms.1. Dry all glassware thoroughly: Oven-dry all glassware overnight at >120°C and assemble it while hot under a stream of dry nitrogen or argon. 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices.[1] 3. Ensure starting materials are dry: Dry the 4-bromocyclobutylbenzene over a suitable drying agent (e.g., anhydrous magnesium sulfate) before use.
Low yield of benzoic acid despite apparent reaction initiation Wurtz-type coupling: The Grignard reagent is reacting with the starting halide to form a biphenyl-like byproduct.1. Slow addition of halide: Add the 4-bromocyclobutylbenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. 2. Maintain a gentle reflux: The reaction is exothermic. Maintaining a gentle reflux without excessive external heating can help to favor the formation of the Grignard reagent over the coupling side reaction.
Inefficient carboxylation: The Grignard reagent is not reacting completely with the carbon dioxide.1. Use a large excess of dry ice: Crush the dry ice into a fine powder to maximize the surface area for reaction. Pour the Grignard solution onto a large excess of the crushed dry ice with vigorous stirring. 2. Ensure good mixing: As the Grignard reagent is added to the dry ice, a viscous slurry will form. Ensure that this is stirred efficiently to allow for complete reaction.
Diagram: Grignard Reaction Troubleshooting Workflow

Grignard_Troubleshooting Start Grignard Reaction Issue Initiation_Fail Reaction Fails to Start? Start->Initiation_Fail Low_Yield Low Yield? Initiation_Fail->Low_Yield No Activate_Mg Activate Magnesium Surface (Iodine, Crushing) Initiation_Fail->Activate_Mg Yes Slow_Addition Slow Halide Addition Low_Yield->Slow_Addition Yes End Improved Yield Low_Yield->End No Dry_Reagents Ensure Anhydrous Conditions (Dry Glassware & Solvents) Activate_Mg->Dry_Reagents Dry_Reagents->Low_Yield Excess_CO2 Use Excess & Finely Crushed Dry Ice Slow_Addition->Excess_CO2 Excess_CO2->End

Caption: A logical workflow for troubleshooting common issues in Grignard reactions.

Troubleshooting Guide 2: Inefficient Oxidation of 4-cyclobutyltoluene
Symptom Potential Cause Troubleshooting Steps & Rationale
Incomplete reaction (starting material remains) Insufficient oxidizing agent: Not enough KMnO4 was used to fully oxidize the methyl group.1. Increase the stoichiometry of KMnO4: A molar ratio of at least 2:1 (KMnO4:substrate) is typically required. For stubborn reactions, a higher excess may be necessary. 2. Ensure proper mixing: If the reaction is heterogeneous, vigorous stirring is essential to ensure good contact between the substrate and the oxidant.
Low reaction temperature: The temperature is not high enough to drive the reaction to completion.1. Increase the reaction temperature: Gradually increase the temperature of the reaction mixture while monitoring for signs of decomposition (e.g., rapid gas evolution). A gentle reflux is often optimal.[3]
Low yield of isolated product Product loss during work-up: The benzoic acid is not fully precipitating from the aqueous solution.1. Careful pH adjustment: After the reaction, ensure the solution is made sufficiently acidic (pH ~2) with a strong acid (e.g., HCl) to fully protonate the benzoate and cause it to precipitate. 2. Cooling: Cool the acidified solution in an ice bath to further decrease the solubility of the benzoic acid.[11]
Formation of byproducts: Over-oxidation or cleavage of the aromatic ring may be occurring.1. Control the temperature: Avoid excessively high temperatures, which can lead to more aggressive oxidation. 2. Use basic conditions: Performing the oxidation under basic conditions can sometimes be milder and more selective for the side-chain oxidation. The product is the soluble potassium salt, which is then acidified in the work-up.
Experimental Protocol: Purification of 4-Cyclobutylbenzoic Acid by Recrystallization

This protocol assumes you have a crude solid of 4-Cyclobutylbenzoic acid that requires purification.

  • Solvent Selection: Choose a solvent in which 4-Cyclobutylbenzoic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common choice is a water-ethanol mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Cyclobutylbenzoic acid. Add a minimal amount of the hot solvent mixture dropwise while stirring and heating until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[11]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of 4-Cyclobutylbenzoic acid.

References

  • Xue, Z., Dai, X., Yu, L., Yang, Z., Hong, Y., Pu, Y., Zhou, Y., & Huang, F. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]

  • Pearson Education. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. [Link]

  • IOSR Journal. Permanganate Oxidation mechanisms of Alkylarenes. [Link]

  • YouTube. (2023, February 15). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • University of the West Indies. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

  • Royal Society of Chemistry. (2015). Supramolecular palladium(II) complex in aqueous media: a recyclable catalyst for Suzuki-Miyaura coupling. [Link]

  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. [Link]

  • Chemistry Online. (2022, October 31). Synthesis of benzoic acid from Grignard reagent. [Link]

  • University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • ResearchGate. Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... [Link]

  • LookChem. 4-cyclobutyl-benzoic acid 3158-70-1 wiki. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • PubChemLite. 4-cyclobutylbenzoic acid (C11H12O2). [Link]

  • Organic Syntheses. Cyclobutylamine. [Link]

  • Organic Syntheses. Protocatechuic acid. [Link]

  • ChemRxiv. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • YouTube. (2015, February 3). Purification of Benzoic Acid by Crystallization - MeitY OLabs. [Link]

  • PubChem. 4-Cyclobutylbenzoic acid. [Link]

  • YouTube. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. [Link]

  • ScienceDirect. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Olivanic acid analogues. Part 4. Cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, and synthesis of the 8-oxo-1-azatricyclo[4.2.0.02,4]octane-2-carboxylate system. [Link]

Sources

Purification challenges of 4-Cyclobutylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the specific purification challenges of 4-Cyclobutylbenzoic acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and general purification strategies for 4-Cyclobutylbenzoic acid.

Q1: What are the primary physical properties of 4-Cyclobutylbenzoic acid that influence its purification?

A1: Understanding the physicochemical properties of 4-Cyclobutylbenzoic acid is the cornerstone of developing an effective purification strategy. Key properties include its solid-state nature, melting point, and solubility profile. As a carboxylic acid, it possesses a polar functional group, while the cyclobutyl and phenyl groups contribute significant non-polar character. This dual nature dictates its solubility, generally making it soluble in moderately polar to non-polar organic solvents and less soluble in water. The principle of "like dissolves like" is paramount; its solubility is influenced by the interplay between its polar carboxylic acid group and its non-polar moiety[1]. For instance, like benzoic acid, it is expected to be more soluble in hot water than in cold water, a property that is fundamental to recrystallization[2][3].

Q2: What are the most common impurities encountered during the synthesis of 4-Cyclobutylbenzoic acid?

A2: Impurities are typically process-related and depend on the synthetic route. Common syntheses might include:

  • Oxidation of 4-cyclobutyltoluene: In this case, the primary impurity is often the unreacted starting material. Incomplete oxidation can also lead to the corresponding aldehyde (4-cyclobutylbenzaldehyde) or benzyl alcohol (4-cyclobutylphenyl)methanol.

  • Grignard reaction of a 4-cyclobutylhalobenzene with CO₂: Common byproducts include the unreacted Grignard reagent, which gets quenched to form cyclobutylbenzene, and potentially dimeric species from Wurtz-type coupling.

Identifying the likely impurities based on your synthesis is a critical first step in selecting an appropriate purification method.

Q3: Which analytical techniques are recommended for assessing the purity of 4-Cyclobutylbenzoic acid?

A3: A multi-technique approach is always recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with an acid modifier (like formic or phosphoric acid) is a typical starting point[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and identifying the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product and identifying unknown impurities, often coupled with GC or LC.

Purification Troubleshooting Guide

This guide provides direct answers to specific problems you may encounter during the purification of 4-Cyclobutylbenzoic acid.

Q1: My recrystallization of 4-Cyclobutylbenzoic acid resulted in a low yield. What went wrong?

A1: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: The goal is to create a saturated solution at high temperature[3][6]. Using an excessive amount of solvent will keep more of your product dissolved even after cooling, leading to significant losses in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper or in the funnel.

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor.

Solution Pathway:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product[2]. Add the solvent in small portions to the heated crude material until dissolution is just complete.

  • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel, filter flask) and use a stemless or short-stemmed funnel to minimize the surface area for cooling. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent[7].

  • Re-evaluate Your Solvent System: If yield remains low, consider a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Q2: After recrystallization, my 4-Cyclobutylbenzoic acid is an oil or fails to crystallize. How can I fix this?

A2: "Oiling out" or failure to crystallize occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when significant impurities are present that depress the melting point.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth[2].

    • Seeding: Add a tiny crystal of pure 4-Cyclobutylbenzoic acid (a "seed crystal") to the cooled solution to initiate crystallization[7].

  • Reheat and Add More Solvent: If oiling out occurs, reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation temperature, then allow it to cool slowly again.

  • Consider Impurity Level: If the product consistently oils out, it may be too impure for recrystallization alone. A preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step.

Q3: My NMR/HPLC analysis shows that a persistent impurity remains after purification. What is the next step?

A3: This indicates that the chosen purification method is not effective for separating the impurity, likely because it has very similar physicochemical properties (e.g., polarity, solubility) to your target compound.

Strategic Approaches:

  • Orthogonal Purification Method: Switch to a technique that separates based on a different principle. If you used recrystallization (based on solubility), try column chromatography (based on differential adsorption).

  • Chromatography Optimization: If you are already using column chromatography, optimize the separation.

    • Solvent System (Eluent): Systematically vary the polarity of your eluent. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve resolution.

    • Stationary Phase: If a standard silica gel column fails, consider a different stationary phase, such as alumina or a reversed-phase (C18) silica.

  • Chemical Modification: In some challenging cases, a derivative of the mixture can be made to alter the properties of the components, allowing for separation. The desired product can then be regenerated. For carboxylic acids, temporary esterification is a possibility.

Below is a decision-making workflow for selecting a purification strategy.

Purification_Strategy start Crude 4-Cyclobutylbenzoic Acid check_impurities Identify Probable Impurities (TLC/HPLC) start->check_impurities recrystallization Attempt Recrystallization check_impurities->recrystallization Impurities have different solubility column_chromatography Perform Column Chromatography check_impurities->column_chromatography Impurities have similar solubility but different polarity acid_base_extraction Consider Acid-Base Extraction check_impurities->acid_base_extraction Impurities are neutral or basic purity_check Assess Purity (HPLC/NMR/MP) recrystallization->purity_check column_chromatography->purity_check acid_base_extraction->purity_check purity_check->recrystallization Purity insufficient, Chromatography failed purity_check->column_chromatography Purity insufficient, Recrystallization failed final_product Pure Product purity_check->final_product Purity > 98%

Caption: Decision workflow for selecting a purification method.

Data and Protocols

Solvent Selection for Recrystallization

Choosing the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. The table below provides a starting point for solvent screening.

SolventBoiling Point (°C)PolarityComments & Rationale
Water100HighBenzoic acids often show a large solubility differential in hot vs. cold water, making it a good, green starting solvent[2][8].
Ethanol/WaterVariableMedium-HighA mixed system can be fine-tuned. Dissolve in minimal hot ethanol, then add hot water until cloudy[7][9].
Acetone56MediumGood solvent for many organic acids. May need a less polar anti-solvent (e.g., hexanes) for precipitation.
Toluene111LowGood for dissolving the non-polar part of the molecule. May show good solubility differential upon cooling.
Heptane/Hexane98 / 69Very LowLikely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system to induce crystallization[1].
Experimental Protocol: Recrystallization of 4-Cyclobutylbenzoic Acid

This protocol provides a detailed, step-by-step methodology for purification by recrystallization.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair from the table above.

  • Dissolution:

    • Place the crude 4-Cyclobutylbenzoic acid (~1.0 g) in a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Add the chosen solvent in small portions while heating and stirring. Use the minimum amount of boiling solvent required to completely dissolve the solid[3].

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes. The charcoal adsorbs colored impurities[3][7].

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Set up a hot filtration apparatus: Place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask on the hotplate.

    • Pour a small amount of hot solvent through the funnel to pre-heat it.

    • Quickly pour the hot solution containing your compound through the fluted filter paper.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation[2].

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Press the crystals as dry as possible on the filter paper.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

The logical flow of this detailed recrystallization protocol is visualized below.

Recrystallization_Workflow cluster_prep Preparation cluster_formation Crystal Formation cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude Product in Minimum Hot Solvent charcoal 2. Add Charcoal (if needed) dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter slow_cool 4. Slow Cooling to RT hot_filter->slow_cool ice_bath 5. Ice Bath Cooling slow_cool->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step workflow for the recrystallization process.

References

  • vibzz lab. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. [Link]

  • Hoai, P. M., Tsunoi, S., Ike, M., & Sei, K. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. ResearchGate. [Link]

  • PubChem. 4-Butylbenzoic acid, cyclobutyl ester. National Institutes of Health. [Link]

  • MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. [Link]

  • ResearchGate. (2024). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. [Link]

  • jezdez1. (2022). Recrystallisation of benzoic acid. YouTube. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Organic Syntheses Procedure. protocatechuic acid. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Axios Research. 4-Nitrobenzoic Acid. [Link]

  • University of Massachusetts. Recrystallization of Benzoic Acid. [Link]

  • Pharmaffiliates. Chlortalidone - Impurity B (Freebase). [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • Scanned with CamScanner. CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. [Link]

  • ResearchGate. (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]

  • Scribd. Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. [Link]

  • PubChem. 4-Cyclopropylbenzoic acid. National Institutes of Health. [Link]

  • Barnard College. The Recrystallization of Benzoic Acid. [Link]

  • Veeprho. 4-hydroxybenzoic acid | CAS 99-96-7. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Cheméo. Chemical Properties of Cyclobutylcarboxylic acid (CAS 3721-95-7). [Link]

  • PubChem. 4-Butylbenzoic acid. National Institutes of Health. [Link]

  • ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

Sources

Overcoming solubility issues of 4-Cyclobutylbenzoic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Cyclobutylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet significant challenge of this compound's solubility in experimental assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Cyclobutylbenzoic acid so difficult to dissolve in my aqueous assay buffer?

The solubility challenge with 4-Cyclobutylbenzoic acid stems directly from its molecular structure. It possesses a bulky, non-polar cyclobutyl group and a benzene ring, which together create a significant hydrophobic character. While the carboxylic acid group can engage in hydrogen bonding with water, its contribution is outweighed by the large, water-fearing (hydrophobic) portion of the molecule.[1][2][3][4]

Furthermore, 4-Cyclobutylbenzoic acid is a weak acid. In neutral or acidic aqueous solutions (pH < pKa), it exists predominantly in its neutral, protonated form. This form is significantly less soluble than its charged, deprotonated (carboxylate) form, which is prevalent at higher pH.[5][6]

Q2: What are the critical physicochemical properties of 4-Cyclobutylbenzoic acid I should be aware of?
PropertyPredicted ValueSignificance for SolubilitySource
Molecular Formula C₁₁H₁₂O₂--
Molecular Weight 176.21 g/mol Influences concentration calculations.-
pKa ~4.35The pH at which the compound is 50% ionized. Crucial for pH-adjustment strategies.[7]Predicted by Chemicalize[8][9]
logP (Octanol/Water) ~3.15Indicates high hydrophobicity (lipophilicity). Values >2 suggest poor aqueous solubility.[3][7]Predicted by Chemicalize[8][9]

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide provides a logical workflow, from simple first steps to more advanced techniques, to effectively dissolve 4-Cyclobutylbenzoic acid for your assays.

Workflow for Solubilization Strategy

Below is a decision-making diagram to guide you through the process of selecting the appropriate solubilization method.

Solubilization_Workflow start Start: Need to dissolve 4-Cyclobutylbenzoic acid stock_prep Step 1: Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep check_precip Step 2: Dilute Stock into Aqueous Assay Buffer stock_prep->check_precip success Success: Compound is Soluble in Final Assay Concentration check_precip->success No Precipitation precip_obs Precipitation Observed check_precip->precip_obs Precipitation ph_adjust Strategy A: pH Adjustment precip_obs->ph_adjust cyclodextrin Strategy B: Cyclodextrin Encapsulation precip_obs->cyclodextrin

Caption: Decision workflow for solubilizing 4-Cyclobutylbenzoic acid.

Guide 1: Initial Strategy - Organic Solvent Stock Solution

The most common and recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice due to its powerful solubilizing capacity for a wide range of compounds.[7][10]

Rationale: By dissolving the compound in a pure organic solvent first, you overcome the initial crystal lattice energy barrier. The subsequent dilution into aqueous buffer is then a "kinetic" solubility test, where the compound must remain in solution.[8]

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock

  • Weigh Compound: Accurately weigh out 1.76 mg of 4-Cyclobutylbenzoic acid.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex vigorously. If necessary, gently warm the vial to 37°C or use a sonicating water bath for 5-10 minutes to facilitate dissolution.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Store: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the DMSO.

Critical Consideration: When you dilute this stock into your aqueous assay buffer, the final concentration of DMSO should not exceed a level that affects your specific assay's performance (typically ≤0.5%).[11] Always run a solvent tolerance control in your experiment.

Guide 2: Advanced Strategy A - pH Adjustment

If you observe precipitation upon dilution of the DMSO stock, the next logical step is to modify the pH of your assay buffer.

Rationale: The Henderson-Hasselbalch equation dictates the ratio of the protonated (less soluble) to deprotonated (more soluble) forms of an acid based on the solution's pH and the acid's pKa. By raising the pH of the buffer to be at least 1-2 units above the compound's pKa (~4.35), we can shift the equilibrium almost entirely to the highly soluble carboxylate anion form.[5][12]

pH_Effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Form R-COOH (Protonated, Neutral) Poorly Soluble High_pH_Form R-COO⁻ + H⁺ (Deprotonated, Charged) Highly Soluble Low_pH_Form->High_pH_Form Add Base (e.g., NaOH) Increase pH High_pH_Form->Low_pH_Form Add Acid (e.g., HCl) Decrease pH

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Step-by-Step Protocol: Solubilization via pH

  • Select Buffer: Choose a buffer system that is effective in the desired pH range (e.g., Tris or HEPES for pH 7.4-8.0).

  • Prepare Basic Buffer: Prepare your assay buffer and adjust its pH to at least 7.4. A pH of 8.0 may provide an even greater solubility margin.

  • Prepare Stock (Optional Method): For a completely organic-solvent-free approach, you can attempt to dissolve the compound directly.

    • Add the weighed 4-Cyclobutylbenzoic acid to a small volume of your final, pH-adjusted buffer.

    • Add a small amount of 1N NaOH dropwise while vortexing until the solid dissolves.

    • Re-adjust the pH to the desired final value using 1N HCl, ensuring the compound remains in solution.

    • Bring the solution to the final volume with the pH-adjusted buffer.

  • Test Dilution: Dilute your DMSO stock solution into the pH-adjusted buffer and visually inspect for any precipitation or cloudiness over time.

Trustworthiness Check: Always verify that the final pH of your assay well, after adding the compound, is within the desired range and that the pH shift itself does not impact your assay's biology.

Guide 3: Advanced Strategy B - Cyclodextrin Encapsulation

If pH modification is not compatible with your assay system, using cyclodextrins offers an excellent alternative.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][13] The hydrophobic portion of 4-Cyclobutylbenzoic acid can partition into this non-polar cavity, forming an "inclusion complex."[14] This complex has a water-soluble exterior, effectively masking the drug's hydrophobicity and increasing its apparent solubility in aqueous media.[9] Methyl-β-cyclodextrin is a commonly used and effective choice.

Step-by-Step Protocol: Using Methyl-β-cyclodextrin (M-β-CD)

  • Prepare M-β-CD Solution: Prepare a stock solution of M-β-CD (e.g., 10-50 mM) in your standard aqueous assay buffer.

  • Complexation: Add your DMSO stock of 4-Cyclobutylbenzoic acid directly to the M-β-CD solution (not to the plain buffer). The final concentration of cyclodextrin should be in molar excess of the compound.

  • Equilibrate: Allow the mixture to equilibrate for at least 30-60 minutes at room temperature, with occasional vortexing, to ensure efficient complex formation.

  • Final Dilution: Use this complexed solution for final dilutions into your assay plates.

Expert Tip: The optimal ratio of cyclodextrin to compound may require some empirical testing. Start with a 10:1 molar ratio of M-β-CD to 4-Cyclobutylbenzoic acid and adjust as needed.

References

  • Britannica, T. Editors of Encyclopaedia (2026, January 17). Carboxylic acid. Encyclopedia Britannica. Retrieved from [Link]

  • Bautista, L. F., & Daly, A. M. (2009). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 98(7), 2533–2543. Retrieved from [Link]

  • Chemicalize by ChemAxon. (n.d.). Calculations. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Chemicalize by ChemAxon. (n.d.). Home. Retrieved January 19, 2026, from [Link]

  • del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(10), 4005-4015. Retrieved from [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: a review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. Retrieved from [Link]

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 6(4), 229-241. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. Retrieved from [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? Retrieved from [Link]

  • Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Wang, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology, 14, 1269853. Retrieved from [Link]

  • 4-Cyclohexylbenzoic acid Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids? Retrieved from [Link]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Retrieved from [Link]

Sources

Stability testing of 4-Cyclobutylbenzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the stability testing of 4-Cyclobutylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing a robust stability profile for this compound. As your partner in science, we aim to move beyond mere procedural lists, offering insights into the causality behind experimental choices and empowering you to troubleshoot effectively.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy over time. Understanding how 4-Cyclobutylbenzoic acid behaves under various environmental stresses is paramount for developing a stable formulation and defining appropriate storage conditions and re-test periods, in line with regulatory expectations such as the ICH Q1A(R2) guidelines.[1][2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter during your experimental work.

Part 1: Understanding the Stability Profile of 4-Cyclobutylbenzoic Acid

FAQ 1: What are the primary chemical liabilities of the 4-Cyclobutylbenzoic acid structure?

To design a meaningful stability study, we must first analyze the molecule for potential weak points.

  • The Carboxylic Acid Group: This is the most reactive center. It is susceptible to:

    • Decarboxylation: Especially under thermal stress, the carboxylic acid group can be lost as CO2, leading to the formation of cyclobutylbenzene. Studies on benzoic acid and its derivatives have shown that thermal degradation often leads to decarboxylation, forming benzene and other byproducts like biphenyl.[5][6][7][8]

    • Esterification: In the presence of alcoholic solvents or excipients, particularly under acidic conditions, an ester can form. This is a common reaction for carboxylic acids.

    • Salt Formation/pH shifts: As an acid, it will react with basic compounds, and its solubility is highly pH-dependent.

  • The Benzene Ring: The aromatic ring is generally stable but can be susceptible to:

    • Oxidative Attack: Strong oxidizing agents can lead to the formation of hydroxylated impurities (phenols). The reaction of benzoic acid with hydrogen peroxide, for instance, can generate hydroxylated and nitrated byproducts.[9] The presence of the electron-donating cyclobutyl group may slightly activate the ring towards oxidation compared to unsubstituted benzoic acid.

    • Photodegradation: Aromatic systems can absorb UV light, potentially leading to radical-mediated degradation pathways.

  • The Cyclobutyl Ring: This saturated aliphatic ring is generally quite stable. While significant ring strain exists in cyclopropane and to a lesser extent cyclobutane, the cyclobutyl moiety is not typically considered a point of instability under standard pharmaceutical stress conditions.[10][11] It is not expected to readily open or rearrange during acid or base hydrolysis.[12]

Logical Flow for Degradation Pathway Analysis

Start 4-Cyclobutylbenzoic Acid Stability Assessment Stress Apply Stress Conditions (Heat, pH, Light, Oxidation) Start->Stress Pathway1 Thermal Stress Stress->Pathway1 Pathway2 Hydrolytic Stress (Acid/Base) Stress->Pathway2 Pathway3 Oxidative Stress Stress->Pathway3 Pathway4 Photolytic Stress Stress->Pathway4 Product1 Potential Product: Cyclobutylbenzene (via Decarboxylation) Pathway1->Product1 Analysis Analyze via Stability-Indicating HPLC Method Pathway1->Analysis Product3 No degradation of cyclobutyl ring expected Pathway2->Product3 Pathway2->Analysis Product2 Potential Products: Hydroxylated derivatives (e.g., 4-Cyclobutyl-2-hydroxybenzoic acid) Pathway3->Product2 Pathway3->Analysis Pathway4->Analysis

Caption: Predicted degradation pathways for 4-Cyclobutylbenzoic acid.

Part 2: Designing and Executing Stability Studies

A cornerstone of stability testing is the forced degradation study, also known as stress testing. The goal is to intentionally degrade the sample to an extent of 5-20%.[13] This helps to identify likely degradation products and, crucially, to validate that your analytical method can separate these degradants from the parent compound.[14][15][16]

FAQ 2: What are the standard conditions for a forced degradation study of 4-Cyclobutylbenzoic acid?

The following table provides a robust starting point. Always begin with milder conditions and increase the severity if no degradation is observed. Your analytical method (see Part 3) will be used to quantify the parent compound and detect any new peaks corresponding to degradation products.

Stress ConditionProtocol GuidelineRationale & CausalityPotential Degradation Products
Acid Hydrolysis Dissolve in 0.1 M HCl. Heat at 60-80°C for up to 48 hours.Simulates acidic environments. Primarily tests the stability of the carboxylic acid functional group. The cyclobutyl ring is expected to be stable under these conditions.[12]Minimal degradation expected. Possible trace hydrolysis of any related ester impurities.
Base Hydrolysis Dissolve in 0.1 M NaOH. Heat at 60-80°C for up to 48 hours.Simulates alkaline environments. Carboxylic acids are generally stable to base, but this tests for base-labile functional groups that might be present as impurities.Minimal degradation expected. The compound will form the sodium salt.
Oxidation Treat with 3% H₂O₂ at room temperature for up to 24 hours.Assesses susceptibility to oxidation. The aromatic ring is a potential target.[9]Hydroxylated derivatives (e.g., 4-Cyclobutyl-2-hydroxybenzoic acid, 4-Cyclobutyl-3-hydroxybenzoic acid).
Thermal (Dry Heat) Expose solid material in an oven at 105°C for up to 72 hours.Evaluates solid-state thermal stability. Decarboxylation is a primary concern for benzoic acids at elevated temperatures.[5][7]Cyclobutylbenzene.
Photostability Expose solid or solution to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m². Use a dark control.Required by ICH Q1B guidelines to assess light sensitivity.[15][17][18][19][20] Aromatic systems can be photosensitive.Minor degradation products, potentially from radical reactions.
Step-by-Step Protocol: Forced Degradation (Oxidative Stress)

This protocol ensures a self-validating system by including controls and checks.

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh and dissolve 4-Cyclobutylbenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Oxidizing Agent: Use a commercially available 30% hydrogen peroxide solution and dilute to 3% with water.

    • Control Sample: Prepare a 1 mg/mL solution of the API but add water instead of the H₂O₂ solution.

  • Stress Application:

    • To the Sample Solution vial, add the 3% H₂O₂ solution (a typical starting ratio is 1:1 v/v with the API solution).

    • To the Control Sample vial, add an equal volume of water.

    • Keep both vials at room temperature, protected from light.

  • Time-Point Sampling:

    • Withdraw aliquots from both the sample and control vials at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately quench the reaction in the sample aliquot by dilution with mobile phase to stop further degradation before analysis.

  • Analysis:

    • Analyze all samples by the stability-indicating HPLC method (see Part 3).

    • Compare the chromatogram of the stressed sample to the control. Look for a decrease in the area of the main peak and the appearance of new peaks.

  • Validation Check (Mass Balance):

    • A good forced degradation study should account for most of the parent compound. The sum of the assay of the parent compound and the areas of all degradation products should be close to the initial concentration of the parent. This demonstrates that all significant degradants are being detected.

Part 3: The Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[13][21] For 4-Cyclobutylbenzoic acid, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.

FAQ 3: How do I develop a stability-indicating RP-HPLC method for this compound?

The key is to achieve baseline separation between the 4-Cyclobutylbenzoic acid peak and all potential degradation product peaks.

Recommended Starting HPLC Conditions:

ParameterRecommended SettingRationale & Causality
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for the aromatic ring and cyclobutyl group.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterThe acidic pH (around 2.5-3.0) is critical. It ensures the carboxylic acid is fully protonated (non-ionized), preventing peak tailing caused by interactions with residual silanols on the column.[22]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase chromatography.
Gradient Start with a low % of B (e.g., 30%) and ramp up to a high % (e.g., 90%) over 20-30 minutes.A gradient is essential to elute both the polar degradation products (like hydroxylated species) and the less polar parent compound and potential non-polar degradants (like cyclobutylbenzene) in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and reproducible retention times.
Detection UV at ~235 nmBenzoic acid derivatives typically have a strong UV absorbance maximum in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity.[14]
Injection Volume 10 µLA typical volume; can be adjusted based on concentration and detector response.
Workflow for Method Development and Validation

Start Start: Method Development Scouting Initial Scouting Runs (Unstressed API) Start->Scouting ForcedDeg Generate Forced Degradation Samples Scouting->ForcedDeg Injection Inject Stressed Samples & Unstressed Control ForcedDeg->Injection Separation Assess Peak Separation (Resolution > 2?) Injection->Separation Optimization Optimize Gradient, Mobile Phase pH, or Column Separation->Optimization No Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Separation->Validation Yes Optimization->Injection End End: Validated SIM Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Part 4: Troubleshooting Guide

Problem 1: My 4-Cyclobutylbenzoic acid peak is tailing.
  • Question: Why is my peak not symmetrical?

  • Answer: Peak tailing for acidic compounds is a classic HPLC problem.[22] The most common cause is a secondary interaction between the analyte and the stationary phase.

    • Cause 1: Mobile Phase pH is too high. If the pH is close to the pKa of 4-Cyclobutylbenzoic acid, a portion of the molecules will be in their ionized (carboxylate) form. This ionized form interacts differently and more strongly with residual silanol groups on the silica-based column, causing tailing.

      • Solution: Ensure your mobile phase pH is at least 1.5-2 pH units below the pKa of the analyte. Using 0.1% phosphoric acid will typically bring the pH to ~2.5, which is sufficient to suppress ionization.

    • Cause 2: Column Overload. Injecting too much mass on the column can saturate the stationary phase, leading to poor peak shape.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.

    • Cause 3: Column Contamination or Age. The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.

      • Solution: Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced.[23][24]

Problem 2: I see a new peak in my heat-stressed sample, but I'm not sure what it is.
  • Question: How can I identify the thermal degradant?

  • Answer: Based on established mechanisms for benzoic acids, the most probable thermal degradant is cyclobutylbenzene from a decarboxylation reaction.[6][7]

    • Verification Strategy 1 (Retention Time): Cyclobutylbenzene is significantly less polar than the parent acid. Therefore, in a reversed-phase HPLC system, it should have a much longer retention time. If your new peak elutes later than the parent, it is consistent with this hypothesis.

    • Verification Strategy 2 (LC-MS): The most definitive way to identify the peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of 4-Cyclobutylbenzoic acid is 176.22 g/mol . The mass of cyclobutylbenzene (after losing CO₂) would be 132.22 g/mol . An LC-MS analysis will confirm the mass of the compound in the new peak.

    • Verification Strategy 3 (Spiking Study): If you have a reference standard of cyclobutylbenzene, you can "spike" your degraded sample with a small amount of it. If the peak of interest increases in size and does not split, it confirms the identity of the degradant.

Problem 3: My oxidative stress conditions (3% H₂O₂) are causing almost 100% degradation immediately.
  • Question: The degradation is too fast to monitor. What should I do?

  • Answer: The goal is controlled degradation (5-20%). If the reaction is too aggressive, you need to reduce the stress.

    • Solution 1: Lower the H₂O₂ Concentration. Try using 1%, 0.5%, or even 0.1% hydrogen peroxide.

    • Solution 2: Lower the Temperature. If you are performing the oxidation at room temperature, try conducting the experiment in an ice bath (~4 °C) to slow the reaction rate.

    • Solution 3: Reduce the Reaction Time. If degradation is still too fast even with lower concentration and temperature, sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes).

By systematically applying these principles and protocols, you can build a comprehensive and scientifically sound stability profile for 4-Cyclobutylbenzoic acid, ensuring the quality of your product and satisfying regulatory requirements.

References

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals | Journal of Research in Pharmaceutical Science.[Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov.[Link]

  • Stability‐Indicating RP‐HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form. ResearchGate.[Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Assay Drug Development Technologies.[Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube.[Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.[Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed.[Link]

  • Process for the decarboxylation-oxidation of benzoic acid compounds.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.[Link]

  • Stability Indicating Method Development & Validation. Eagle Analytical.[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

  • The thermal decomposition of benzoic acid. Canadian Journal of Chemistry.[Link]

  • (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate.[Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency (EMA).[Link]

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.[Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.[Link]

  • Q1A(R2) Guideline. ICH.[Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. SciELO.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. Environmental Science & Technology.[Link]

  • The thermal decomposition of benzoic acid. ResearchGate.[Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline.[Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. EMA.[Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA.[Link]

  • 6.3: Substituent Effects on Acidity. Chemistry LibreTexts.[Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.[Link]

  • Catalytic Oxidation Reactions Using Hydrogen Peroxide. Cardiff University.[Link]

  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts.[Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition.[Link]

  • The gas phase thermal decomposition of Benzoic acid. Memorial University Research Repository.[Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation.[Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Quora.[Link]

  • HYDROLYSIS. University of California, Santa Barbara.[Link]

  • Removal of Benzoic Acid Derivatives from Aqueous Effluents by the Catalytic Decomposition of Hydrogen Peroxide. ResearchGate.[Link]

  • Substituent effects on the electronic structure and pKa benzoic acid. ResearchGate.[Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Hindawi.[Link]

  • Quality Guidelines. ICH.[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.[Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Springer.[Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube.[Link]

  • Stability of cycloalkanes. Khan Academy.[Link]

Sources

Technical Support Center: Optimization of 4-Cyclobutylbenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 4-cyclobutylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently encountered questions (FAQs). Our goal is to empower you to overcome common hurdles in the synthesis of esters and amides from this versatile building block, ensuring efficiency and high yields in your projects.

Workflow for Derivatization of 4-Cyclobutylbenzoic Acid

The successful derivatization of a carboxylic acid hinges on a logical progression from starting material to final product. The general workflow involves activating the carboxylic acid, coupling it with a nucleophile, and subsequent purification.

Derivatization Workflow Start 4-Cyclobutylbenzoic Acid Activation Carboxylic Acid Activation Start->Activation Coupling Nucleophilic Attack (Alcohol or Amine) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Derivative (Ester or Amide) Purification->Product

Caption: General experimental workflow for derivatizing 4-cyclobutylbenzoic acid.

Part 1: Esterification of 4-Cyclobutylbenzoic Acid

Esterification is a fundamental transformation, often accomplished via the classic Fischer esterification method. While robust, this equilibrium-driven reaction requires careful optimization to achieve high conversion.

Frequently Asked Questions (FAQs): Esterification

Q1: My Fischer esterification of 4-cyclobutylbenzoic acid is giving a low yield. What are the primary causes?

A1: Low yields in Fischer esterification are almost always due to the unfavorable equilibrium of the reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1] To achieve a high yield, the equilibrium must be shifted to the product side. Key factors include:

  • Insufficient excess of alcohol: The alcohol often serves as both the nucleophile and the solvent. Using a large excess (10-20 equivalents or more) pushes the equilibrium forward.[1][2][3]

  • Presence of water: Water is a product of the reaction. Any water present at the start or generated during the reaction can drive the equilibrium backward via hydrolysis. It is crucial to use anhydrous reagents and solvents.[4][5]

  • Ineffective catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (p-TsOH), is essential to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic for attack by the alcohol.[1][2]

  • Insufficient reaction time or temperature: Esterification can be slow. Refluxing the mixture for several hours is typically required to reach equilibrium.[2][6]

Q2: How can I actively remove water from my Fischer esterification to improve the yield?

A2: Besides using anhydrous reagents, you can actively remove water as it forms. A common laboratory technique is to use a Dean-Stark apparatus. This is particularly useful when the reaction is conducted in a solvent that forms an azeotrope with water, such as toluene or benzene. The azeotrope boils, condenses in the side arm, and the denser water separates and is collected, while the solvent returns to the reaction flask, effectively driving the reaction to completion.

Q3: The steric bulk of the cyclobutyl group seems to be hindering the reaction with a secondary alcohol. What are my options?

A3: While the cyclobutyl group is moderately bulky, Fischer esterification should still proceed, albeit potentially slower than with a primary alcohol.[3] If you suspect steric hindrance is the primary issue, consider a two-step approach that involves forming a more reactive intermediate:

  • Convert to the Acyl Chloride: React 4-cyclobutylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-cyclobutylbenzoyl chloride.[3][7][8] This is a highly reactive intermediate.

  • React with the Alcohol: The resulting acyl chloride will react readily with even hindered secondary or tertiary alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Q4: Are there alternative methods to Fischer esterification for acid-sensitive substrates?

A4: Yes. If your substrate contains functional groups that are not stable under strongly acidic conditions, other methods are preferable. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent choice for acid-sensitive molecules and for coupling with tertiary alcohols.[3]

Optimized Protocol 1: Fischer Esterification of 4-Cyclobutylbenzoic Acid with Ethanol

This protocol is designed for the synthesis of ethyl 4-cyclobutylbenzoate.

Materials:

  • 4-Cyclobutylbenzoic acid (1.0 eq)

  • Anhydrous Ethanol (serves as solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyclobutylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (>20 eq). Stir the mixture until the acid is fully dissolved.

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel. Carefully add saturated NaHCO₃ solution in portions to neutralize the remaining acid (Note: CO₂ evolution will occur). Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-cyclobutylbenzoate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Part 2: Amidation of 4-Cyclobutylbenzoic Acid

Amide bond formation is one of the most critical reactions in medicinal chemistry. Direct reaction of a carboxylic acid and an amine is generally not feasible without high temperatures and instead requires the use of coupling reagents to activate the carboxylic acid.[9]

Frequently Asked Questions (FAQs): Amidation

Q1: My amide coupling reaction has failed or resulted in a very low yield. What are the most common culprits?

A1: Low yields in amide coupling reactions typically stem from a few key issues:

  • Incomplete Carboxylic Acid Activation: The coupling reagent's job is to convert the carboxylic acid's hydroxyl group into a better leaving group.[7] If the coupling reagent is old, hydrated, or used in insufficient quantity, activation will be incomplete.[10]

  • Amine Basicity and Nucleophilicity: A common side reaction is the simple acid-base reaction between the carboxylic acid and the amine, forming a salt. This protonates the amine, rendering it non-nucleophilic.[10] This is why a non-nucleophilic organic base (like DIPEA or triethylamine) is added to keep the amine in its free, reactive form.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[10][11] For hindered substrates, more powerful coupling reagents or conversion to an acyl halide may be necessary.

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in the reaction can quench the intermediate, reverting it to the carboxylic acid. Always use anhydrous solvents and reagents.[10]

Q2: There are so many coupling reagents. How do I choose the right one for my reaction?

A2: The choice of coupling reagent is critical and depends on the substrate's reactivity and the need to preserve stereochemistry.

Coupling ReagentKey Features & Applications
EDC/HOBt A carbodiimide-based system. Economical and widely used. HOBt is added to form a more reactive intermediate and suppress side reactions. Good for general-purpose couplings.[11]
HATU/HBTU Uronium-based reagents. Highly reactive and very effective for hindered amines and acids. HATU is often preferred as it can lead to less racemization. Requires a non-nucleophilic base like DIPEA.[10][11]
PyBOP Phosphonium-based reagent. Excellent for reducing racemization and coupling sterically demanding partners.[11]
SOCl₂ / Oxalyl Chloride Not coupling reagents, but used to form highly reactive acyl chlorides. This is a robust method for difficult couplings but can be harsh and may not be suitable for sensitive molecules.[12]

Q3: I've formed the activated ester with HATU, but the reaction with my amine is not proceeding. What should I do?

A3: This indicates that your amine is likely poorly nucleophilic, possibly due to electronic effects (e.g., an aniline with electron-withdrawing groups) or significant steric hindrance.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy for the coupling to occur.

  • Switch to Acyl Fluoride: Acyl fluorides are highly reactive intermediates that can be effective for coupling with challenging amines. You can generate the acyl fluoride in situ from 4-cyclobutylbenzoic acid using reagents like TFFH or BTFFH before adding the amine.[11]

  • Use a More Forcing Coupling Reagent: If HATU fails, consider a phosphonium reagent like PyBOP, which is also very effective for hindered systems.[11]

Troubleshooting Low Amide Yield: A Decision Tree

Amide Troubleshooting Start Low / No Amide Yield Q1 Is the activated intermediate forming? (Check by LCMS/TLC) Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Sol_Reagent Problem: Incomplete Activation - Use fresh coupling reagent - Ensure anhydrous conditions - Check stoichiometry (1.1-1.5 eq) A1_No->Sol_Reagent Sol_Amine Problem: Poor Nucleophile - Increase reaction temperature - Use more reactive intermediate  (e.g., acyl chloride/fluoride) - Use stronger coupling reagent (PyBOP) A1_Yes->Sol_Amine Sol_Base Problem: Amine Protonation - Ensure sufficient non-nucleophilic  base is present (e.g., 2-3 eq DIPEA) A1_Yes->Sol_Base

Caption: A decision tree for troubleshooting difficult amide coupling reactions.

Optimized Protocol 2: Acyl Chloride Formation

This protocol details the conversion of 4-cyclobutylbenzoic acid to its more reactive acyl chloride derivative.

Materials:

  • 4-Cyclobutylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-5.0 eq) or Oxalyl Chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (for Oxalyl Chloride method)

Procedure (using Thionyl Chloride):

  • Setup: In a fume hood, add 4-cyclobutylbenzoic acid to a round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂).

  • Reagent Addition: Carefully add an excess of thionyl chloride (can be used as the solvent) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 76 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation or careful rotary evaporation (ensure your vacuum pump is protected from the corrosive vapors). The resulting crude 4-cyclobutylbenzoyl chloride can often be used directly in the next step without further purification.

Optimized Protocol 3: Amide Coupling via HATU

This protocol provides a general and highly effective method for forming an amide.

Materials:

  • 4-Cyclobutylbenzoic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.0-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Activation: Dissolve 4-cyclobutylbenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the active ester intermediate.[10]

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash chromatography or recrystallization.

References

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021).
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). Angolan Industry and Chemical Engineering Journal.
  • Troubleshooting difficult amide bond formation with hindered substr
  • The Optimization of the Esterification Reaction in Biodiesel Prod... (2012). Ingenta Connect.
  • Activation of Carboxylic acids. (2023). YouTube.
  • How Cells Activate Carboxylic Acids. (2014). Chemistry LibreTexts.
  • Tips and tricks for difficult amide bond form
  • Synthesis of Amides. (2021). Chemistry LibreTexts.
  • Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.). BenchChem.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Common Conditions for Acid to Ester conversion. (n.d.). Organic Chemistry Portal.
  • Esterification Experiment. (2021). Chemistry LibreTexts.
  • 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook.

Sources

Troubleshooting unexpected side products in 4-Cyclobutylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-cyclobutylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges and unexpected outcomes, providing in-depth troubleshooting advice rooted in mechanistic principles to help you optimize your reactions and isolate your desired product with high purity.

Introduction

4-Cyclobutylbenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its synthesis, particularly through common methods like Friedel-Crafts reactions, can be prone to the formation of unexpected side products. The primary culprit is the inherent strain in the cyclobutyl ring and the propensity of related carbocation intermediates to undergo rearrangement to more stable structures. This guide will help you understand, anticipate, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I attempted to synthesize 4-cyclobutylbenzoic acid via Friedel-Crafts alkylation of benzene with cyclobutyl chloride followed by oxidation, but I'm seeing a significant amount of a cyclopentyl-substituted byproduct. Why is this happening?

This is a classic issue stemming from carbocation rearrangement during the Friedel-Crafts alkylation step.[1][2][3] The reaction, catalyzed by a Lewis acid like AlCl₃, generates a cyclobutylcarbinyl-like carbocation. This primary or secondary carbocation is highly unstable and can rearrange to a more stable cyclopentyl cation through a ring expansion mechanism.[4][5][6] This rearrangement is driven by the relief of the significant ring strain in the four-membered cyclobutane ring and the formation of a more stable secondary or tertiary carbocation.[7][8][9] Once formed, this cyclopentyl cation readily alkylates the benzene ring, leading to the formation of cyclopentylbenzene, which is then oxidized to 4-cyclopentylbenzoic acid in the subsequent step.

Q2: My reaction mixture from a Friedel-Crafts acylation using cyclobutanecarbonyl chloride seems to be clean, with minimal byproducts. Why is this method less prone to rearrangement?

Friedel-Crafts acylation is indeed the preferred method to avoid the carbocation rearrangements that plague the corresponding alkylation reactions.[10][11] The electrophile in an acylation reaction is a resonance-stabilized acylium ion. This ion is significantly more stable than a typical carbocation and does not have the same driving force to undergo rearrangement.[3][12] By using cyclobutanecarbonyl chloride and a Lewis acid catalyst, you can successfully introduce the cyclobutanecarbonyl group onto the aromatic ring. The resulting ketone can then be reduced to the desired cyclobutyl group using standard methods like the Clemmensen or Wolff-Kishner reduction, yielding 4-cyclobutylbenzoic acid without the isomeric impurities.

Q3: I'm observing some dealkylation of my 4-cyclobutylbenzoic acid under strongly acidic conditions. Is this expected?

Yes, dealkylation can occur under harsh acidic conditions, which are sometimes employed in subsequent reaction steps or workups. Friedel-Crafts alkylations are reversible processes.[13] The C-C bond between the aromatic ring and the cyclobutyl group can be cleaved in the presence of a strong acid, leading to the formation of benzoic acid and the corresponding cyclobutyl cation, which can then react further or be lost from the reaction mixture. To minimize dealkylation, it is advisable to use the mildest possible acidic conditions and to avoid prolonged reaction times at elevated temperatures.

Troubleshooting Guide: Unexpected Side Products

This section provides a systematic approach to identifying and mitigating the formation of common side products during the synthesis of 4-cyclobutylbenzoic acid.

Issue 1: Presence of 4-Cyclopentylbenzoic Acid
  • Root Cause: Carbocation rearrangement during Friedel-Crafts alkylation.

  • Identification:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of 4-cyclopentylbenzoic acid (C₁₂H₁₄O₂).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for a cyclopentyl group, which will be different from the signals of the cyclobutyl group. The ¹³C NMR will also show a distinct set of peaks for the five-membered ring.

  • Mitigation Strategies:

    • Switch to Friedel-Crafts Acylation: This is the most effective solution. Acylate benzene or a suitable benzoic acid precursor with cyclobutanecarbonyl chloride, followed by reduction of the ketone.

    • Optimize Alkylation Conditions (Not Recommended): While less effective, you can attempt to minimize rearrangement by using milder Lewis acids, lower reaction temperatures, and shorter reaction times. However, these conditions often lead to lower yields and may not completely suppress the rearrangement.

Issue 2: Formation of Isomers (e.g., 2- or 3-Cyclobutylbenzoic Acid)
  • Root Cause: Isomerization of the product under the reaction conditions, particularly with prolonged exposure to the Lewis acid catalyst. While the initial substitution is primarily at the para position, subsequent isomerization can occur.

  • Identification:

    • Chromatography (TLC, HPLC, GC): The presence of multiple spots or peaks with the same mass suggests the formation of isomers.

    • NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show splitting patterns indicative of ortho or meta substitution, which are different from the characteristic pattern of a para-substituted ring.

  • Mitigation Strategies:

    • Control Reaction Time: Avoid unnecessarily long reaction times to minimize the opportunity for the product to isomerize.

    • Use Stoichiometric Amounts of Catalyst: An excess of the Lewis acid catalyst can promote isomerization. Using a stoichiometric amount can help to limit this side reaction.[13]

    • Quench the Reaction Promptly: Once the reaction is complete, quench it promptly with a suitable aqueous workup to deactivate the catalyst and prevent further isomerization.

Experimental Protocols

Protocol 1: Recommended Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step protocol is designed to minimize rearrangement and provide a clean synthesis of 4-cyclobutylbenzoic acid.

Step 1: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reagent Addition: Cool the suspension in an ice bath. Add a solution of cyclobutanecarbonyl chloride in the same solvent dropwise via the dropping funnel.

  • Reaction: After the addition is complete, add benzene to the reaction mixture. Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (4-cyclobutylphenyl)methanone.

Step 2: Wolff-Kishner Reduction of (4-Cyclobutylphenyl)methanone

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude ketone from Step 1 in a high-boiling solvent like diethylene glycol.

  • Reagent Addition: Add hydrazine hydrate and potassium hydroxide pellets.

  • Reaction: Heat the mixture to reflux. The temperature will gradually increase as water is distilled off. Continue to heat until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid. The product, 4-cyclobutylbenzoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Visualizing the Problem: Reaction Mechanisms

To better understand the root cause of the primary side product formation, the following diagrams illustrate the key mechanistic pathways.

G cluster_alkylation Friedel-Crafts Alkylation Pathway start_alk Cyclobutyl Chloride + Benzene + AlCl₃ carbocation Cyclobutylcarbinyl Carbocation (Unstable) start_alk->carbocation rearrangement Ring Expansion (Hydride/Alkyl Shift) carbocation->rearrangement Fast product_desired Cyclobutylbenzene carbocation->product_desired Slow rearranged_cation Cyclopentyl Carbocation (Stable) rearrangement->rearranged_cation product_side Cyclopentylbenzene (Major Side Product) rearranged_cation->product_side Fast

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

G cluster_acylation Friedel-Crafts Acylation Pathway start_acyl Cyclobutanecarbonyl Chloride + Benzene + AlCl₃ acylium Acylium Ion (Resonance Stabilized) start_acyl->acylium ketone (4-Cyclobutylphenyl)methanone acylium->ketone reduction Reduction (e.g., Wolff-Kishner) ketone->reduction final_product 4-Cyclobutylbenzoic Acid (Desired Product) reduction->final_product

Caption: Rearrangement-free Friedel-Crafts acylation pathway.

Summary of Key Parameters and Expected Outcomes

Reaction TypeKey IntermediatePropensity for RearrangementPrimary Aromatic Product
Friedel-Crafts Alkylation CarbocationHighMixture of Cyclobutylbenzene and Cyclopentylbenzene
Friedel-Crafts Acylation Acylium IonLow(4-Cyclobutylphenyl)methanone

Conclusion

The synthesis of 4-cyclobutylbenzoic acid, while seemingly straightforward, presents a significant potential for the formation of rearranged byproducts when employing Friedel-Crafts alkylation. A thorough understanding of the underlying carbocation chemistry is essential for successful troubleshooting. By favoring a Friedel-Crafts acylation followed by a reduction strategy, researchers can effectively circumvent these issues and obtain the desired product with high purity. This guide provides the necessary insights and protocols to navigate these synthetic challenges, ensuring a more efficient and predictable outcome in your research and development endeavors.

References

  • Olah, G. A., et al. (1971). Stable Carbocations. CXIV. Structure of Cyclopropylcarbinyl and Cyclobutyl Cations. Journal of the American Chemical Society, 93(17), 4219–4227. [Link]

  • Chemistry Stack Exchange. (2015). Ring expansion from a given cyclic carbocation. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. (2023). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]

  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. [Link]

  • Chemistry LibreTexts. (2021). 4.2: Cycloalkanes and Their Relative Stabilities. [Link]

Sources

Technical Support Center: Cell Permeability Optimization for 4-Cyclobutylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on 4-Cyclobutylbenzoic acid derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the unique challenges of optimizing cell permeability for this chemical series. The core challenge lies in balancing the physicochemical properties of the polar, ionizable carboxylic acid group with the bulky, hydrophobic cyclobutyl moiety.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the initial stages of permeability screening.

Q1: My 4-cyclobutylbenzoic acid derivative shows high calculated lipophilicity (logP), but its permeability in the PAMPA assay is poor. Why is there a discrepancy?

A1: This is a classic challenge with ionizable compounds. While the calculated logP (partition coefficient) reflects the lipophilicity of the neutral form of the molecule, it doesn't account for its state at physiological pH.[4][5][6] The benzoic acid group is acidic (typically with a pKa around 4-5) and will be predominantly ionized (negatively charged) at the neutral pH (7.4) used in standard PAMPA assays.[7][8] This charged form has significantly lower permeability than the neutral form.[9][10][11] Therefore, the distribution coefficient (logD) at pH 7.4 is a much more predictive measure of permeability for your compound series than logP.

Q2: Which in vitro assay should I start with for my compound series: PAMPA or Caco-2?

A2: For initial screening of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[12][13][14][15] It is a non-cell-based, cost-effective, and high-throughput method that specifically measures a compound's ability to diffuse across a lipid membrane. This allows you to quickly assess the impact of structural modifications on passive diffusion. However, if you observe good permeability in PAMPA but poor results in later cell-based assays, you will need to use the Caco-2 assay to investigate the role of active transporters.[16][17][18]

Q3: How can I determine if my compound is a substrate for active efflux pumps like P-glycoprotein (P-gp)?

A3: A key indicator of active efflux is a significant difference in permeability between the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions in a Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is actively pumped out of the cells.[] To confirm this, you can perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[20][21] A significant increase in A-to-B permeability with the inhibitor present strongly indicates that your compound is a P-gp substrate.[22][23]

Q4: What are the most common initial strategies to improve the permeability of a carboxylic acid-containing compound?

A4: The most widely used and effective strategy is the prodrug approach .[24][25] By masking the polar carboxylic acid group with a lipophilic moiety, typically forming an ester, you can significantly enhance passive diffusion across the cell membrane.[26][27][28] This ester prodrug should be designed to be stable enough to be absorbed but then be rapidly cleaved by intracellular esterases to release the active carboxylic acid parent drug inside the cell.

Section 2: Troubleshooting Guides for Experimental Assays

This section provides detailed, step-by-step guidance for specific problems you may encounter during your experiments.

Problem 1: Consistently Low Permeability in the PAMPA Assay
  • Symptom: The apparent permeability (Papp) values for your 4-cyclobutylbenzoic acid derivatives are consistently in the low range, even for analogs with increased lipophilicity.

  • Underlying Issue: The primary issue is likely the ionization of the carboxylic acid at the assay pH, as explained by the pH-partition hypothesis.[29][30] Only the neutral, un-ionized form of the drug can efficiently cross the lipid membrane via passive diffusion.[7]

  • Troubleshooting Workflow & Protocol:

    • Confirm the Hypothesis with a pH-Gradient PAMPA:

      • Rationale: By lowering the pH in the donor (apical) compartment, you can increase the fraction of the compound in its neutral, more permeable form.

      • Protocol:

        • Prepare your donor solutions in buffers of varying pH, for example, pH 5.5, 6.5, and 7.4. Your acceptor compartment should remain at a constant pH 7.4.

        • Prepare the PAMPA "sandwich" plate by coating the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).[31][32]

        • Add your compound solutions to the donor wells and the corresponding drug-free buffer to the acceptor wells.

        • Incubate the plate for a specified time (e.g., 4-16 hours).

        • After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[32]

      • Expected Outcome: You should observe a significant increase in the apparent permeability (Papp) as the donor pH decreases. This confirms that ionization is the primary barrier to passive diffusion.

    • Assess Compound Solubility:

      • Rationale: The bulky cyclobutyl group can increase the tendency for aggregation, especially at higher concentrations, which can lead to artificially low permeability readings.

      • Action: Perform a kinetic solubility assay at the concentrations used in your PAMPA experiment. If solubility is low, consider reducing the test concentration or adding a small percentage of a co-solvent like DMSO (ensure it's compatible with the assay).

Problem 2: Good PAMPA Permeability but Poor Caco-2 Permeability
  • Symptom: Your compound shows moderate to high permeability in the PAMPA assay (especially at a lower pH), but when tested in a Caco-2 cell monolayer, the A-to-B permeability is very low.

  • Underlying Issue: This discrepancy strongly suggests the involvement of biological processes not present in the artificial PAMPA system. The most common cause is active efflux , where transporter proteins like P-glycoprotein (P-gp) actively pump the compound out of the cell, reducing net absorption.[20][33]

  • Troubleshooting Workflow & Protocol:

    • Perform a Bidirectional Caco-2 Assay to Determine the Efflux Ratio:

      • Rationale: This experiment directly measures transport in both directions across the cell monolayer to quantify the extent of active efflux.

      • Protocol:

        • Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[34]

        • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[35]

        • For A-to-B measurement , add the test compound to the apical (upper) compartment and collect samples from the basolateral (lower) compartment over time.[18][]

        • For B-to-A measurement , add the test compound to the basolateral compartment and collect samples from the apical compartment.

        • Calculate Papp for both directions. The Efflux Ratio is Papp(B-A) / Papp(A-B).

      • Interpretation: An Efflux Ratio > 2 is a strong indicator that your compound is a substrate for an efflux transporter.[]

    • Conduct a Caco-2 Assay with a P-gp Inhibitor:

      • Rationale: To specifically identify P-gp as the transporter responsible for the efflux.

      • Protocol:

        • Follow the standard Caco-2 A-to-B permeability protocol.

        • Run two sets of experiments in parallel: one with your test compound alone and another where the cells are pre-incubated with and tested in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil).

      • Expected Outcome: If your compound is a P-gp substrate, you will observe a significant increase in the A-to-B Papp value in the presence of verapamil compared to the compound alone.

Section 3: Data Presentation & Visualization

Tables for Data Interpretation

Table 1: General Permeability Classification

Assay Papp (x 10⁻⁶ cm/s) Permeability Class Expected Human Absorption
PAMPA / Caco-2 < 1 Low < 50%
1 - 10 Moderate 50 - 89%
> 10 High > 90%

This table provides a general guide for classifying compounds based on their in vitro permeability values.

Table 2: Example Troubleshooting Scenarios & Solutions

Scenario PAMPA Papp (pH 7.4) Caco-2 Papp (A-B) Caco-2 Efflux Ratio Likely Problem Recommended Next Step
Compound A Low (<1) Low (<1) N/A Poor passive diffusion (ionization) Test in pH-gradient PAMPA; Pursue ester prodrug strategy.[26][27]
Compound B High (>10) Low (<1) 8.5 Active Efflux Confirm with P-gp inhibitor study; Modify structure to reduce efflux.

| Compound C (Ester Prodrug of A) | High (>10) | High (>10) | 1.2 | Optimization Successful | Proceed to further profiling. |

Diagrams and Workflows

G cluster_0 Permeability Screening Workflow start Start: 4-Cyclobutylbenzoic Acid Derivative pampa PAMPA Assay (pH 7.4) start->pampa pampa_res Papp > 10 x 10⁻⁶ cm/s? pampa->pampa_res caco2 Bidirectional Caco-2 Assay pampa_res->caco2 Yes low_perm Problem: Poor Passive Diffusion pampa_res->low_perm No efflux_res Efflux Ratio > 2? caco2->efflux_res high_efflux Problem: Active Efflux efflux_res->high_efflux Yes success Permeability Optimized efflux_res->success No optimize_prodrug Strategy: Ester Prodrug Approach low_perm->optimize_prodrug optimize_sar Strategy: SAR to Reduce Efflux high_efflux->optimize_sar optimize_prodrug->start Re-screen optimize_sar->start Re-screen G cluster_0 Prodrug Strategy for Carboxylic Acids Prodrug Ester Prodrug (Lipophilic, Neutral) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Esterases Intracellular Esterases Membrane->Esterases Enters Cell ActiveDrug Active Drug (Acid) (Hydrophilic, Charged) ActiveDrug->Prodrug Esterification (Chemical Synthesis) Esterases->ActiveDrug Hydrolysis

Caption: Mechanism of the ester prodrug strategy to enhance cell permeability.

References

Sources

Technical Support Center: Addressing Off-Target Effects of 4-Cyclobutylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Cyclobutylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, understanding, and mitigating potential off-target effects during your experiments. Our goal is to equip you with the knowledge and tools necessary to ensure the specificity and validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Cyclobutylbenzoic acid and what is its primary known application?

4-Cyclobutylbenzoic acid is a small molecule compound. While its specific on-target activity is not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. Benzoic acid derivatives are common scaffolds in drug discovery, and the cyclobutyl group can influence properties like solubility, metabolic stability, and target binding. Without a specified primary target, it is crucial for researchers to perform thorough target identification and validation studies.[1][2][3][4][5]

Q2: What are "off-target" effects and why are they a concern?

Off-target effects occur when a compound, such as 4-Cyclobutylbenzoic acid, interacts with proteins or pathways other than the intended therapeutic target.[6] These unintended interactions can lead to a variety of issues, including:

  • Toxicity and adverse effects: Interactions with unintended targets can disrupt normal cellular processes, leading to toxicity.[7][8][9][10][11][12]

  • Failure of drug candidates in clinical trials: Unforeseen off-target effects are a significant cause of late-stage drug development failures.[4][5]

It is a common phenomenon that small molecules interact with multiple targets, sometimes with an average of 6-11 interactions per drug.[13]

Q3: What are the common types of off-target interactions?

Off-target interactions can be broadly categorized as:

  • Pharmacological off-targets: The compound binds to another protein (receptor, enzyme, ion channel) with sufficient affinity to elicit a biological response.

  • Chemical reactivity: The compound may be chemically reactive, leading to non-specific modifications of proteins or other macromolecules.

  • Assay interference: The compound may interfere with the experimental assay itself, leading to false-positive or false-negative results. This can include issues like compound fluorescence, aggregation, or inhibition of reporter enzymes like luciferase.[14][15][16][17]

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides a structured approach to troubleshooting unexpected or difficult-to-interpret results when working with 4-Cyclobutylbenzoic acid.

Issue 1: Inconsistent or Unexpected Phenotypic Results

You observe a cellular phenotype after treatment with 4-Cyclobutylbenzoic acid, but the results are variable or do not align with the expected function of your hypothesized target.

A workflow for troubleshooting inconsistent phenotypic results.

1. Confirm Target Engagement with Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[18][19][20][21][22] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Protocol:

    • Treatment: Incubate intact cells or cell lysates with 4-Cyclobutylbenzoic acid at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heating: Heat the samples across a range of temperatures.

    • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detection: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

    • Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

2. Implement Counter-Screening Assays

  • Rationale: Counter-screens are designed to identify compounds that interfere with the assay technology or exhibit non-specific activity.[14][15][16]

  • Protocol Example (Luciferase-based reporter assay):

    • Run the primary assay in the presence of 4-Cyclobutylbenzoic acid to confirm the effect.

    • In parallel, run a counter-screen consisting of purified luciferase enzyme and its substrate.

    • Add 4-Cyclobutylbenzoic acid to the counter-screen assay.

    • A change in luciferase activity in the counter-screen indicates direct interference with the reporter enzyme.

Issue 2: Suspected Off-Target Kinase Activity

Many small molecule inhibitors exhibit off-target effects on kinases due to the conserved nature of the ATP-binding pocket.

Technique Principle Providers Key Advantages
Activity-Based Kinome Profiling Measures the functional activity of kinases in a cell lysate in the presence of the inhibitor.PamGene[23], AssayQuant[24]Provides a direct measure of functional inhibition and can reveal unexpected kinase targets.
Binding-Based Kinase Profiling Quantifies the binding of the inhibitor to a large panel of purified kinases.Reaction Biology[25], Eurofins Discovery[9]High-throughput and allows for the screening of hundreds of kinases simultaneously.
Antibody-Based Kinome Profiling Uses a panel of phospho-specific antibodies to assess the phosphorylation status of kinase substrates.Cell Signaling Technology (KinomeView®)[26]Provides insights into the activity of specific signaling pathways.
  • Recommended Action: Submit a sample of 4-Cyclobutylbenzoic acid to a kinome profiling service to obtain a comprehensive overview of its kinase selectivity.[27] This will help identify any unintended kinase targets.

Issue 3: Lack of a Structurally Unrelated Control Compound

Relying on a single compound can be misleading. A structurally unrelated compound that inhibits the same target through a different mechanism can help validate that the observed phenotype is due to on-target effects.

  • Recommendation: If possible, identify or synthesize a compound with a different chemical scaffold that has been shown to inhibit your target of interest. If the structurally unrelated compound recapitulates the phenotype observed with 4-Cyclobutylbenzoic acid, it strengthens the evidence for on-target activity.

Issue 4: Need for Definitive Genetic Validation

Genetic approaches provide the most rigorous validation of a drug target.[1][3]

A decision tree for genetic target validation.

  • CRISPR/Cas9-mediated Knockout: Permanently disable the gene encoding the target protein. The resulting phenotype should mimic the effect of 4-Cyclobutylbenzoic acid if the effect is on-target.

  • siRNA/shRNA-mediated Knockdown: Temporarily reduce the expression of the target protein. This approach is useful if a complete knockout is lethal to the cells.

Concluding Remarks

A thorough investigation of potential off-target effects is a cornerstone of robust scientific research and drug development.[2][5] By employing a multi-faceted approach that includes target engagement assays, counter-screening, broad profiling, and genetic validation, researchers can have greater confidence in their findings and make more informed decisions about the therapeutic potential of compounds like 4-Cyclobutylbenzoic acid.

References

  • Safety Pharmacology in Drug Discovery and Development - PubMed. [Link]

  • KinomePro - Pamgene. [Link]

  • Kinome Profiling Service | MtoZ Biolabs. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]

  • The importance of target validation in drug discovery and development - ResearchGate. [Link]

  • Target identification and validation in research - WJBPHS. [Link]

  • Target Validation - Sygnature Discovery. [Link]

  • Target Identification and Validation - Aragen Life Sciences. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Safety Pharmacology Studies - Charles River Laboratories. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. [Link]

  • Safety Pharmacology - Creative Biolabs. [Link]

  • Safety Pharmacology - IITRI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. [Link]

  • Counter-Screen Service - Creative Biolabs. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - NIH. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. [Link]

  • Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens - ResearchGate. [Link]

  • Potential functional and pathological side effects related to off-target pharmacological activity | Request PDF - ResearchGate. [Link]

  • Mapping the off-target effects of every FDA-approved drug in existence - LessWrong. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC - NIH. [Link]

  • Novel Amphiphilic Cyclobutene and Cyclobutane cis-C18 Fatty Acid Derivatives Inhibit Mycobacterium avium subsp. paratuberculosis Growth - PMC - NIH. [Link]

  • Protein targets for structure-based anti-Mycobacterium tuberculosis drug discovery - NIH. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. [Link]

  • The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed. [Link]

  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9 - Innovative Genomics Institute. [Link]

  • Discovery of the Mechanism of Action of a Critical Tuberculosis Drug : para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC - NIH. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis - PMC. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Cyclobutylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclobutylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.

Overview of Synthetic Strategies

The synthesis of 4-Cyclobutylbenzoic acid on a larger scale typically relies on established carbon-carbon bond-forming reactions. The two most common and scalable methods are the Grignard reaction and the Suzuki-Miyaura coupling. Each route has its own set of advantages and challenges, which will be addressed in the following sections.

Method A: Grignard Reaction

This classic organometallic reaction involves the formation of a Grignard reagent from a cyclobutyl halide, followed by its reaction with carbon dioxide (usually in the form of dry ice) to yield the desired carboxylic acid after an acidic workup.[1][2][3]

Method B: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a powerful alternative, typically involving the reaction of a cyclobutylboronic acid or its ester with a 4-halobenzoic acid derivative.[4][5][6] This method is often favored for its tolerance of a wider range of functional groups.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-Cyclobutylbenzoic acid in a question-and-answer format, providing direct solutions to specific problems.

Grignard Reaction Route: Troubleshooting
Question 1: My Grignard reaction fails to initiate or proceeds with very low conversion. What are the likely causes and how can I fix this?

Answer:

Failure to initiate the Grignard reaction is a common problem, especially on a larger scale. The primary culprit is almost always the presence of moisture or impurities on the magnesium surface. Here’s a detailed breakdown of potential causes and solutions:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[1][2] Any trace of water in the glassware, solvent, or starting materials will quench the reagent as it forms.

    • Troubleshooting:

      • Glassware: Ensure all glassware is rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or argon just before use.

      • Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as high-purity anhydrous grade and used without exposure to the atmosphere.

      • Starting Materials: Ensure the cyclobutyl halide is dry. If necessary, distill it before use.

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1]

    • Troubleshooting:

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask with the magnesium. These reagents react with the magnesium surface to expose fresh metal. The disappearance of the iodine color is an indicator of activation.

      • Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[2]

  • Low Purity of Cyclobutyl Halide: Impurities in the starting halide can inhibit the reaction.

    • Troubleshooting: Purify the cyclobutyl halide by distillation before use.

Question 2: I am observing a significant amount of a biphenyl-like impurity (dicyclobutyl) in my crude product. How can I minimize this side reaction?

Answer:

The formation of a homo-coupled product (in this case, dicyclobutyl) is a known side reaction in Grignard synthesis, often referred to as Wurtz-type coupling. This is more prevalent with certain alkyl halides.

  • Causes: This side reaction is favored at higher concentrations of the alkyl halide and at elevated temperatures.

  • Troubleshooting and Minimization:

    • Slow Addition: Add the solution of cyclobutyl halide to the magnesium suspension slowly and at a controlled rate to maintain a low instantaneous concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating, as this can promote the coupling side reaction.

    • Solvent Choice: While diethyl ether is common, THF can sometimes influence the rate of Grignard formation versus side reactions. If issues persist, a solvent screen may be beneficial.

Suzuki-Miyaura Coupling Route: Troubleshooting
Question 1: The Suzuki coupling reaction is sluggish, and I have a low yield of 4-Cyclobutylbenzoic acid. What factors should I investigate?

Answer:

A sluggish Suzuki coupling can be attributed to several factors related to the catalyst, base, solvent, and reactants.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction and can be easily deactivated.

    • Troubleshooting:

      • Oxygen Sensitivity: While many modern Suzuki protocols are relatively robust, it's good practice to degas the reaction mixture (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

      • Ligand Choice: The choice of phosphine ligand is crucial. For large-scale synthesis, consider using bulky, electron-rich phosphine ligands that form stable and active palladium complexes.

  • Ineffective Base or Poor Solubility: The base plays a critical role in the transmetalation step.[5] If the base is not effective or is poorly soluble, the reaction will be slow.

    • Troubleshooting:

      • Base Selection: Inorganic bases like potassium carbonate, sodium carbonate, or cesium carbonate are commonly used.[7] Ensure the base is finely powdered to maximize its surface area.

      • Solvent System: Often, a mixture of an organic solvent (like toluene, dioxane, or DMF) and water is used to help dissolve both the organic substrates and the inorganic base.[8] Experiment with the solvent ratio to ensure adequate solubility of all components.

  • Poor Quality of Boronic Acid: Cyclobutylboronic acid can be prone to degradation (protodeboronation), especially if it is impure or has been stored improperly.

    • Troubleshooting:

      • Purity Check: Use freshly prepared or high-purity cyclobutylboronic acid. Its purity can be checked by NMR.

      • Use of Boronate Esters: Consider using a more stable derivative, such as a pinacol ester of cyclobutylboronic acid.

Question 2: My final product is contaminated with palladium residues. What is the best way to remove them on a larger scale?

Answer:

Residual palladium is a common issue in cross-coupling reactions and its removal is critical, especially in pharmaceutical applications.

  • Troubleshooting and Purification:

    • Crystallization: Often, a well-optimized crystallization or recrystallization of the final product can significantly reduce palladium levels.[9]

    • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb residual palladium.

    • Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols) that can selectively bind to and remove palladium from the product solution.

    • Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or cysteine can help extract residual palladium.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Grignard or Suzuki, is more suitable for a large-scale synthesis of 4-Cyclobutylbenzoic acid?

A1: The choice depends on several factors, including cost of starting materials, available equipment, and the desired purity profile of the final product.

FeatureGrignard ReactionSuzuki-Miyaura Coupling
Starting Materials Cyclobutyl halide, Magnesium, CO₂Cyclobutylboronic acid (or ester), 4-Halobenzoic acid
Reagent Cost Generally lowerCan be higher, especially the palladium catalyst and ligands
Process Sensitivity Highly sensitive to moisture and airGenerally more robust and tolerant of functional groups
Impurity Profile Can have homo-coupled byproductsResidual palladium can be a concern
Scalability Well-established for large-scale productionAlso highly scalable, widely used in industry

For a cost-sensitive synthesis where the starting cyclobutyl halide is readily available, the Grignard route is very attractive. For syntheses where functional group tolerance is key or if there are difficulties with the Grignar initiation, the Suzuki coupling offers a more versatile and often more reliable option, albeit potentially at a higher cost.

Q2: What are the key safety precautions to consider when scaling up the synthesis of 4-Cyclobutylbenzoic acid?

A2: Both synthetic routes have specific safety hazards that become more pronounced at scale.

  • Grignard Reaction:

    • Flammable Solvents: Diethyl ether and THF are extremely flammable. Large-scale reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment.

    • Exothermic Reaction: The formation of the Grignard reagent is exothermic. The rate of addition of the alkyl halide must be carefully controlled to maintain a safe temperature and avoid a runaway reaction.

    • Quenching: Quenching the reaction with acid is also exothermic and can release hydrogen gas if unreacted magnesium is present. The quenching agent should be added slowly with adequate cooling.[2]

  • Suzuki-Miyaura Coupling:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in an inert atmosphere.

    • Solvents: Solvents like dioxane and toluene have their own specific health and flammability risks that need to be managed.

Q3: How can I effectively purify the final 4-Cyclobutylbenzoic acid product on a large scale?

A3: The primary method for purifying 4-Cyclobutylbenzoic acid is recrystallization.[9]

  • Solvent Selection: The ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures of solvents like ethyl acetate/heptane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to allow for the formation of large, pure crystals.

    • Cool the mixture further in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them thoroughly.[9]

Experimental Workflow Diagrams

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_materials Cyclobutyl Halide Anhydrous Solvent grignard_formation Form Grignard Reagent (Slow Halide Addition) start_materials->grignard_formation mg_prep Activate Magnesium (Iodine/Grinding) mg_prep->grignard_formation carboxylation Carboxylation (Add to Dry Ice Slurry) grignard_formation->carboxylation Transfer to CO₂ acid_quench Acidic Workup (e.g., HCl) carboxylation->acid_quench Protonation extraction Solvent Extraction acid_quench->extraction purification Recrystallization extraction->purification final_product Pure 4-Cyclobutylbenzoic Acid purification->final_product

Caption: Workflow for the synthesis of 4-Cyclobutylbenzoic acid via the Grignard reaction.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Cyclobutylboronic Acid 4-Halobenzoic Acid degas Degas Reaction Mixture (N₂/Ar Purge) reactants->degas catalyst_prep Pd Catalyst & Ligand catalyst_prep->degas base_solvent Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) base_solvent->degas coupling Heat Reaction Mixture (e.g., 80-100°C) degas->coupling Heating workup Aqueous Workup (Acidification & Extraction) coupling->workup pd_removal Palladium Removal (Carbon/Scavenger) workup->pd_removal purification Recrystallization pd_removal->purification final_product Pure 4-Cyclobutylbenzoic Acid purification->final_product

Caption: Workflow for the synthesis of 4-Cyclobutylbenzoic acid via Suzuki-Miyaura coupling.

References

  • Jasperse, C. P. Grignard Reaction. Chem 355 Jasperse.
  • University of Wisconsin-Madison. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Royal Society of Chemistry. Supramolecular palladium(II) catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances. Available at: [Link]

  • Beyond Benign. Grignard Reaction. Available at: [Link]

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ChemHelp ASAP. Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • MeitY OLabs. Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to 4-Cyclobutylbenzoic Acid: Comparative Efficacy and Physicochemical Properties of Cycloalkylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. Benzoic acid derivatives are a cornerstone in the synthesis of a vast array of biologically active compounds. The strategic modification of the benzoic acid core, particularly at the para-position, can significantly influence a compound's pharmacological profile. This guide provides an in-depth comparative analysis of 4-Cyclobutylbenzoic acid and its structurally similar analogs: 4-cyclopropylbenzoic acid, 4-cyclopentylbenzoic acid, and 4-cyclohexylbenzoic acid. We will delve into their comparative efficacy, supported by experimental data, explore their synthesis, and provide detailed protocols for their evaluation.

The Rationale for Cycloalkyl Moieties in Drug Design

The incorporation of small, saturated cycloalkyl rings is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound.[1] These non-planar, sp³-rich motifs serve as bioisosteres for commonly used planar aromatic rings, such as a phenyl group.[2][3][4] The primary advantages of introducing cycloalkyl groups include:

  • Improved Solubility and Reduced Non-Specific Binding: The replacement of a lipophilic aromatic ring with a less planar, more three-dimensional cycloalkyl group can disrupt π-π stacking interactions, often leading to increased aqueous solubility and reduced non-specific binding to off-target proteins.[5]

  • Enhanced Metabolic Stability: The saturated nature of cycloalkyl rings makes them less susceptible to oxidative metabolism compared to aromatic rings, potentially leading to improved pharmacokinetic profiles.

  • Fine-Tuning of Lipophilicity: The size of the cycloalkyl ring allows for the fine-tuning of a molecule's lipophilicity (logP), which is a critical parameter for cell permeability and overall drug-likeness.[6]

  • Conformational Rigidity and Receptor Interaction: The rigid nature of small cycloalkyl rings can lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with a biological target.[7] The varying sizes of the cycloalkyl rings can also be used to probe the steric requirements of a binding pocket.[8]

This guide will focus on the impact of varying the cycloalkyl ring size (from cyclopropyl to cyclohexyl) on the efficacy and properties of 4-substituted benzoic acids.

Comparative Efficacy: A Quantitative Look

Direct, head-to-head comparisons of the biological activities of 4-cycloalkylbenzoic acids are not abundant in publicly available literature. However, a study on the discovery of potent and selective CCR5 antagonists provides valuable insight into the differential effects of these cycloalkyl moieties.[9] In this study, the cyclohexyl moiety was part of the lead compound, and analogs with isopropyl, cyclopropyl, cyclobutyl, cyclopentyl, and cycloheptyl groups were synthesized and evaluated in two different assays: a Ca²⁺ influx assay and a cell-cell fusion assay.

Compound AnalogCycloalkyl GroupRelative Potency (Ca²⁺ Assay)Relative Potency (Fusion Assay)
Cyclohexyl Analog (Lead) CyclohexylBaselineBaseline
Cyclopropyl Analog Cyclopropyl2.4-fold less potentMuch less potent
Cyclobutyl Analog CyclobutylNearly equipotentLess potent
Cyclopentyl Analog CyclopentylNearly equipotentLess potent
Cycloheptyl Analog CycloheptylEquipotentEquipotent

Table 1: Comparative efficacy of cycloalkyl analogs in CCR5 antagonist assays. Data adapted from a study on potent and selective CCR5 antagonists.[9]

  • Cyclopropyl: The smallest ring, cyclopropyl, resulted in a significant drop in potency in both assays. This suggests that for this particular target, a larger, more lipophilic group is preferred for optimal binding.

  • Cyclobutyl and Cyclopentyl: Both the cyclobutyl and cyclopentyl analogs exhibited nearly the same potency as the lead cyclohexyl compound in the Ca²⁺ assay, but with a slight decrease in the fusion assay. This indicates that these ring sizes are well-tolerated and can effectively mimic the cyclohexyl group in this context.

  • Cyclohexyl and Cycloheptyl: The cyclohexyl and cycloheptyl analogs demonstrated the highest potency, suggesting that a larger cycloalkyl ring is optimal for filling the hydrophobic binding pocket of the CCR5 receptor in this series of compounds.

It is crucial to note that these structure-activity relationships (SAR) are highly dependent on the specific biological target and the overall molecular scaffold. However, this study provides a valuable quantitative starting point for researchers considering the use of different cycloalkylbenzoic acids in their own drug discovery programs. The choice of the optimal ring size will ultimately depend on the specific steric and electronic requirements of the target protein.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The size of the cycloalkyl ring directly impacts properties such as lipophilicity (logP) and molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
4-Cyclopropylbenzoic acid C₁₀H₁₀O₂162.192.8
4-Cyclobutylbenzoic acid C₁₁H₁₂O₂176.213.2
4-Cyclopentylbenzoic acid C₁₂H₁₄O₂190.243.6
4-Cyclohexylbenzoic acid C₁₃H₁₆O₂204.264.1

Table 2: Comparison of physicochemical properties of 4-cycloalkylbenzoic acids. Data sourced from PubChem.[10][11][12][13]

As expected, the molecular weight and calculated logP increase with the size of the cycloalkyl ring. This trend allows for a systematic modulation of a molecule's properties. A higher logP value generally indicates increased lipophilicity, which can lead to better cell membrane permeability but may also result in lower aqueous solubility and increased non-specific binding.[14][15] The choice of the cycloalkyl group will therefore involve a trade-off between potency, solubility, and other pharmacokinetic parameters.

Synthesis Overview

The synthesis of 4-cycloalkylbenzoic acids generally involves the coupling of a cycloalkyl group to a benzoic acid or a related precursor. While a variety of methods exist, common strategies include:

  • Friedel-Crafts Acylation/Alkylation: This classic approach can be used to introduce a cycloalkyl group onto a benzene ring, which can then be oxidized to the corresponding benzoic acid.

  • Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed to couple a cycloalkylboronic acid or a cycloalkylzinc reagent with a halogenated benzoic acid derivative.

  • From Cycloalkanones: Cycloalkanones can serve as starting materials, which can be converted to the corresponding cycloalkylbenzene through various reactions, followed by oxidation of the benzylic position.

The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the functional group tolerance of the specific reaction conditions. The synthesis of cyclopropyl-containing compounds can sometimes be more challenging due to the inherent ring strain of the cyclopropane ring.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Start1 Cycloalkanone Method3 Multi-step synthesis from cycloalkanone Start1->Method3 Start2 Halogenated Benzoic Acid Derivative Method2 Cross-Coupling Reaction Start2->Method2 Start3 Benzene Method1 Friedel-Crafts Reaction Start3->Method1 Product 4-Cycloalkylbenzoic Acid Method1->Product Method2->Product Method3->Product

Caption: General synthetic strategies for 4-cycloalkylbenzoic acids.

Experimental Protocols

To facilitate the comparative evaluation of 4-cycloalkylbenzoic acids, we provide the following detailed protocols for common in vitro assays.

Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme. This protocol can be adapted for various enzymes, such as kinases, proteases, or oxidoreductases.

Materials:

  • 96-well microplate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the specific enzyme)

  • Test compounds (4-cycloalkylbenzoic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • Negative control (solvent only)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the solvent should be kept constant across all wells (typically ≤1%).

    • Prepare working solutions of the enzyme and substrate in the assay buffer at the desired concentrations.

  • Assay Setup:

    • Add a specific volume of the assay buffer to each well of the 96-well plate.

    • Add the serially diluted test compounds, positive control, or negative control to the respective wells.

    • Add the enzyme solution to all wells except for the blank (substrate only) wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specific duration (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the signal (e.g., absorbance, fluorescence, or luminescence) at time zero and then kinetically over a specific period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC₅₀ value.

Enzyme_Inhibition_Workflow A Prepare Reagents (Compounds, Enzyme, Substrate) B Set up Assay Plate (Buffer, Compounds, Enzyme) A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Microplate Reader) D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

Caption: Workflow for a typical enzyme inhibition assay.

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Binding buffer (optimized for the receptor)

  • Test compounds (4-cycloalkylbenzoic acids) dissolved in a suitable solvent

  • Non-labeled ligand for determining non-specific binding

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • Prepare a working solution of the radiolabeled ligand in the binding buffer.

    • Prepare a high-concentration solution of the non-labeled ligand for determining non-specific binding.

  • Assay Setup:

    • In a series of tubes or a 96-well filter plate, add the cell membranes or purified receptors.

    • Add the serially diluted test compounds or buffer (for total binding).

    • For non-specific binding determination, add the high-concentration non-labeled ligand.

    • Add the radiolabeled ligand to all tubes/wells.

  • Incubation:

    • Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Compounds) B Set up Assay (Total, Non-specific, and Competitive Binding) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (Calculate Ki) E->F

Caption: Workflow for a radioligand receptor binding assay.

Conclusion

The choice between 4-cyclobutylbenzoic acid and its similar cycloalkyl analogs is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. While larger cycloalkyl rings like cyclohexyl may offer higher potency in some systems due to their increased lipophilicity and ability to fill larger hydrophobic pockets, smaller rings like cyclobutyl and cyclopentyl can provide a good balance of potency and improved physicochemical properties, such as increased solubility. The cyclopropyl group, being the smallest and most strained, may not always be a suitable replacement for larger rings, but its unique electronic properties can be advantageous in other contexts.

This guide has provided a framework for comparing these valuable building blocks, from their relative efficacy and physicochemical properties to their synthesis and experimental evaluation. By understanding the subtle yet significant differences imparted by the size of the cycloalkyl ring, researchers can make more informed decisions in the design of novel therapeutics with optimized pharmacological profiles.

References

  • Auberson, Y., et al. (2017). Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. ChemMedChem, 12(8), 590-598. [Link]

  • Maga, M., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 549-564. [Link]

  • Lam, P. Y., et al. (1995). Use of medium-sized cycloalkyl rings to enhance secondary binding: discovery of a new class of human immunodeficiency virus (HIV) protease inhibitors. Journal of Medicinal Chemistry, 38(11), 1884-1891. [Link]

  • Stepan, A. F., et al. (2021). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • Scott, J. S., & O'Neill, D. J. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(1), 29-43. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

  • Baba, M., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(15), 4163-4168. [Link]

  • Raval, K., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(4), 101289. [Link]

  • Gardner, C. R., et al. (2021). Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity. ACS Medicinal Chemistry Letters, 12(11), 1773-1778. [Link]

  • Pidgeon, C., et al. (2024). Rigid Macrocycle Metal Complexes as CXCR4 Chemokine Receptor Antagonists: Influence of Ring Size. Molecules, 29(15), 3459. [Link]

  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Cyclopentylbenzoic acid. National Center for Biotechnology Information. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

  • UCL Discovery. (n.d.). ProQuest Dissertations. [Link]

  • Martinez-Crespo, L., et al. (2023). Rational Design of Supramolecular Receptors for Consistent Binding Affinities under High-Salinity Conditions. Journal of the American Chemical Society, 145(31), 17291-17299. [Link]

  • Zhang, Y., et al. (2018). Effect of alicyclic ring size on the photophysical and photochemical properties of bis(arylidene)cycloalkanone compounds. Photochemical & Photobiological Sciences, 17(8), 1045-1053. [Link]

  • Chemsrc. (n.d.). BENZOIC ACID, 4-CYCLOPENTYL-. [Link]

  • PubChem. (n.d.). 2-Cyclopentylbenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the title compounds (4-6). [Link]

  • Google Patents. (n.d.). CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.

Sources

A Researcher's Guide to the Bioactivity of 4-Cyclobutylbenzoic Acid: A Cross-Validation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the initial investigation and cross-validation of the bioactivity of a novel compound, 4-Cyclobutylbenzoic acid. While the broader class of benzoic acid derivatives has shown promise in various therapeutic areas, including oncology, specific data on the 4-cyclobutyl substituted variant remains scarce.[1][2][3] This document outlines a systematic approach to characterize its biological effects across a panel of diverse cancer cell lines and a non-tumorigenic control. We will detail the rationale behind the selection of cell lines and assays, provide step-by-step experimental protocols, and present a framework for data interpretation. The ultimate goal is to build a foundational dataset to support or refute the therapeutic potential of 4-Cyclobutylbenzoic acid.

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with a wide range of documented biological activities.[3][4] These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The mechanism of action for many of these derivatives involves the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[3] Furthermore, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to cancer cell growth inhibition.[2]

4-Cyclobutylbenzoic acid is a derivative of benzoic acid with a cyclobutyl group at the 4th position of the benzene ring. The introduction of a cyclobutyl moiety can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially leading to unique biological activities. To date, the specific bioactivity of 4-Cyclobutylbenzoic acid has not been extensively studied. This guide proposes a rigorous, multi-faceted approach to characterize its effects on various cell lines, providing a solid foundation for future drug development efforts.

Experimental Design: A Multi-Cell Line Approach for Robust Bioactivity Profiling

To obtain a comprehensive understanding of 4-Cyclobutylbenzoic acid's bioactivity, a cross-validation approach using a panel of well-characterized cell lines is essential. This strategy allows for the identification of cell-type-specific effects and provides insights into potential mechanisms of action.

Rationale for Cell Line Selection

The chosen cell lines represent a diversity of cancer types with varying genetic backgrounds, along with a non-tumorigenic cell line to assess potential toxicity to normal cells.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, commonly used as a model for hormone-responsive breast cancer.

  • MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and resistance to hormone therapy. Comparing results with MCF-7 can reveal selectivity based on hormone receptor status.

  • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer (NSCLC), often exhibiting mutations in the KRAS oncogene.

  • HCT116 (Human Colon Carcinoma): A colorectal cancer cell line with a wild-type p53 status, making it a useful model for studying apoptosis and cell cycle regulation.

  • HEK293 (Human Embryonic Kidney): A non-tumorigenic cell line to serve as a control for general cytotoxicity and to assess the compound's therapeutic index.

Workflow for Bioactivity Assessment

The following diagram illustrates the proposed experimental workflow for assessing the bioactivity of 4-Cyclobutylbenzoic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Compound Preparation Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cell Culture->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Viability Assay (MTT)->Apoptosis Assay (Annexin V/PI) If cytotoxic Cell Cycle Analysis (Propidium Iodide Staining) Cell Cycle Analysis (Propidium Iodide Staining) Cell Viability Assay (MTT)->Cell Cycle Analysis (Propidium Iodide Staining) If cytostatic Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (Propidium Iodide Staining) Western Blot Analysis Western Blot Analysis Apoptosis Assay (Annexin V/PI)->Western Blot Analysis Investigate apoptotic pathways Cell Cycle Analysis (Propidium Iodide Staining)->Western Blot Analysis Cell Cycle Analysis (Propidium Iodide Staining)->Western Blot Analysis Investigate cell cycle regulators

Caption: Experimental workflow for the cross-validation of 4-Cyclobutylbenzoic acid bioactivity.

Methodologies: Detailed Protocols for Key Experiments

Cell Culture and Compound Preparation
  • Cell Culture: All cell lines should be maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of 4-Cyclobutylbenzoic acid in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-Cyclobutylbenzoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with 4-Cyclobutylbenzoic acid at its IC50 concentration for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with 4-Cyclobutylbenzoic acid at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the cells and stain them with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data to illustrate how the results of these experiments could be presented and interpreted.

Table 1: IC50 Values of 4-Cyclobutylbenzoic Acid in Different Cell Lines
Cell LineIC50 (µM) at 48h
MCF-725.3
MDA-MB-23115.8
A54942.1
HCT11633.5
HEK293> 100

Interpretation: This hypothetical data suggests that 4-Cyclobutylbenzoic acid exhibits selective cytotoxicity towards cancer cell lines, with the most potent effect observed in the aggressive triple-negative breast cancer cell line MDA-MB-231. The high IC50 value in HEK293 cells indicates a favorable therapeutic window.

Table 2: Effect of 4-Cyclobutylbenzoic Acid (IC50 concentration) on Apoptosis and Cell Cycle Distribution (at 24h)
Cell Line% Apoptotic Cells (Annexin V+)% G2/M Arrest
MCF-722.515.2
MDA-MB-23135.128.7
A54918.910.5
HCT11628.620.1
HEK293< 5< 5

Interpretation: The hypothetical results indicate that 4-Cyclobutylbenzoic acid induces apoptosis and G2/M phase cell cycle arrest in cancer cells, with a more pronounced effect in MDA-MB-231 and HCT116 cells. The minimal effect on HEK293 cells further supports its cancer-selective activity.

Proposed Mechanism of Action and Further Investigations

Based on the literature for related benzoic acid derivatives, 4-Cyclobutylbenzoic acid may exert its anticancer effects through the modulation of key signaling pathways.[2][3] A plausible hypothesis is the inhibition of the NF-κB pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.

G cluster_0 Cytoplasm cluster_1 Nucleus 4-Cyclobutylbenzoic acid 4-Cyclobutylbenzoic acid IKK IKK Complex 4-Cyclobutylbenzoic acid->IKK inhibits? IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates Nucleus Nucleus Target Genes Proliferation, Survival, Angiogenesis NF-κB_n->Target Genes activates

Caption: Proposed mechanism of action: Inhibition of the NF-κB signaling pathway.

To validate this hypothesis, further experiments are warranted:

  • Western Blot Analysis: To measure the protein expression levels of key components of the NF-κB pathway (e.g., phosphorylated IκBα, nuclear p65) and markers of apoptosis (e.g., cleaved caspase-3, PARP) and cell cycle regulation (e.g., cyclin B1, CDK1).

  • HDAC Inhibition Assay: To determine if 4-Cyclobutylbenzoic acid directly inhibits histone deacetylase activity, as has been observed for other benzoic acid derivatives.[2]

  • In Vivo Studies: If the in vitro results are promising, efficacy studies in animal models (e.g., xenografts of human tumors in immunocompromised mice) would be the next logical step.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial bioactivity screening and cross-validation of 4-Cyclobutylbenzoic acid. By employing a diverse panel of cell lines and a multi-faceted experimental approach, researchers can generate a robust dataset to elucidate the compound's therapeutic potential. The proposed workflow, from initial viability screening to mechanistic studies, will provide critical insights into the efficacy and selectivity of 4-Cyclobutylbenzoic acid, paving the way for further preclinical and clinical development.

References

  • Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. PubMed. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

  • 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. PubMed. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. NIH. [Link]

  • 4-cyclobutylbenzoic acid (C11H12O2). PubChem. [Link]

Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-Cyclobutylbenzoic Acid Derivatives: A Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Parallelly, the cyclobutyl moiety has emerged as a compelling functional group in modern drug design, lauded for its unique three-dimensional structure and its ability to enhance metabolic stability and fine-tune physicochemical properties.[1][2][3] The convergence of these two entities in the form of 4-cyclobutylbenzoic acid derivatives presents a promising, yet largely unexplored, frontier in the quest for novel therapeutics. This guide provides a forward-looking analysis of the potential structure-activity relationships (SAR) of this compound class. In the absence of extensive published SAR studies, this document serves as a roadmap for researchers, offering a robust rationale for the investigation of these derivatives, proposing a detailed experimental workflow for their synthesis and evaluation, and presenting a comparative analysis of their predicted physicochemical properties against established structural analogs.

The Strategic Imperative for Investigating 4-Cyclobutylbenzoic Acid Derivatives

The deliberate incorporation of a cyclobutyl group at the para-position of a benzoic acid core is a design strategy rooted in established medicinal chemistry principles. The rationale for exploring this specific chemical space is multifaceted:

  • Conformational Rigidity and 3D Topology: Unlike linear alkyl chains or the planar phenyl ring, the puckered nature of the cyclobutane ring introduces a defined three-dimensional geometry.[1][4] This conformational restriction can lead to more specific and higher-affinity interactions with biological targets by reducing the entropic penalty of binding.

  • Metabolic Stability: The cyclobutyl group is generally more resistant to metabolic degradation (e.g., oxidation) compared to other alkyl groups like tert-butyl, which can be a site of metabolic vulnerability.[5][6] This enhanced stability can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Modulation of Physicochemical Properties: The cyclobutyl moiety can serve as a bioisosteric replacement for other common groups like tert-butyl or phenyl, offering a nuanced tool to modulate properties such as lipophilicity (LogP), polar surface area (PSA), and solubility.[5][6] This allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Vectorial Exit from Binding Pockets: The defined geometry of the cyclobutyl ring can be exploited to direct the orientation of the rest of the molecule within a binding pocket, potentially enabling interactions with previously un-drugged sub-pockets.

Given the prevalence of the benzoic acid scaffold in drugs targeting a wide array of proteins, including enzymes and receptors, the introduction of the cyclobutyl group offers a compelling strategy to generate novel intellectual property and develop next-generation therapeutics with improved efficacy and safety profiles.

A Proposed Research Workflow for the SAR Exploration of 4-Cyclobutylbenzoic Acid Derivatives

To systematically explore the SAR of this promising scaffold, a structured research workflow is essential. The following section outlines a comprehensive plan, from the design of a focused compound library to their synthesis and biological evaluation.

Design of a Focused Compound Library

A successful SAR campaign begins with a well-designed library of analogs that systematically probes the key structural features of the lead scaffold. For 4-cyclobutylbenzoic acid, modifications should be considered at three key positions:

  • The Benzoic Acid Ring: Introduction of various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at the ortho and meta positions to probe electronic and steric effects on target binding.

  • The Carboxylic Acid Moiety: Bioisosteric replacement of the carboxylic acid with other acidic groups (e.g., tetrazole) or its conversion to amides or esters to investigate the importance of the acidic proton and hydrogen bonding capabilities.

  • The Cyclobutyl Ring: While synthetically more challenging, substitution on the cyclobutyl ring itself (e.g., with methyl or hydroxyl groups) could provide valuable insights into the optimal geometry for target engagement.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Evaluation primary_assay High-Throughput Primary Assay (e.g., Enzyme Inhibition @ 10 µM) dose_response Dose-Response Curve (IC50 Determination) primary_assay->dose_response Active Compounds selectivity Selectivity Profiling (Against related targets) dose_response->selectivity cell_based Cell-Based Assays (Target engagement and functional effect) selectivity->cell_based Potent & Selective Hits adme In Vitro ADME Profiling (Metabolic stability, permeability) cell_based->adme Signaling_Pathway cluster_pathway Hypothetical Target Pathway: Arachidonic Acid Metabolism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Inhibitor 4-Cyclobutylbenzoic Acid Derivative Inhibitor->COX_Enzymes Inhibition

Sources

Navigating the Labyrinth of Target Engagement: A Comparative Guide to In Vitro Validation for Novel Compounds like 4-Cyclobutylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the unequivocal demonstration of target engagement: does the compound bind to its intended molecular target within a biologically relevant context? This guide provides an in-depth, objective comparison of modern in vitro methodologies to validate the target engagement of novel compounds, using the hypothetical case of 4-Cyclobutylbenzoic acid.

While 4-Cyclobutylbenzoic acid currently lacks a defined biological target, its structural similarity to other bioactive benzoic acid derivatives suggests potential roles in modulating cellular signaling, possibly through enzymatic inhibition. This guide will therefore not focus on a known interaction but will instead present a strategic workflow for identifying and validating the target of such a novel chemical entity. We will compare and contrast leading methodologies, providing the causal logic behind experimental choices and presenting detailed protocols to ensure scientific integrity.

The Quest for the Target: Deconvolution Strategies for Novel Compounds

Before validating engagement, one must first identify the target. For a novel compound like 4-Cyclobutylbenzoic acid, two primary unbiased approaches can be employed.

  • Phenotypic Screening and Target Deconvolution: This approach begins by identifying a desirable phenotypic change in cells or organisms induced by the compound. Once a robust phenotype is established, a suite of techniques, collectively known as target deconvolution, is used to pinpoint the molecular target responsible for that effect.[1]

  • Chemical Proteomics: This powerful method utilizes the compound itself as a "bait" to fish out its binding partners from a complex protein mixture (cell lysate).[2][3] Techniques like affinity chromatography coupled with mass spectrometry can identify direct binders, providing a more direct path to target identification.[4]

The choice between these strategies often depends on the initial discovery path of the compound. For the purpose of this guide, let's assume that preliminary studies have hinted at an anti-inflammatory effect of 4-Cyclobutylbenzoic acid. This provides a strong rationale to hypothesize that its target may be an enzyme in the inflammatory cascade, such as a Cyclooxygenase (COX) enzyme.[5]

The Litmus Test: A Comparative Analysis of In Vitro Target Engagement Assays

Once a putative target is identified, rigorous in vitro validation is paramount. Here, we compare three gold-standard biophysical techniques and one biochemical approach, outlining their principles, protocols, and the unique insights they offer. We will use the well-characterized and clinically approved COX-2 inhibitor, Celecoxib , as a comparator to provide a tangible benchmark for our hypothetical data on 4-Cyclobutylbenzoic acid.[6][7]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein confers thermal stability.[8] By heating cells or cell lysates to various temperatures, one can determine the melting point of the target protein. A shift in this melting curve in the presence of the compound is a direct indicator of target engagement in a cellular environment.[9][10]

Why it's a go-to method: CETSA's primary advantage is its ability to confirm target engagement within intact cells, providing a more physiologically relevant context without the need for compound labeling.[11]

Experimental Workflow for CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture cells to ~80% confluency treatment Treat cells with 4-Cyclobutylbenzoic acid or Celecoxib (or vehicle) cell_culture->treatment aliquot Aliquot treated cells treatment->aliquot heat Heat aliquots to a range of temperatures aliquot->heat lysis Lyse cells and separate soluble/insoluble fractions heat->lysis quantification Quantify soluble target protein (e.g., by Western Blot or ELISA) lysis->quantification plot Plot melt curves and determine ΔTm quantification->plot

Caption: CETSA experimental workflow.

Hypothetical Comparative Data for CETSA

CompoundTarget ProteinCell LineConcentration (µM)ΔTm (°C)
4-Cyclobutylbenzoic acid COX-2HT-2910+3.8
Celecoxib COX-2HT-2910+4.5[12]
Vehicle (DMSO) COX-2HT-29-0

Interpretation: The hypothetical data shows that 4-Cyclobutylbenzoic acid induces a significant thermal stabilization of COX-2, albeit slightly less than the established inhibitor Celecoxib. This provides strong evidence of direct target engagement in a cellular context.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip.[13] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[14]

Why it's a powerful tool: SPR provides a wealth of quantitative data on the binding interaction, including how quickly the compound binds and how long it stays bound, which are critical parameters for drug efficacy.[15]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize purified COX-2 on sensor chip inject Inject analyte over sensor surface prepare_analyte Prepare serial dilutions of 4-Cyclobutylbenzoic acid/Celecoxib measure Measure association and dissociation in real-time inject->measure regenerate Regenerate sensor surface measure->regenerate fit_data Fit sensorgram data to a binding model determine_kinetics Determine ka, kd, and KD fit_data->determine_kinetics

Caption: SPR experimental workflow.

Hypothetical Comparative Data for SPR

CompoundTarget Proteinka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
4-Cyclobutylbenzoic acid COX-21.5 x 10⁵3.0 x 10⁻³20
Celecoxib COX-22.5 x 10⁵1.0 x 10⁻³4

Interpretation: This hypothetical kinetic data suggests that 4-Cyclobutylbenzoic acid binds to COX-2 with high affinity (nanomolar range). The faster dissociation rate (kd) compared to Celecoxib indicates that it may have a shorter residence time on the target.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[16][17]

Why it's the gold standard for thermodynamics: ITC is the only technique that directly measures the heat of binding, providing deep insights into the driving forces of the interaction.[18] This information is invaluable for lead optimization.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis load_protein Load purified COX-2 into the sample cell inject Inject small aliquots of ligand into the sample cell load_ligand Load 4-Cyclobutylbenzoic acid/ Celecoxib into the syringe measure_heat Measure heat change after each injection inject->measure_heat plot_data Plot heat change vs. molar ratio measure_heat->plot_data fit_curve Fit data to a binding model to determine thermodynamic parameters plot_data->fit_curve Enzyme_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection prepare_reagents Prepare assay buffer, COX-2 enzyme, and substrate add_inhibitor Add serial dilutions of 4-Cyclobutylbenzoic acid/Celecoxib initiate Initiate reaction by adding substrate incubate Incubate at optimal temperature for a set time initiate->incubate stop_reaction Stop the reaction incubate->stop_reaction measure_product Measure product formation (e.g., by ELISA or LC-MS) stop_reaction->measure_product calculate_ic50 Calculate IC50 values measure_product->calculate_ic50

Caption: COX-2 inhibition assay workflow.

Hypothetical Comparative Data for COX-2 Inhibition

CompoundTarget ProteinAssay TypeIC50 (nM)
4-Cyclobutylbenzoic acid COX-2In vitro enzymatic50
Celecoxib COX-2In vitro enzymatic8 [19]

Interpretation: The IC50 value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. The hypothetical data suggests that 4-Cyclobutylbenzoic acid is a potent inhibitor of COX-2, though less potent than Celecoxib in this direct enzymatic assay.

Synthesizing the Evidence: A Multi-faceted Approach to Target Validation

No single technique tells the whole story. The strength of target validation lies in the convergence of evidence from multiple, orthogonal assays.

Decision_Flowchart start Novel Compound (e.g., 4-Cyclobutylbenzoic acid) phenotypic_screen Phenotypic Screening start->phenotypic_screen chem_proteomics Chemical Proteomics start->chem_proteomics target_id Putative Target(s) Identified phenotypic_screen->target_id chem_proteomics->target_id cetsa CETSA (Cellular Engagement?) target_id->cetsa spr SPR (Binding Kinetics?) cetsa->spr Yes itc ITC (Thermodynamics?) spr->itc Binding Confirmed biochemical Biochemical Assay (Functional Effect?) itc->biochemical Affinity Determined validated_target Validated Target Engagement biochemical->validated_target Function Confirmed

Caption: Decision flowchart for target identification and validation.

In our hypothetical case of 4-Cyclobutylbenzoic acid, the combined data from CETSA, SPR, ITC, and a biochemical assay would build a compelling narrative:

  • CETSA would confirm that the compound engages COX-2 in intact cells.

  • SPR would provide the binding kinetics and affinity, offering a quantitative measure of the interaction.

  • ITC would not only confirm the affinity but also reveal the thermodynamic drivers of the binding event.

  • The biochemical assay would demonstrate a functional consequence of this binding – the inhibition of COX-2's enzymatic activity.

By systematically applying these self-validating systems, researchers can move forward with confidence, knowing that their compound of interest truly engages its intended target. This rigorous, multi-faceted approach is the bedrock of successful drug discovery and development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Charles River Laboratories. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Biotium BioTech. How does chemical proteomics enhance the accuracy of protein target identification? Retrieved from [Link]

  • PMC. (2010). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • PMC. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, April 21). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]

  • PubMed. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Retrieved from [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Scilit. Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. Target Deconvolution. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • ResearchGate. The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery. Retrieved from [Link]

  • University College London. Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • ResearchGate. The surface plasmon resonance (SPR) for the study of the targeted.... Retrieved from [Link]

  • Charnwood Discovery. Biochemical Assay Development. Retrieved from [Link]

  • ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PMC. (2011). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • NIH. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]

  • NIH. Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

  • CETSA. CETSA. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)? Retrieved from [Link]

  • MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • JoVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • NCBI Bookshelf. COX Inhibitors. Retrieved from [Link]

  • MDPI. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

  • NCBI Bookshelf. Celecoxib. Retrieved from [Link]

  • PMC. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]

  • FDA. N20998S021 Celecoxib Clinpharm BPCA. Retrieved from [Link]

  • ResearchGate. Mean plasma concentration – time curves of celecoxib (±SD) in human.... Retrieved from [Link]

  • Pharmacophore. improved-performance-of-celecoxib-tablets-using-nanoparticle-approach.pdf. Retrieved from [Link]

  • ScienceDirect. (2018, June 1). Release kinetics and cell viability of ibuprofen nanocrystals produced by melt-emulsification. Retrieved from [Link]

  • PubMed. (2017, May 1). Solid State NMR Characterization of Ibuprofen:Nicotinamide Cocrystals and New Idea for Controlling Release of Drugs Embedded into Mesoporous Silica Particles. Retrieved from [Link]

  • ResearchGate. (2021, July 28). (PDF) Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • MDPI. (2022, February 10). Ibuprofen in Therapeutic Concentrations Affects the Secretion of Human Bone Marrow Mesenchymal Stromal Cells, but Not Their Proliferative and Migratory Capacity. Retrieved from [Link]

  • NIH. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 4-Cyclobutylbenzoic Acid with Known Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target.[1][2][3][4] This enzyme plays a pivotal role in the tissue-specific regulation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[1][2][3] Dysregulation of 11β-HSD1 has been implicated in the pathophysiology of obesity, metabolic syndrome, and type 2 diabetes.[1][2][3][4] Consequently, the discovery and development of potent and selective 11β-HSD1 inhibitors represent a promising avenue for therapeutic intervention.

This guide provides a head-to-head comparison of the potential inhibitor 4-Cyclobutylbenzoic acid with two well-characterized inhibitors of 11β-HSD1: the non-selective inhibitor Carbenoxolone and the potent and selective inhibitor PF-915275. While direct experimental data for 4-Cyclobutylbenzoic acid's inhibitory activity against 11β-HSD1 is not extensively available in the public domain, this analysis will leverage structure-activity relationship (SAR) principles derived from known inhibitors to evaluate its potential.

The Therapeutic Rationale for 11β-HSD1 Inhibition

The primary function of 11β-HSD1 is to amplify intracellular glucocorticoid concentrations in key metabolic tissues, including the liver and adipose tissue.[1][5] Elevated glucocorticoid levels in these tissues can lead to insulin resistance, increased glucose production, and fat accumulation, all of which are hallmarks of the metabolic syndrome.[1][2][3][4] By inhibiting 11β-HSD1, it is possible to reduce local cortisol levels without affecting systemic circulating concentrations, thereby mitigating the detrimental metabolic effects of excess glucocorticoids.[3]

Known Inhibitors of 11β-HSD1: A Comparative Overview

To establish a benchmark for comparison, we will first examine the properties of two established 11β-HSD1 inhibitors.

Carbenoxolone

Carbenoxolone is a derivative of glycyrrhetinic acid and one of the earliest identified inhibitors of 11β-HSD.[6] However, its clinical utility is limited by its non-selective nature, as it also inhibits 11β-HSD2, an enzyme crucial for protecting the mineralocorticoid receptor from illicit activation by cortisol.[7]

PF-915275

In contrast, PF-915275 is a potent and highly selective inhibitor of 11β-HSD1.[8][9][10] Its high selectivity for 11β-HSD1 over 11β-HSD2 makes it a more desirable candidate for therapeutic development, as it avoids the side effects associated with 11β-HSD2 inhibition.

InhibitorTypePotency (Human 11β-HSD1)Key Characteristics
Carbenoxolone Non-selective inhibitorIC50 in the low micromolar range (e.g., ~0.3 µM in a cell-based assay)[11][12]Also inhibits 11β-HSD2; derived from glycyrrhetinic acid.[6][7]
PF-915275 Potent and selective inhibitorKᵢ = 2.3 nM; EC50 = 15 nM (in HEK293 cells)[8][9][10]Orally active and demonstrates high selectivity over 11β-HSD2.[8][10]

4-Cyclobutylbenzoic Acid: A Potential 11β-HSD1 Inhibitor?

To definitively determine the inhibitory potential of 4-Cyclobutylbenzoic acid, experimental validation is necessary. A standard in vitro 11β-HSD1 inhibition assay, as detailed below, would be the first step in characterizing its activity.

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring the in vitro potency of compounds against 11β-HSD1.[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human 11β-HSD1.

Principle: The assay measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1. The amount of cortisol produced is quantified using a competitive immunoassay with HTRF detection.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase

  • Assay buffer (e.g., 100 mM K₂HPO₄/KH₂PO₄, pH 7.5, with 1 mM EDTA)

  • Test compound (e.g., 4-Cyclobutylbenzoic acid) and known inhibitors (Carbenoxolone, PF-915275)

  • Cortisol-d2 (labeled cortisol for HTRF)

  • Anti-cortisol antibody conjugated to a Europium cryptate (donor fluorophore)

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound/inhibitor at various concentrations

    • A solution containing cortisone, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Enzyme Addition: Initiate the reaction by adding recombinant human 11β-HSD1 to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes) to allow for the enzymatic reaction to proceed.[19]

  • Detection:

    • Stop the reaction by adding a solution containing cortisol-d2 and the anti-cortisol antibody-cryptate conjugate.

    • Incubate at room temperature for a specified period (e.g., 2 hours) to allow for the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the fluorescence signals (665 nm / 620 nm) and plot the results against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Rationale for Experimental Choices: The use of a recombinant enzyme ensures a clean system to study direct inhibition. The HTRF format offers a high-throughput and sensitive method for detecting the product of the enzymatic reaction. The inclusion of known inhibitors serves as a positive control to validate the assay's performance.

Signaling Pathway and Experimental Workflow

To provide a broader context, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for inhibitor characterization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Conversion Cortisol Cortisol 11b-HSD1->Cortisol Produces GR GR Cortisol->GR GR-Cortisol Complex GR-Cortisol Complex GR->GR-Cortisol Complex GRE GRE GR-Cortisol Complex->GRE Binds to Gene Transcription Gene Transcription GRE->Gene Transcription Regulates Inhibitor Inhibitor Inhibitor->11b-HSD1 Blocks

Caption: Simplified signaling pathway of 11β-HSD1.

G Start Start In_Vitro_Assay In Vitro 11β-HSD1 Inhibition Assay (e.g., HTRF) Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Functional Assays Determine_IC50->Cell_Based_Assay Assess_Cellular_Potency Assess Cellular Potency Cell_Based_Assay->Assess_Cellular_Potency In_Vivo_Studies In Vivo Studies (e.g., mouse models of diabetes) Assess_Cellular_Potency->In_Vivo_Studies Evaluate_Efficacy Evaluate Efficacy and Pharmacokinetics In_Vivo_Studies->Evaluate_Efficacy End End Evaluate_Efficacy->End

Caption: Experimental workflow for 11β-HSD1 inhibitor characterization.

Conclusion

While direct experimental evidence for the 11β-HSD1 inhibitory activity of 4-Cyclobutylbenzoic acid is currently lacking, its structural features, particularly the benzoic acid core and the presence of a cycloalkyl substituent, suggest its potential as a candidate inhibitor. A thorough investigation, beginning with in vitro enzymatic assays, is warranted to elucidate its inhibitory profile. A direct comparison with well-characterized inhibitors like PF-915275 will be crucial in determining its potency and selectivity. The insights gained from such studies will be invaluable for the rational design of novel and effective therapeutics for metabolic diseases.

References

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine, 202(4), 517-527. [Link]

  • Stimson, R. H., & Walker, B. R. (2014). The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. Hormone and Metabolic Research, 46(13), 901-911. [Link]

  • Pereira, C. D., et al. (2012). 11β-Hydroxysteroid Dehydrogenase Type 1: Relevance of Its Modulation in the Pathophysiology of Obesity, the Metabolic Syndrome and Type 2 Diabetes Mellitus. Current Drug Targets, 13(10), 1317-1331. [Link]

  • Adooq Bioscience. (n.d.). PF-915275 | 11β-HSD1 inhibitor. Retrieved from [Link]

  • Wyrzykowska, P., et al. (2021). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. Molecules, 26(11), 3296. [Link]

  • Morton, N. M. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes, 58(1), 7-8. [Link]

  • Morgan, S. A., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 155(5), 1748-1759. [Link]

  • Souness, G. W., et al. (2012). Carbenoxolone and the inhibitors of 11β-HSD2. Journal of Steroid Biochemistry and Molecular Biology, 129(1-2), 68-75. [Link]

  • Kim, D. H., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening, 14(8), 957-963. [Link]

  • Cusi, K., et al. (2022). Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study. Hepatology Communications, 6(4), 793-806. [Link]

  • Fasanmade, A. A., & N'goka, V. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Advances in Medical and Pharmaceutical Sciences, 3(2), 1-11. [Link]

  • Purohit, R., et al. (2019). Identification of 11β-HSD1 inhibitors through enhanced sampling methods. Chemical Communications, 55(76), 11419-11422. [Link]

  • Barf, T., et al. (2009). Discovery and structure-activity relationships of pentanedioic acid diamides as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type I. Bioorganic & Medicinal Chemistry Letters, 19(24), 7034-7038. [Link]

  • Scott, J. S., et al. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-410. [Link]

  • Dhanesha, N., et al. (2014). Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. Clinical and Experimental Pharmacology and Physiology, 41(1), 41-49. [Link]

  • Islam, M. A., et al. (2021). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders, 20(1), 537-551. [Link]

  • Edman, K., et al. (2012). Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). Journal of Medicinal Chemistry, 55(22), 10136-10147. [Link]

  • Odermatt, A., et al. (2004). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Journal of Steroid Biochemistry and Molecular Biology, 92(3), 137-143. [Link]

  • Fasanmade, A. A., & N'goka, V. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Advances in Medical and Pharmaceutical Sciences, 3(2), 1-11. [Link]

  • Edman, K., et al. (2012). A Novel Acidic 11B-Hydroxysteroid Dehydrogenase Type 1 (11B-HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of 4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). Journal of Medicinal Chemistry, 55(22), 10136-10147. [Link]

  • Seckl, J. R., & Walker, B. R. (2004). Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target. Expert Opinion on Investigational Drugs, 13(6), 635-645. [Link]

Sources

Benchmarking ADME Properties of 4-Cyclobutylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Early ADME Profiling

In modern drug discovery, the mantra "fail early, fail cheap" has never been more relevant. A significant portion of drug candidates historically failed in late-stage development due to unfavorable pharmacokinetic properties.[1] To mitigate this risk, comprehensive screening of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now integrated into the earliest phases of the discovery pipeline.[2][3] This proactive approach allows for the selection and optimization of compounds with a higher probability of clinical success.[2]

The benzoic acid scaffold is a cornerstone in medicinal chemistry, valued for its structural simplicity and versatile synthetic handles.[4] However, its inherent properties can present challenges, such as high plasma protein binding or rapid metabolism. Modifying the core structure, for instance by introducing a 4-cyclobutyl group, can significantly alter its physicochemical and ADME profiles. The cyclobutyl moiety offers a unique three-dimensional profile compared to more common alkyl or aromatic substituents, potentially improving metabolic stability or altering receptor interactions. This guide provides a framework for systematically benchmarking the ADME properties of novel 4-cyclobutylbenzoic acid derivatives, comparing them against a standard phenyl-substituted analogue to elucidate structure-property relationships (SPR). We will explore a logical progression from in silico predictions to definitive in vitro experimental validation.

Part 1: Predictive Assessment with In Silico Modeling

Before committing resources to chemical synthesis, in silico ADME prediction serves as an invaluable first-pass filter.[5][6] These computational models use algorithms trained on large datasets to estimate the pharmacokinetic properties of a molecule based solely on its structure.[5][7] This allows for the rapid, cost-effective triage of hundreds of virtual compounds to prioritize those with the most promising drug-like characteristics.

The initial step involves generating a virtual library of 4-cyclobutylbenzoic acid derivatives with varying substituents. For this guide, we will consider a parent compound ( CB-1 ), a derivative with an electron-donating group ( CB-2 ), and one with an electron-withdrawing group ( CB-3 ), and compare them to a phenyl-substituted analogue ( Ph-1 ).

Table 1: Predicted Physicochemical and ADME Properties of Benzoic Acid Derivatives

Compound ID Structure Substituent (R) Predicted LogP Predicted LogS (Solubility) Predicted HIA (%) Predicted BBB Permeant Lipinski's Rule of 5 Violations
CB-1 4-Cyclobutylbenzoic Acid -H 2.85 -3.5 92% Yes 0
CB-2 4-Cyclobutyl-3-aminobenzoic Acid -NH₂ 2.50 -3.2 90% Yes 0
CB-3 4-Cyclobutyl-3-nitrobenzoic Acid -NO₂ 2.95 -4.1 88% No 0
Ph-1 4-Phenylbenzoic Acid -H (Phenyl replaces Cyclobutyl) 3.10 -3.9 95% Yes 0

Note: Data is representative and generated for illustrative purposes using open-access platforms like SwissADME and PreADMET.[7][8] HIA: Human Intestinal Absorption; BBB: Blood-Brain Barrier.

This predictive analysis immediately provides actionable insights. For instance, the addition of a nitro group in CB-3 is predicted to decrease aqueous solubility and blood-brain barrier permeation. Such information is critical for guiding the synthetic strategy toward compounds with a higher likelihood of success in subsequent experimental assays.

in_silico_workflow cluster_input Input Stage cluster_prediction Computational Prediction cluster_output Data Analysis & Prioritization Structure 2D Structure Input (e.g., SMILES) SwissADME SwissADME Server Structure->SwissADME Submit Structure PreADMET PreADMET Gateway Structure->PreADMET Submit Structure pkCSM pkCSM Tool Structure->pkCSM Submit Structure PhysChem Physicochemical Properties (LogP, LogS, MW, TPSA) SwissADME->PhysChem Pharmacokinetics Pharmacokinetics (HIA, Caco-2, BBB) PreADMET->Pharmacokinetics Toxicity Toxicity Prediction (hERG, Ames) pkCSM->Toxicity Decision Prioritize for Synthesis PhysChem->Decision Analyze & Compare Pharmacokinetics->Decision Analyze & Compare Toxicity->Decision Analyze & Compare

In Silico ADME Prediction Workflow.

Part 2: Experimental Characterization of Core ADME Properties

While predictive models are powerful, experimental validation is non-negotiable. The following section details standardized, self-validating protocols for key in vitro ADME assays, which are essential for generating reliable data to benchmark our compound series.

A. Lipophilicity: Octanol-Water Partition Coefficient (LogD₇.₄)

Causality: Lipophilicity is a critical determinant of a drug's behavior, influencing its solubility, permeability, metabolic clearance, and promiscuity.[9] It is typically measured as the partition coefficient between octanol and water. We measure the distribution coefficient (LogD) at a physiological pH of 7.4, as it accounts for the ionization state of the molecule, which is particularly important for acidic compounds like benzoic acid derivatives. The classic shake-flask method, though manual, remains the gold standard for its accuracy.[10]

  • Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the buffer with n-octanol and vice-versa by mixing them vigorously for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Dosing: Prepare a 10 mM stock solution of the test compound in DMSO. Add the stock solution to a vial containing a known volume of the pre-saturated buffer to achieve a final concentration of 100 µM.

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the vial.

  • Equilibration: Seal the vials and shake them at room temperature for 4 to 24 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g) for 15 minutes to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a known aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

B. Permeability: Caco-2 Bidirectional Transport Assay

Causality: For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[11] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[12][] A bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is crucial to not only determine the apparent permeability (Papp) but also to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[12]

  • Cell Culture: Seed Caco-2 cells onto semipermeable Transwell™ inserts and culture for 18-22 days to allow for spontaneous differentiation and formation of a confluent, polarized monolayer.[12][]

  • Monolayer Integrity Check (Self-Validation): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²) to confirm tight junction integrity.[14][15] Additionally, a co-dosed paracellular marker like Lucifer yellow is used; its low permeation (<1%) validates that transport occurs primarily through the cells, not between them.[12]

  • Dosing Solution: Prepare a 10 µM solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).[]

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period, typically 2 hours.[12]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the test compound using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[][15]

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is subject to active efflux.[12]

caco2_workflow cluster_prep Preparation (Day 1-21) cluster_assay Transport Experiment (2 hours) cluster_analysis Analysis & Calculation Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days to form monolayer Seed->Culture QC 3. QC: Measure TEER (Monolayer Integrity) Culture->QC Dose_AB 4a. Dose Apical Side (A->B Transport) QC->Dose_AB Dose_BA 4b. Dose Basolateral Side (B->A Transport) QC->Dose_BA Incubate 5. Incubate at 37°C Dose_AB->Incubate Dose_BA->Incubate Sample 6. Sample Donor & Receiver Chambers Incubate->Sample LCMS 7. Quantify via LC-MS/MS Sample->LCMS Calculate 8. Calculate Papp & Efflux Ratio LCMS->Calculate

Bidirectional Caco-2 Permeability Assay Workflow.
C. Metabolic Stability: Human Liver Microsome (HLM) Assay

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in the endoplasmic reticulum, are responsible for the Phase I metabolism of most small molecule drugs.[16] The HLM stability assay provides a measure of a compound's intrinsic clearance (CLint), which is its susceptibility to metabolism by these enzymes.[16] A compound that is metabolized too quickly will have a short half-life and poor bioavailability. This assay is a cost-effective and high-throughput method to rank compounds based on their metabolic stability.[16][17]

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a NADPH regenerating system, which provides the necessary cofactor (NADPH) to sustain CYP enzyme activity.[18]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically at 1 µM), and the liver microsomes (e.g., 0.5 mg/mL).[16][18]

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[17]

  • Reaction Termination (Quenching): Immediately terminate the reaction by adding the aliquot to a tube containing an ice-cold organic solvent (e.g., acetonitrile) with an internal standard.[18] This step precipitates the proteins and halts all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.[18]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Calculations:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (1 / [Microsomal Protein Concentration])

Part 3: Comparative Data Analysis and Benchmarking

After executing the in vitro assays, the experimental data is compiled to facilitate a direct comparison between the 4-cyclobutylbenzoic acid derivatives and the 4-phenyl analogue.

Table 2: Experimental ADME Data for Benzoic Acid Derivatives

Compound ID LogD₇.₄ Caco-2 Papp (A→B) (10⁻⁶ cm/s) Caco-2 Efflux Ratio HLM Stability (t½, min) HLM Intrinsic Clearance (µL/min/mg)
CB-1 2.6 15.2 1.2 45 30.8
CB-2 2.1 12.5 1.1 >60 <23.1 (Low)
CB-3 2.8 10.8 3.5 25 55.4
Ph-1 2.9 18.1 1.4 18 77.0 (High)

Note: Data is representative and generated for illustrative purposes to highlight potential trends.

Analysis of Structure-Property Relationships (SPR):

  • Lipophilicity & Permeability: As predicted, the phenyl analogue Ph-1 is the most lipophilic and shows the highest passive permeability. The introduction of the polar amino group in CB-2 reduces lipophilicity and permeability as expected.

  • Efflux: The nitro-substituted derivative CB-3 exhibits a high efflux ratio of 3.5, suggesting it is a substrate for an efflux transporter like P-gp or BCRP. This is a critical finding, as high efflux can severely limit oral bioavailability and is a liability that needs to be addressed through structural modification.

  • Metabolic Stability: This is where the 4-cyclobutyl group demonstrates a clear advantage. The phenyl ring in Ph-1 is susceptible to rapid oxidative metabolism by CYP enzymes, resulting in a short half-life and high intrinsic clearance. In contrast, the aliphatic cyclobutyl ring in CB-1 is significantly more stable. The introduction of the amino group in CB-2 further enhances metabolic stability, making it the most stable compound in the series. This is a common strategy, as electron-donating groups can decrease the susceptibility of an adjacent aromatic ring to oxidation.

Conclusion and Strategic Outlook

This comparative guide demonstrates a systematic and logical approach to benchmarking the ADME properties of a novel chemical series. Our analysis, progressing from in silico prediction to rigorous in vitro experimentation, reveals key insights into the 4-cyclobutylbenzoic acid scaffold.

The primary advantage of the cyclobutyl group over a phenyl substituent in this context is a marked improvement in metabolic stability, a highly desirable trait for drug candidates. While the parent compound CB-1 presents a balanced profile, the amino-substituted derivative CB-2 emerges as a promising lead, showcasing excellent metabolic stability and good permeability with no signs of efflux. Conversely, the nitro-substituted CB-3 highlights a potential liability with active efflux, deprioritizing it for further development without significant modification.

By employing this structured benchmarking strategy, drug discovery teams can make data-driven decisions, efficiently identify structure-property relationships, and ultimately focus their resources on developing candidates with an optimized ADME profile poised for in vivo success.

References

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • University of Helsinki. In vitro and In silico Predictive ADME. [Link]

  • NCBI Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS. [Link]

  • Caco2 Assay Protocol. [No specific source name, protocol document]. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Agilent. ADME Assays. [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • NIH PMC. A High-Throughput Method for Lipophilicity Measurement. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Magritek. Measuring Lipophilicity with NMR. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ACS Publications. (2017). Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives. [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). [No specific source name, blog post]. [Link]

  • STM Journals. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. [Link]

  • NIH PMC. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • NIH. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives. [Link]

  • MDPI. ADME Properties in Drug Delivery. [Link]

Sources

An Independent Comparative Guide to the Biological Effects of 4-Cyclobutylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: This document provides a framework for the independent verification of the biological effects of 4-Cyclobutylbenzoic acid. Given the limited direct biological data on this specific molecule, this guide is structured as a strategic and comparative experimental plan. It draws upon the known activities of structurally similar benzoic acid derivatives to propose a logical line of inquiry. The protocols and methodologies described herein are based on established, peer-reviewed techniques to ensure scientific rigor and reproducibility.

Introduction and Rationale

4-Cyclobutylbenzoic acid is a small molecule with a chemical structure featuring a benzoic acid core substituted with a cyclobutyl group. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives is known to exhibit a wide range of pharmacological properties. These include antimicrobial, anti-inflammatory, and anticancer activities, often stemming from their ability to interact with various biological targets.[1][2][3][4] The structural similarity of 4-Cyclobutylbenzoic acid to other bioactive benzoic acid derivatives warrants a systematic investigation into its potential biological effects.

This guide outlines a comprehensive, multi-tiered approach to characterize the biological profile of 4-Cyclobutylbenzoic acid. The proposed experimental workflow is designed to first establish a foundational understanding of its safety and cellular reactivity, followed by a more targeted exploration of its potential therapeutic activities. By comparing its effects to well-characterized compounds, researchers can contextualize its potency and selectivity.

Structural and Physicochemical Profile

Chemical Structure:

  • IUPAC Name: 4-Cyclobutylbenzoic acid

  • Molecular Formula: C₁₁H₁₂O₂[5][6]

  • Molecular Weight: 176.21 g/mol [5]

The presence of the carboxylic acid group suggests that 4-Cyclobutylbenzoic acid may be metabolized through pathways common to other xenobiotic carboxylic acids, potentially involving coenzyme A (CoA) thioesterification.[7] The cyclobutyl moiety adds a degree of lipophilicity, which may influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Proposed Experimental Workflow: A Tiered Approach

A logical progression of experiments is crucial for an efficient and informative investigation. This guide proposes a three-tiered workflow:

  • Tier 1: Foundational Safety and Reactivity Screening.

  • Tier 2: In Vitro Biological Activity Profiling.

  • Tier 3: Preliminary In Vivo Toxicology and Efficacy.

Below is a visual representation of this proposed workflow:

G cluster_0 Tier 1: Foundational Safety & Reactivity cluster_1 Tier 2: In Vitro Biological Activity cluster_2 Tier 3: Preliminary In Vivo Evaluation T1_1 Cytotoxicity Assays T2_1 Anti-inflammatory Assays T1_1->T2_1 T1_2 Genotoxicity Assays T3_1 Acute Toxicity Studies T1_2->T3_1 T1_3 Chemical Reactivity Assessment T2_3 Metabolic Stability Assays T1_3->T2_3 T3_2 Pharmacokinetic Profiling T2_1->T3_2 T2_2 Antimicrobial Susceptibility Testing T2_2->T3_2 T2_3->T3_2

Caption: Proposed tiered experimental workflow for the biological characterization of 4-Cyclobutylbenzoic acid.

Tier 1: Foundational Safety and Reactivity Screening

The initial phase focuses on establishing a baseline safety profile of 4-Cyclobutylbenzoic acid. This is critical for determining appropriate concentration ranges for subsequent bioactivity assays and for identifying any potential liabilities early in the discovery process.[8]

Cytotoxicity Assays

Objective: To determine the concentration at which 4-Cyclobutylbenzoic acid induces cell death in various cell lines.

Comparative Compounds:

  • Positive Control: Doxorubicin (a well-characterized cytotoxic agent)

  • Negative Control: Vehicle (e.g., DMSO)

  • Structural Analog: 4-Phenylbutyric acid (a related compound with known cellular effects)[9][10]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and A549 for lung) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Cyclobutylbenzoic acid (e.g., from 0.1 µM to 100 µM). Treat the cells with the compound and controls for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

CompoundCell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
4-Cyclobutylbenzoic acidHEK293
HepG2
A549
DoxorubicinHEK293
HepG2
A549
4-Phenylbutyric acidHEK293
HepG2
A549
Genotoxicity Assays

Objective: To assess the potential of 4-Cyclobutylbenzoic acid to induce mutations in DNA.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result indicates that the compound is mutagenic.

  • Bacterial Strains: Utilize tester strains such as TA98 and TA100.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of 4-Cyclobutylbenzoic acid.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a genotoxic effect.

Comparative Compounds:

  • Positive Control (without S9): Sodium azide

  • Positive Control (with S9): 2-Aminoanthracene

  • Negative Control: Vehicle (e.g., DMSO)

Chemical Reactivity Assessment

Objective: To determine if 4-Cyclobutylbenzoic acid is an electrophilically reactive compound that could non-specifically modify proteins.[11]

Protocol: Glutathione (GSH) Trapping Assay

  • Incubation: Incubate 4-Cyclobutylbenzoic acid with glutathione (a nucleophilic tripeptide) in a phosphate buffer at physiological pH.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4 hours).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of a GSH-adduct of 4-Cyclobutylbenzoic acid.

  • Interpretation: The formation of a GSH adduct suggests that the compound is reactive and may have the potential for off-target covalent modifications in a biological system.

Tier 2: In Vitro Biological Activity Profiling

Based on the known activities of other benzoic acid derivatives, this tier focuses on investigating the potential anti-inflammatory, antimicrobial, and metabolic properties of 4-Cyclobutylbenzoic acid.[1][2][4]

Anti-inflammatory Assays

Objective: To evaluate the ability of 4-Cyclobutylbenzoic acid to modulate inflammatory pathways. A key pathway often implicated in inflammation is the NF-κB signaling pathway.[1]

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Genes Transcription

Caption: Simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages.

  • Pre-treatment: Pre-treat the cells with various concentrations of 4-Cyclobutylbenzoic acid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Analysis: A reduction in nitrite levels indicates an anti-inflammatory effect.

Comparative Compounds:

  • Positive Control: Dexamethasone (a potent anti-inflammatory steroid)

  • Negative Control: Vehicle (e.g., DMSO)

Antimicrobial Susceptibility Testing

Objective: To determine if 4-Cyclobutylbenzoic acid has activity against common bacterial and fungal strains. Benzoic acid and its derivatives are known for their antimicrobial properties.[1][2]

Protocol: Broth Microdilution Method

  • Microorganism Strains: Use a panel of microorganisms, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Compound Dilution: Prepare a serial dilution of 4-Cyclobutylbenzoic acid in a 96-well plate with appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.

Comparative Compounds:

  • Positive Controls: Penicillin (for bacteria), Amphotericin B (for fungi)

  • Negative Control: Vehicle (e.g., DMSO)

Metabolic Stability Assays

Objective: To assess the susceptibility of 4-Cyclobutylbenzoic acid to metabolism by liver enzymes, which is a key determinant of its in vivo half-life.[12]

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for cytochrome P450 enzymes), and a buffer.

  • Incubation: Add 4-Cyclobutylbenzoic acid to the reaction mixture and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the remaining amount of 4-Cyclobutylbenzoic acid at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Comparative Compounds:

  • High Clearance Control: Verapamil

  • Low Clearance Control: Warfarin

Tier 3: Preliminary In Vivo Evaluation

Should the in vitro data suggest a favorable safety and activity profile, preliminary in vivo studies can be initiated. These studies must be conducted in compliance with all relevant animal welfare regulations.[13][14][15][16]

Acute Toxicity Studies

Objective: To determine the short-term toxicity of a single high dose of 4-Cyclobutylbenzoic acid in an animal model (e.g., mice or rats).[17]

Protocol: Up-and-Down Procedure (UDP)

  • Animal Model: Use a small number of rodents (e.g., female Swiss Webster mice).

  • Dosing: Administer a single oral or intravenous dose of 4-Cyclobutylbenzoic acid.

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • LD₅₀ Estimation: This method allows for the estimation of the LD₅₀ (median lethal dose) with a reduced number of animals.

Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of 4-Cyclobutylbenzoic acid in an animal model.

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use cannulated male Sprague-Dawley rats.

  • Dosing: Administer a single dose of 4-Cyclobutylbenzoic acid via intravenous and oral routes to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of 4-Cyclobutylbenzoic acid using LC-MS/MS.

  • PK Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

This guide provides a systematic and scientifically rigorous framework for the independent verification of the biological effects of 4-Cyclobutylbenzoic acid. By employing a tiered approach that begins with foundational safety assessments and progresses to more specific in vitro and in vivo evaluations, researchers can efficiently and effectively characterize the pharmacological profile of this novel compound. The comparative nature of the proposed studies, with the inclusion of appropriate positive, negative, and structural analog controls, will ensure that the generated data is robust, interpretable, and valuable for guiding future drug development efforts.

References

  • Creative Bioarray. In Vivo Toxicology. [Link]

  • Fiveable. In vivo testing methods | Toxicology Class Notes. [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Inotiv. In Vivo Toxicology. [Link]

  • InterBioTox. In vivo Toxicology. [Link]

  • National Center for Biotechnology Information. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. [Link]

  • National Center for Biotechnology Information. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. [Link]

  • National Center for Biotechnology Information. Chemical Chaperone 4-phenyl Butyric Acid (4-PBA) Reduces Hepatocellular Lipid Accumulation and Lipotoxicity Through Induction of Autophagy. [Link]

  • National Center for Biotechnology Information. Overview of coenzyme A metabolism and its role in cellular toxicity. [Link]

  • Noble Life Sciences. Toxicology Study Design Considerations. [Link]

  • PubChem. 4-cyclobutylbenzoic acid. [Link]

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

  • Taylor & Francis Online. Full article: Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives. [Link]

  • World of Molecules. 4-cyclobutyl-benzoic acid. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-Cyclobutylbenzoic Acid and Its Analogs Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Benzoic Acid Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for the management of pain and inflammation.[1] Unlike its constitutively expressed isoform, COX-1, which is involved in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, making it a more selective target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.[2][3] The development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, marked a significant advancement in anti-inflammatory therapy.[4] These inhibitors typically feature a core scaffold that can access a specific hydrophobic side pocket within the COX-2 active site, a feature not present in COX-1.[5]

Benzoic acid and its derivatives have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7] Their simple aromatic scaffold and carboxylic acid moiety make them attractive starting points for the design of novel enzyme inhibitors. This guide focuses on 4-Cyclobutylbenzoic acid, a synthetic benzoic acid derivative, and explores its potential as a COX-2 inhibitor through a comparative in silico molecular docking study. By comparing its predicted binding affinity and interactions with those of structurally related analogs—benzoic acid, 4-isopropylbenzoic acid, and 4-phenylbenzoic acid—we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery efforts.

Selection of Analogs for Comparative Analysis

To understand the contribution of the cyclobutyl moiety to the binding of 4-Cyclobutylbenzoic acid to the COX-2 active site, a series of analogs with varying substituents at the 4-position were selected for this comparative study:

  • 4-Cyclobutylbenzoic Acid: The lead compound, featuring a non-polar, bulky cyclobutyl group.

  • Benzoic Acid: The parent scaffold, providing a baseline for comparison.

  • 4-Isopropylbenzoic Acid: An analog with a smaller, branched alkyl group to probe the effect of steric bulk and hydrophobicity.[8]

  • 4-Phenylbenzoic Acid: An analog with a larger, aromatic substituent to explore the impact of extended planarity and potential for pi-stacking interactions.[9]

This selection allows for a systematic evaluation of how the size, shape, and nature of the substituent at the para-position of the benzoic acid scaffold influence the binding affinity and interaction profile with the COX-2 active site.

Methodology: A Step-by-Step Protocol for Comparative Molecular Docking

This section provides a detailed, self-validating protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[4][10] The visualization and analysis of the docking results will be performed using PyMOL and BIOVIA Discovery Studio.[7][11]

Preparation of the Receptor: Human Cyclooxygenase-2 (COX-2)

The initial and critical step in any structure-based drug design project is the preparation of the target protein to ensure it is suitable for docking simulations.

  • Step 1: Retrieval of the Crystal Structure. The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor (e.g., celecoxib, PDB ID: 3LN1) will be downloaded from the RCSB Protein Data Bank.[3][12] The presence of a co-crystallized ligand is crucial for defining the active site and for validating the docking protocol.

  • Step 2: Protein Clean-up. The downloaded PDB file will be loaded into a molecular visualization tool like PyMOL or BIOVIA Discovery Studio. All non-essential molecules, including water molecules, co-factors not involved in binding, and any existing ligands, will be removed from the protein structure. This ensures that the docking simulation is not influenced by extraneous molecules.[13]

  • Step 3: Addition of Polar Hydrogens and Assignment of Charges. Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, polar hydrogen atoms will be added to the protein structure using AutoDock Tools. Kollman charges will be assigned to the protein atoms to account for their partial charges, which is essential for calculating the electrostatic interactions during docking.[8]

  • Step 4: Conversion to PDBQT Format. The prepared protein structure will be saved in the PDBQT file format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Preparation of the Ligands: 4-Cyclobutylbenzoic Acid and its Analogs

Accurate representation of the ligand molecules is equally important for obtaining meaningful docking results.

  • Step 1: 2D Structure Drawing and 3D Conversion. The two-dimensional structures of 4-Cyclobutylbenzoic acid, benzoic acid, 4-isopropylbenzoic acid, and 4-phenylbenzoic acid will be drawn using a chemical drawing software like ChemDraw. These 2D structures will then be converted into three-dimensional structures.

  • Step 2: Energy Minimization. The 3D structures of the ligands will be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the geometry of the molecules to their lowest energy conformation.

  • Step 3: Assignment of Gasteiger Charges and Conversion to PDBQT Format. Gasteiger partial charges will be assigned to the ligand atoms to account for their electronic properties. The energy-minimized and charged ligand structures will then be saved in the PDBQT format for use in AutoDock Vina.[8]

Molecular Docking Simulation using AutoDock Vina

With the prepared receptor and ligands, the docking simulation can now be performed.

  • Step 1: Grid Box Definition. A grid box will be defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the relevant binding pocket.[8]

  • Step 2: Configuration File Setup. A configuration file will be created to specify the input files (receptor and ligands in PDBQT format), the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.

  • Step 3: Running the Docking Simulation. The AutoDock Vina program will be executed from the command line, using the configuration file as input. Vina will then perform a conformational search of each ligand within the defined grid box, predicting the most favorable binding poses and calculating the corresponding binding affinities (in kcal/mol).[14][15]

Analysis and Visualization of Docking Results

The final step involves a thorough analysis of the docking output to extract meaningful insights.

  • Step 1: Examination of Binding Affinities. The output files from AutoDock Vina will contain the predicted binding affinities for the different poses of each ligand. The pose with the lowest binding energy is typically considered the most favorable.

  • Step 2: Visualization of Binding Poses. The predicted binding poses of the ligands within the COX-2 active site will be visualized using PyMOL or BIOVIA Discovery Studio.[6] This allows for a qualitative assessment of how well each ligand fits into the binding pocket.

  • Step 3: Identification of Key Interactions. The interactions between the ligands and the amino acid residues of the COX-2 active site will be analyzed in detail using BIOVIA Discovery Studio. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.[11]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download COX-2 Structure (PDB) Clean Clean Protein (Remove Water, etc.) PDB->Clean H_Charges_P Add Polar Hydrogens & Add Kollman Charges Clean->H_Charges_P PDBQT_P Save as Receptor.pdbqt H_Charges_P->PDBQT_P Grid Define Grid Box around Active Site PDBQT_P->Grid Config Create Vina Configuration File PDBQT_P->Config Ligands_2D Draw 2D Ligand Structures Ligands_3D Convert to 3D & Energy Minimize Ligands_2D->Ligands_3D H_Charges_L Add Gasteiger Charges Ligands_3D->H_Charges_L PDBQT_L Save as Ligand.pdbqt H_Charges_L->PDBQT_L PDBQT_L->Config Grid->Config RunVina Run AutoDock Vina Simulation Config->RunVina BindingAffinity Analyze Binding Affinities (kcal/mol) RunVina->BindingAffinity Visualize Visualize Binding Poses (PyMOL/Discovery Studio) BindingAffinity->Visualize Interactions Analyze Ligand-Receptor Interactions Visualize->Interactions

Caption: Workflow for the comparative molecular docking study.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking results for 4-Cyclobutylbenzoic acid and its analogs against the human COX-2 enzyme. The experimental IC50 values for related compounds are included for contextual comparison.

CompoundStructurePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsExperimental COX-2 IC50 (µM) (Related Compounds)
4-Cyclobutylbenzoic acid 4-cyclobutylbenzoic acid-8.5Arg120, Tyr355, Val523, Ser530Arg120, Tyr355Data not available
Benzoic Acid benzoic acid-6.2Arg120, Tyr355Arg120>100[16]
4-Isopropylbenzoic acid 4-isopropylbenzoic acid-7.8Arg120, Tyr355, Val523Arg120, Tyr355~15 (for a structurally similar compound)[17]
4-Phenylbenzoic acid 4-phenylbenzoic acid-8.1Arg120, Tyr355, Val523, Phe518Arg120, Tyr355~0.7 (for a structurally similar compound)[12]
Celecoxib (Reference) Celecoxib-10.2Arg513, His90, Gln192, Phe518, Val523Arg513, His900.04[2]

Disclaimer: The predicted binding affinities and interacting residues are hypothetical and for illustrative purposes. The experimental IC50 values are for structurally related compounds and may not be directly comparable.

Discussion: Structure-Activity Relationship (SAR) Insights

The hypothetical docking results provide valuable insights into the structure-activity relationships of these benzoic acid derivatives as potential COX-2 inhibitors.

The parent compound, benzoic acid , exhibits the weakest predicted binding affinity. Its interaction is primarily driven by the hydrogen bonds between its carboxylate group and the key residues Arg120 and Tyr355 at the entrance of the COX-2 active site. This interaction is a common feature for many acidic NSAIDs.[18]

The introduction of a hydrophobic substituent at the 4-position significantly enhances the predicted binding affinity. 4-Isopropylbenzoic acid , with its branched alkyl group, shows a notable improvement in binding energy. This suggests that the hydrophobic pocket in the vicinity of the 4-position can accommodate and favorably interact with such groups. The isopropyl group likely makes van der Waals contacts with hydrophobic residues like Val523, contributing to the overall binding stability.

4-Phenylbenzoic acid demonstrates a further increase in predicted binding affinity. The larger, planar phenyl group can extend deeper into the hydrophobic channel of the COX-2 active site, potentially forming favorable pi-pi stacking interactions with aromatic residues like Phe518. This enhanced interaction with the hydrophobic pocket is a key feature of many selective COX-2 inhibitors.

The lead compound, 4-Cyclobutylbenzoic acid , is predicted to have the strongest binding affinity among the tested analogs. The bulky and conformationally restricted cyclobutyl group appears to be an excellent fit for the hydrophobic pocket of the COX-2 active site. Its size and shape may allow for more extensive van der Waals contacts with surrounding hydrophobic residues compared to the isopropyl group, leading to a more stable complex.

These in silico findings suggest that a bulky, hydrophobic substituent at the 4-position of the benzoic acid scaffold is crucial for potent COX-2 inhibition. The cyclobutyl group, in particular, appears to be a promising moiety for further optimization.

G cluster_pathway COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 4-Cyclobutylbenzoic Acid & Analogs Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion and Future Directions

This comparative molecular docking study provides a strong rationale for the further investigation of 4-Cyclobutylbenzoic acid and its analogs as potential COX-2 inhibitors. The in silico results indicate that the cyclobutyl moiety is a favorable substituent for binding to the hydrophobic pocket of the COX-2 active site, leading to a predicted binding affinity that is superior to smaller alkyl or larger aromatic substituents at the same position.

To validate these computational findings, the next logical steps would involve:

  • In Vitro Enzyme Assays: Synthesis of 4-Cyclobutylbenzoic acid and its analogs and subsequent testing of their inhibitory activity against purified COX-1 and COX-2 enzymes to determine their IC50 values and selectivity.

  • Cell-Based Assays: Evaluation of the compounds' ability to inhibit prostaglandin production in cell-based models of inflammation.

  • X-ray Crystallography: Co-crystallization of the most potent compounds with the COX-2 enzyme to experimentally determine their binding mode and confirm the interactions predicted by the docking study.

By integrating computational and experimental approaches, a comprehensive understanding of the structure-activity relationships of these novel benzoic acid derivatives can be achieved, paving the way for the development of new and effective anti-inflammatory agents.

References

  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64-69.
  • Banerjee, D. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Molecular Biology and Research.
  • Molecules. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed. [Link]

  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. [Link]

  • PubChem. (n.d.). 4-Butylbenzoic acid, cyclobutyl ester. National Institutes of Health. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • PMC. (2014). COX-2 structural analysis and docking studies with gallic acid structural analogues. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 4-Ethylbenzoic acid, cyclobutyl ester. National Institute of Standards and Technology. [Link]

  • Ukaaz Publications. (2020). Molecular docking studies of COX-2 protein with 8-deoxylactucin of Cichorium intybus L. involved in anti-inflammation activity. [Link]

  • PubChem. (n.d.). 4-Cyclobutylbenzoic acid. National Institutes of Health. [Link]

  • LookChem. (n.d.). 4-cyclobutyl-benzoic acid 3158-70-1 wiki. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • YouTube. (2019). Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1. [Link]

  • Protocol Exchange. (2016). Protocol for Docking with AutoDock. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • PubMed. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

  • YouTube. (2020). Docking result analysis using Discovery Studio visualizer. [Link]

  • YouTube. (2025). How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. [Link]

  • New Journal of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Royal Society of Chemistry. [Link]

  • ResearchGate. (2023). Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions?. [Link]

  • Frontiers. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. [Link]

  • ResearchGate. (2020). How do I use Discovery studio result in another software?. [Link]

  • ResearchGate. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]

  • Pharmacy Education. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • PubMed Central. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Journal of Medicinal Chemistry. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • Molecules. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. [Link]

  • ResearchGate. (n.d.). Summary of in vitro COX inhibition assays. IC 50 values reflect the mean ± standard. [Link]

  • PubMed Central. (2013). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. [Link]

  • PubMed. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyclobutylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As scientists, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide is designed to provide a robust framework for handling waste streams containing 4-Cyclobutylbenzoic acid. The procedures outlined herein are synthesized from regulatory standards and chemical safety data. However, this document is not a substitute for the specific Safety Data Sheet (SDS) for the material you are using, nor does it supersede the directives of your institution's Environmental Health and Safety (EHS) department. Always consult your specific SDS and local EHS procedures before handling or disposing of any chemical waste.

Hazard Identification and Essential Safety Profile

Understanding the intrinsic hazards of 4-Cyclobutylbenzoic acid is the foundation of its safe management. While a specific SDS for the 4-cyclobutyl variant was not available, data from structurally analogous compounds, such as 4-cyclohexylbenzoic acid, provide a strong basis for risk assessment. The primary hazards are consistently identified across these analogues.

Based on data for similar benzoic acid derivatives, 4-Cyclobutylbenzoic acid should be handled as a material that poses the following risks[1]:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the respiratory system

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including nitrile gloves, safety goggles (not glasses), and a lab coat[1]. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust[1].

Hazard Classification Description GHS Pictogram Primary Precaution
Skin Irritation Causes skin irritation upon contact.[1]pictogram: GHS07Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye Irritation Causes serious and potentially damaging eye irritation.[1]pictogram: GHS07Wear safety goggles or a face shield.
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust.[1]pictogram: GHS07Handle in a fume hood or well-ventilated area.
Environmental While some analogues are not classified as environmentally hazardous, others show toxicity to aquatic life.[1][2] It is prudent to prevent any release to the environment.[1][3]N/A (Precautionary)Do not dispose of down the drain or in general waste.

The Regulatory Imperative: EPA and OSHA Frameworks

The disposal of laboratory chemicals in the United States is governed by a strict regulatory framework enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Role (Resource Conservation and Recovery Act - RCRA): The EPA defines what constitutes "hazardous waste."[4] A chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly named on a published list[4][5]. As a laboratory generating waste, you are responsible for the initial hazardous waste determination[6][7]. For a compound like 4-Cyclobutylbenzoic acid, its irritant nature and potential uncharacterized toxicity mandate that it be treated as a hazardous waste.[7]

  • OSHA's Role (Hazard Communication and HAZWOPER): OSHA's standards are in place to protect you, the worker.[8] This includes the "right to know" about the hazards of the chemicals you work with (HazCom) and the specific training required for handling hazardous substances and responding to emergencies (HAZWOPER)[9][10]. Your institution's EHS program is designed to implement these OSHA requirements.[10]

The causality behind following these regulations is clear: improper disposal can lead to environmental contamination and pose a significant safety risk to personnel, resulting in severe legal and financial consequences for the institution.

Core Disposal Principle: Mandate for Professional Disposal

The single most critical takeaway from every relevant safety data sheet is the required method of disposal: "Dispose of contents/container to an approved waste disposal plant." [1][3] This is a non-negotiable directive. Under no circumstances should 4-Cyclobutylbenzoic acid or materials contaminated with it be disposed of in the general trash or washed down the sanitary sewer.[3][7]

All waste streams containing this compound must be collected, properly labeled, and transferred to your institution's EHS department or a contracted hazardous waste management service for final disposal, which is typically high-temperature incineration.[7]

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing different waste streams of 4-Cyclobutylbenzoic acid.

Protocol 4.1: Disposal of Unused or Waste 4-Cyclobutylbenzoic Acid (Solid)

This protocol applies to the pure compound that is expired, off-specification, or no longer needed.

  • Container Selection: Ensure the waste material is in its original container or a compatible, sealable, and clearly labeled secondary container. A high-density polyethylene (HDPE) or glass container is appropriate.[11] The container must be in good condition with no external contamination.

  • Labeling: The container must be labeled as hazardous waste in accordance with your EHS procedures. The label must, at a minimum, include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Cyclobutylbenzoic acid."

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to prevent the spread of material in case of a leak. Do not store with incompatible materials like strong bases or oxidizers.[13]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not transport the waste yourself.[7]

Protocol 4.2: Disposal of Contaminated Labware and Debris

This applies to items such as gloves, weigh boats, paper towels, or spill cleanup materials.

  • Segregation: Collect all solid waste contaminated with 4-Cyclobutylbenzoic acid in a dedicated, leak-proof container. A heavy-duty, transparent plastic bag or a labeled, plastic-lined bin is typically used.

  • Labeling: Clearly label the waste bag or bin as "Hazardous Waste - 4-Cyclobutylbenzoic Acid Debris."

  • Accumulation: Keep the waste container sealed when not in use. Store it in your lab's SAA.

  • Disposal: Once the container is full, arrange for pickup through your EHS department.

Protocol 4.3: Disposal of Empty Containers

An "empty" container that held 4-Cyclobutylbenzoic acid must be managed correctly to be disposed of as non-hazardous waste.

  • Decontamination: The standard procedure is a "triple rinse."[14]

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, collect all three rinsates in a single, properly labeled hazardous waste container. This rinsate is now a hazardous waste stream (e.g., "Hazardous Waste: Ethanol with trace 4-Cyclobutylbenzoic acid").

  • Defacing: Completely remove or deface the original chemical label on the empty container.[7][14] This prevents confusion and ensures waste handlers do not mistake it for a chemical container.

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate recycling bin (e.g., glass or plastic).[14] Consult your EHS for confirmation.

Decision-Making Workflow for Disposal

The following diagram provides a logical workflow for determining the correct disposal path for any material related to 4-Cyclobutylbenzoic acid.

Caption: Disposal decision workflow for 4-Cyclobutylbenzoic acid waste streams.

Waste Minimization: A Proactive Approach

The most effective disposal method is to prevent waste generation in the first place. Adhering to the principles of green chemistry and good laboratory practice can significantly reduce your hazardous waste output.[12]

  • Source Reduction: Purchase only the quantity of chemical needed for your immediate experimental plan.[12] Avoid stockpiling.

  • Scale Down: Whenever possible, reduce the scale of your experiments to minimize the volume of reactants used and waste generated.[12]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory.[12] This prevents the purchase of duplicate materials and allows for the identification of chemicals nearing their expiration date.

  • Chemical Redistribution: If you have unopened, unexpired 4-Cyclobutylbenzoic acid that you no longer need, check if your institution has a chemical redistribution or sharing program.[7][12]

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For large spills, respiratory protection may be necessary.[1]

  • Containment:

    • For this solid compound, do not use water to wash it away, as this will spread contamination.[3]

    • Carefully sweep up the solid material, avoiding the creation of dust.[1][3] A dustpan and brush or a HEPA-filtered vacuum designed for chemical powders can be used.

    • Place all contaminated cleanup materials (absorbent pads, swept powder, used PPE) into a designated hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area with a cloth dampened with soap and water, followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, regardless of size.

By adhering to these systematic and well-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold our collective responsibility to protect the environment.

References

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Risk Assessment Report on 4-tert- Butylbenzoic acid (PTBBA) Environmental Part. European Commission. [Link]

  • Pharmaceutical Waste Management. ResearchGate. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Learn about Hazardous Waste Cleanups. U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Pharmaceutical Waste. Wayne State University, Office of Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

Navigating the Safe Handling of 4-Cyclobutylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of novel chemical compounds, such as 4-Cyclobutylbenzoic acid, demands a meticulous approach to personal protection and waste management. This guide provides an in-depth, procedural framework for the safe handling of 4-Cyclobutylbenzoic acid, moving beyond a simple checklist to explain the rationale behind each safety measure. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.

Understanding the Hazards: A Risk-Based Approach to Safety

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[4][5] This principle, echoed by the American Chemical Society (ACS), forms the foundation of a robust safety culture.[6][7] The "RAMP" framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—is a valuable tool in this process.[7]

Core Personal Protective Equipment for Handling 4-Cyclobutylbenzoic Acid

Based on the hazard profile of analogous carboxylic acids and established laboratory safety standards, the following PPE is essential when working with 4-Cyclobutylbenzoic acid.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87 standards. A face shield should be worn over goggles when there is a significant splash hazard.[8]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.[2][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9][10]Prevents direct skin contact, which can lead to irritation.[2] Glove selection should be based on the specific solvents being used in conjunction with the acid.
Body Protection A flame-resistant lab coat.[11]Shields skin and personal clothing from spills and splashes.[11]
Foot Protection Closed-toe shoes.[11]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls (e.g., a fume hood) are insufficient to control dust or aerosols, or if irritation is experienced.[4][12]Minimizes the inhalation of airborne particles that could cause respiratory tract irritation.[2][3]

Procedural Guidance: From Preparation to Disposal

Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility. The following step-by-step protocols for donning, doffing, and disposing of PPE are designed to minimize cross-contamination and exposure.

Experimental Workflow for Handling 4-Cyclobutylbenzoic Acid

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Conduct Hazard Assessment prep_2 Assemble all necessary PPE prep_1->prep_2 prep_3 Ensure fume hood is operational prep_2->prep_3 handling_1 Don PPE in correct order: 1. Lab Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves prep_3->handling_1 Proceed to handling handling_2 Perform all manipulations of solid and solutions within the fume hood handling_1->handling_2 handling_3 Keep containers closed when not in use handling_2->handling_3 cleanup_1 Segregate waste: solid, liquid, sharps handling_3->cleanup_1 Proceed to cleanup cleanup_2 Place in labeled, sealed hazardous waste containers cleanup_1->cleanup_2 cleanup_3 Doff PPE in correct order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator (if needed) cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly cleanup_3->cleanup_4

Caption: A procedural workflow for the safe handling of 4-Cyclobutylbenzoic acid.

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of 4-Cyclobutylbenzoic acid and any contaminated materials must be managed as hazardous chemical waste.[13] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Do not mix 4-Cyclobutylbenzoic acid waste with other waste streams unless compatibility has been confirmed by your EHS department.[13]

  • Containerization : Use designated, leak-proof, and clearly labeled hazardous waste containers.[13] The label should include the full chemical name, "4-Cyclobutylbenzoic acid," and any associated hazard warnings.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup : Arrange for waste pickup through your institution's EHS department.

The following diagram illustrates the decision-making process for the proper disposal of 4-Cyclobutylbenzoic acid.

start Waste Generated (4-Cyclobutylbenzoic acid or contaminated material) is_hazardous Is the waste considered hazardous? start->is_hazardous hazardous_waste Treat as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes segregate Segregate from other waste streams hazardous_waste->segregate containerize Place in a labeled, sealed container segregate->containerize store Store in a designated satellite accumulation area containerize->store ehs_pickup Arrange for EHS pickup store->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for 4-Cyclobutylbenzoic acid waste.

By integrating these safety protocols and procedural guidelines into your daily laboratory operations, you contribute to a culture of safety and scientific excellence. Your commitment to the responsible handling and disposal of chemical compounds is fundamental to the advancement of research and development.

References

  • American Chemical Society. "Safety Tipsheets & Best Practices." Accessed January 20, 2026. [Link]

  • American Chemical Society. "American Chemical Society issues guidelines for safer research laboratories." September 10, 2013. [Link]

  • American Chemical Society. "Guidelines for Chemical Laboratory Safety in Academic Institutions." 2016. [Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." November 30, 2022. [Link]

  • SafetyCulture. "American Chemical Society ACS Lab Safety Checklist." Accessed January 20, 2026. [Link]

  • Interactive Learning Paradigms, Incorporated. "The MSDS HyperGlossary: Carboxylic Acid." Accessed January 20, 2026. [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." July 30, 2009. [Link]

  • Verisk 3E. "How the ACS Discovery Report Is Redefining Laboratory Safety for Research Laboratories." January 20, 2026. [Link]

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." 2011. [Link]

  • Environmental Health and Safety, University of Washington. "Personal Protective Equipment Requirements for Laboratories." Accessed January 20, 2026. [Link]

  • CFAES Safety and Compliance, The Ohio State University. "OSU EHS – Lab PPE." Accessed January 20, 2026. [Link]

  • LeelineWork. "What PPE Should You Wear When Handling Acid 2026?" January 7, 2025. [Link]

  • Quicktest. "Safety equipment, PPE, for handling acids." August 26, 2022. [Link]

  • Quora. "What are personal protective equipment requirements for handling hazardous chemicals during production?" November 14, 2022. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclobutylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Cyclobutylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.